molecular formula C8H10N4O4 B3207642 Morpholino(3-nitro-1H-pyrazol-5-yl)methanone CAS No. 1045707-16-1

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Numéro de catalogue: B3207642
Numéro CAS: 1045707-16-1
Poids moléculaire: 226.19
Clé InChI: QOIQUESODSAKTE-UHFFFAOYSA-N
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Description

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C8H10N4O4 and its molecular weight is 226.19. The purity is usually 95%.
BenchChem offers high-quality Morpholino(3-nitro-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholino(3-nitro-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

morpholin-4-yl-(5-nitro-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c13-8(11-1-3-16-4-2-11)6-5-7(10-9-6)12(14)15/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIQUESODSAKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NNC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, a heterocyclic compound of interest in medicinal chemistry. The synthesis is predicated on the coupling of two readily available precursors: 3-nitro-1H-pyrazole-5-carboxylic acid and morpholine. This document details the underlying chemical principles, offers a step-by-step experimental protocol for two reliable synthetic routes, and presents the necessary data for the characterization of the final product. The synthesis is a straightforward and efficient process, making the target compound accessible for further research and development.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][2][3] The incorporation of a nitro group and a morpholine moiety can further modulate the physicochemical and pharmacological properties of the pyrazole core. Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS 1045707-16-1) is a compound that combines these key structural features. This guide will focus on its synthesis, providing a robust and reproducible methodology.

The synthetic strategy hinges on the formation of an amide bond between the carboxylic acid group of 3-nitro-1H-pyrazole-5-carboxylic acid and the secondary amine of morpholine.[4] This transformation is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate it.[5] This guide will explore two of the most common and effective approaches: the use of a coupling agent and the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Retrosynthetic Analysis

The synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone can be envisioned through a simple retrosynthetic disconnection of the amide bond, leading back to the two commercially available starting materials: 3-nitro-1H-pyrazole-5-carboxylic acid and morpholine.

Retrosynthesis Target Morpholino(3-nitro-1H-pyrazol-5-yl)methanone Disconnect Amide Bond Formation Target->Disconnect Precursors 3-nitro-1H-pyrazole-5-carboxylic acid + Morpholine Disconnect->Precursors

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

The forward synthesis involves the coupling of 3-nitro-1H-pyrazole-5-carboxylic acid and morpholine. This can be achieved through two primary, reliable methods:

  • Method A: Direct amide coupling using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

  • Method B: A two-step process involving the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the reaction of the acyl chloride with morpholine.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Method A: Coupling Agent cluster_2 Method B: Acyl Chloride Py_COOH 3-nitro-1H-pyrazole-5-carboxylic acid Coupling EDC, HOBt, Base (e.g., NMM, DIPEA) Solvent (e.g., DMF, DCM) Py_COOH->Coupling Acyl_Cl_Formation SOCl₂ or (COCl)₂ Solvent (e.g., DCM, Toluene) Py_COOH->Acyl_Cl_Formation Morpholine Morpholine Morpholine->Coupling Amidation Morpholine, Base (e.g., Triethylamine) Solvent (e.g., DCM) Morpholine->Amidation Target Morpholino(3-nitro-1H-pyrazol-5-yl)methanone Coupling->Target Acyl_Cl 3-nitro-1H-pyrazole-5-carbonyl chloride (Intermediate) Acyl_Cl_Formation->Acyl_Cl Acyl_Cl->Amidation Amidation->Target

Caption: Synthetic pathways to Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Materials and Reagents
ReagentPuritySupplier
3-nitro-1H-pyrazole-5-carboxylic acid≥97%Commercially Available
Morpholine≥99%Commercially Available
EDC hydrochloride≥98%Commercially Available
HOBt hydrate≥97%Commercially Available
N-Methylmorpholine (NMM)≥99%Commercially Available
Thionyl chloride≥99%Commercially Available
Triethylamine≥99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available
Magnesium sulfate, anhydrous-Commercially Available
Method A: EDC/HOBt Coupling

This method is often preferred due to its mild reaction conditions and the avoidance of handling highly reactive acyl chlorides.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Amine Addition: Add morpholine (1.1 eq) followed by a tertiary amine base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Method B: Acyl Chloride Formation

This method is generally faster but requires the handling of moisture-sensitive and corrosive reagents.

Step-by-Step Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The completion of the reaction is indicated by the cessation of gas evolution and the formation of a clear solution.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent and solvent. The resulting crude 3-nitro-1H-pyrazole-5-carbonyl chloride is typically used immediately in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of morpholine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Amine Addition: Add the morpholine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Method A.

Characterization Data

The following table summarizes the expected data for the final product.

PropertyData
IUPAC Name (Morpholin-4-yl)(3-nitro-1H-pyrazol-5-yl)methanone
CAS Number 1045707-16-1
Molecular Formula C₈H₁₀N₄O₄
Molecular Weight 226.19 g/mol
Appearance Expected to be a solid
Purity ≥95% (after purification)

Note: Specific melting point, NMR, and other analytical data should be obtained upon synthesis and purification.

Safety Considerations

  • 3-nitro-1H-pyrazole-5-carboxylic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE.[4]

  • EDC·HCl and HOBt: Irritants. Avoid inhalation and contact with skin and eyes.

  • Thionyl chloride and Oxalyl chloride: Highly corrosive and toxic. React violently with water. Handle with extreme care in a fume hood.

  • Solvents (DCM, DMF): Volatile and potentially harmful. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is a readily achievable process for researchers in organic and medicinal chemistry. The two presented pathways, utilizing either a coupling agent or an acyl chloride intermediate, offer flexibility based on available resources and experimental preferences. Both methods start from commercially available precursors and employ standard laboratory techniques. This guide provides a solid foundation for the successful and reproducible synthesis of this valuable pyrazole derivative, enabling its further investigation in various scientific disciplines.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873.
  • Zitouni, G. T., et al. (2005). Synthesis and antimicrobial activity of some new 1,3,5-trisubstituted-2-pyrazoline derivatives. European Journal of Medicinal Chemistry, 40(2), 153-158.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
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  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
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  • Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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  • Kumar, V., et al. (2013). Pyrazole containing compounds: A historical overview. European Journal of Medicinal Chemistry, 67, 403-423.

Sources

Physicochemical properties of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling and Synthetic Utility of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Executive Summary

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery[1]. Characterized by its precise molecular architecture—combining a polar solubilizing morpholine ring, a rigid methanone linker, and a versatile pyrazole core—this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). It is most notably employed in the construction of kinase inhibitors targeting Bruton's Tyrosine Kinase (BTK) for the treatment of immunological disorders and oncology[2].

Structural and Physicochemical Profiling

To effectively integrate Morpholino(3-nitro-1H-pyrazol-5-yl)methanone into complex synthetic workflows, a rigorous understanding of its physicochemical properties is required. The molecule features a relatively high Topological Polar Surface Area (TPSA), driven by the nitro group and the morpholine oxygen, which dictates its solubility profile and downstream pharmacokinetic potential[3].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Morpholino(3-nitro-1H-pyrazol-5-yl)methanone
CAS Number 1045707-16-1
Molecular Formula C8H10N4O4
Molecular Weight 226.19 g/mol
SMILES Code O=C(N1CCOCC1)C2=CC(=O)=NN2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Topological Polar Surface Area ~121.8 Ų
Rotatable Bonds 2

Structure-Property Relationships (SPR)

The architectural design of this building block is not arbitrary; each functional group serves a distinct physicochemical and synthetic purpose designed to overcome common hurdles in small-molecule drug development[].

SPR Core Morpholino(3-nitro-1H-pyrazol-5-yl)methanone Nitro 3-Nitro Group Electron-withdrawing Lowers pyrazole pKa Core->Nitro Morpholine Morpholine Ring Enhances aqueous solubility Improves metabolic stability Core->Morpholine Pyrazole 1H-Pyrazole Core H-bond donor/acceptor Kinase hinge binding motif Core->Pyrazole Methanone Methanone Linker Conformational rigidity Prevents rapid hydrolysis Core->Methanone

Caption: Structure-Property Relationship (SPR) of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

  • Morpholine Ring: In kinase inhibitor design, flat aromatic systems frequently suffer from poor aqueous solubility. The morpholine appendage acts as a hydrophilic solubilizing group, effectively lowering the LogP and balancing the lipophilicity of the final scaffold.

  • 3-Nitro Group: Electronically, the nitro group strongly withdraws electron density from the pyrazole, lowering its pKa and rendering the NH more acidic. Synthetically, it acts as a robust, masked amine that resists electrophilic degradation during early-stage multi-step synthesis.

  • 1H-Pyrazole Core: The pyrazole nitrogen atoms act as critical hydrogen bond donors/acceptors, a motif frequently exploited to anchor molecules into the ATP-binding hinge region of target kinases[5].

  • Methanone Linker: Provides a stable, non-hydrolyzable amide bond while restricting the conformational flexibility of the molecule, reducing the entropic penalty upon target binding.

Experimental Methodology: Catalytic Nitro Reduction

To unlock the synthetic potential of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, the nitro group must typically be reduced to an amine. This unveils a nucleophilic center capable of undergoing late-stage functionalization[2].

Protocol: Catalytic Hydrogenation to Morpholino(3-amino-1H-pyrazol-5-yl)methanone This protocol is designed as a self-validating system, utilizing analytical checkpoints to ensure complete conversion without over-reduction or cleavage of the morpholine amide.

  • Preparation & Solvation: Dissolve 1.0 equivalent of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone in a polar protic solvent (e.g., Methanol, 0.1 M concentration).

    • Causality: Methanol ensures complete solvation of both the moderately polar nitro starting material and the highly polar amino product, preventing premature precipitation and stalled kinetics.

  • Catalyst Addition: Under a steady stream of Argon, carefully add 10% Palladium on Carbon (Pd/C) (0.05 equivalents by weight).

    • Causality: Pd/C is selected because it efficiently reduces nitro groups at ambient pressure without risking the hydrogenolysis of the robust methanone linker.

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (1 atm via balloon). Stir vigorously at 25°C for 4–6 hours.

  • In-Process Monitoring (Validation Check): Withdraw a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting mass (m/z 227 [M+H]+) is fully consumed, and the product mass (m/z 197 [M+H]+) dominates the chromatogram.

  • Workup & Isolation: Purge the flask with Argon to remove residual Hydrogen. Filter the mixture through a tightly packed Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad with excess Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with diethyl ether to afford the pure 3-amino intermediate.

Application in Drug Development: BTK Inhibitor Scaffolds

Following reduction, the resulting 3-amino-pyrazole intermediate is a highly sought-after nucleophile. In the development of heteroaryl pyridone and aza-pyridone compounds, this building block is coupled with functionalized pyridines or pyrazines via SNAr or Buchwald-Hartwig cross-coupling[2]. These complex scaffolds are specifically designed to inhibit Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling implicated in autoimmune diseases and B-cell malignancies[5].

Workflow A Nitro Compound (CAS: 1045707-16-1) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B Step 1 C 3-Amino-Pyrazole Intermediate B->C D Cross-Coupling (Buchwald-Hartwig) C->D Step 2 E Kinase Inhibitor (e.g., BTK Scaffold) D->E

Caption: Synthetic workflow from the nitro building block to a kinase inhibitor scaffold.

References

  • Title: US8716274B2 - Heteroaryl pyridone and aza-pyridone compounds Source: Google Patents URL

Sources

Characterization of Novel Chemical Entities: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 1045707-16-1: As of this writing, publicly accessible, detailed characterization data for the chemical entity designated by CAS number 1045707-16-1 is not available. This may be due to a variety of reasons, including its status as a novel or proprietary compound, or limited publication of research findings.

This guide, therefore, provides a comprehensive framework for the characterization of a novel chemical entity, using the principles and techniques that would be applied to a compound like CAS 1045707-16-1. We will refer to our subject compound hypothetically as "Innovarene." This document is intended to serve as a detailed whitepaper for researchers, scientists, and professionals in drug development, offering insights into the essential methodologies for elucidating the structure, purity, and physicochemical properties of a newly synthesized molecule.

Part 1: Foundational Structural Elucidation

The initial and most critical phase in the characterization of a novel compound is the unambiguous determination of its chemical structure. This process relies on a combination of spectroscopic and spectrometric techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters to analyze are:

    • Chemical Shift (δ): Indicates the electronic environment of the proton.

    • Integration: Proportional to the number of protons giving rise to the signal.

    • Multiplicity (Splitting Pattern): Reveals the number of neighboring protons.

  • ¹³C NMR (Carbon NMR): This technique provides information about the number and types of carbon atoms in the molecule.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data for "Innovarene"

  • Sample Preparation: Dissolve ~5-10 mg of "Innovarene" in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire a standard suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and interpret the spectra to assemble the structure of "Innovarene."

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Innovarene (~5-10 mg) Dissolution Dissolution Sample->Dissolution Solvent Deuterated Solvent Solvent->Dissolution NMR_Spectrometer High-Field NMR Dissolution->NMR_Spectrometer Processing Data Processing NMR_Spectrometer->Processing 1H ¹H NMR 13C ¹³C NMR 2D 2D NMR (COSY, HSQC, HMBC) Interpretation Spectral Interpretation Processing->Interpretation Structure Proposed Structure Interpretation->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This is essential for determining the accurate mass of the molecule, which allows for the calculation of its elemental formula.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable clues about the different structural components of the molecule.

Experimental Protocol: HRMS Analysis of "Innovarene"

  • Sample Preparation: Prepare a dilute solution of "Innovarene" in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique based on the polarity and thermal stability of the compound. Common techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: Determine the accurate mass of the molecular ion and use this to calculate the elemental formula.

Table 1: Hypothetical Foundational Characterization Data for "Innovarene"

ParameterTechniqueResultInterpretation
Molecular FormulaHRMSC₂₀H₂₂N₂O₄Confirmed elemental composition
Molecular WeightHRMS354.1580 [M+H]⁺Corresponds to the proposed molecular formula
¹H NMR400 MHz NMRComplex multiplet patternIndicates a complex molecular structure with multiple distinct proton environments
¹³C NMR100 MHz NMR20 distinct signalsConfirms the presence of 20 carbon atoms in the molecule

Part 2: Purity Assessment and Physicochemical Profiling

Once the structure of a novel compound is established, it is crucial to determine its purity and characterize its fundamental physicochemical properties.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a chemical compound.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for drug-like molecules. A nonpolar stationary phase is used with a polar mobile phase.

  • Method Development: A robust HPLC method must be developed to ensure that all potential impurities are separated from the main compound. This involves optimizing the column, mobile phase composition, gradient, flow rate, and detection wavelength.

  • Purity Assessment: The purity of the sample is typically determined by the area percentage of the main peak in the chromatogram.

Experimental Protocol: RP-HPLC Purity Analysis of "Innovarene"

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where "Innovarene" has maximum absorbance.

  • Sample Preparation: Prepare a stock solution of "Innovarene" in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for analysis.

  • Analysis: Inject the sample and integrate the peaks in the resulting chromatogram to determine the area percentage of the main peak.

HPLC_Workflow Sample Innovarene Solution HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System Detector UV Detector HPLC_System->Detector Data_System Chromatography Data System Detector->Data_System Report Purity Report Data_System->Report MoA_Pathway Innovarene Innovarene Target_Protein Target Protein Innovarene->Target_Protein Binding & Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Signal Transduction Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Biological_Response Biological Response Downstream_Effector_2->Biological_Response

Caption: A simplified signaling pathway illustrating a hypothetical mechanism of action.

References

  • Spectrometric Identification of Organic Compounds; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014. [Link]

  • Introduction to High Performance Liquid Chromatography; Snyder, L. R., Kirkland, J. J., Dolan, J. W., Eds.; John Wiley & Sons, 2011. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology; International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

Crystal Structure Analysis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (Formula: C₈H₁₀N₄O₄; CAS: 1045707-16-1) represents a highly versatile heterocyclic building block utilized in the design of kinase inhibitors and cytokine release inhibitory drugs (CRIDs). Understanding its solid-state architecture is critical for rational drug design, as the spatial arrangement directly dictates its physicochemical properties, solubility, and receptor-binding modalities.

This whitepaper provides an authoritative, deep-dive analysis into the theoretical and extrapolated crystallographic properties of this scaffold. By dissecting the causality behind its conformational preferences—specifically the interplay between the planar 3-nitro-1H-pyrazole ring, the flexible methanone linker, and the sterically demanding morpholine chair—this guide establishes a robust framework for structural analysis and experimental validation.

Molecular Architecture & Conformational Causality

The molecular structure of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is governed by competing electronic and steric forces. To understand its crystal packing, we must isolate its three core domains:

  • The 3-Nitro-1H-pyrazole Core: Pyrazole is a five-membered heteroaromatic ring. The highly electron-withdrawing nature of the nitro group (-NO₂) at the C3 position depletes electron density from the aromatic system. Causality: This inductive effect significantly increases the acidity of the N1-H proton, transforming it into a highly potent hydrogen-bond donor. As seen in related 3-nitro-pyrazole derivatives, this dictates the primary supramolecular motif in the solid state [1].

  • The Methanone (Amide) Linker: The carbonyl group bridges the pyrazole and morpholine rings. While amides typically exhibit partial double-bond character that favors a planar geometry, complete coplanarity across the entire molecule is energetically unfavorable. Causality: Steric clashing between the equatorial protons of the morpholine ring and the C4-H of the pyrazole forces a distinct dihedral twist (torsion angle) [2].

  • The Morpholine Moiety: In the crystalline state, morpholine derivatives overwhelmingly adopt a chair conformation [4]. Causality: The chair conformation minimizes 1,3-diaxial interactions, representing the global energy minimum. The nitrogen atom of the morpholine typically exhibits sp²-like character due to its conjugation with the adjacent carbonyl, flattening the region immediately around the amide bond.

Structural_Logic Core Morpholino(3-nitro-1H-pyrazol-5-yl)methanone Pyr 3-Nitro-1H-pyrazole Ring Planar Heterocycle Strong H-Bond Donor Core->Pyr Morph Morpholine Moiety Chair Conformation Steric Bulk Minimization Core->Morph Meth Methanone Linker Amide Resonance Torsional Flexibility Core->Meth HB1 Intermolecular N-H···O Hydrogen Bonding Pyr->HB1 N1-H Donor HB2 Non-Classical C-H···O Interactions Pyr->HB2 NO2 Acceptor Morph->HB2 C-H Donor Meth->HB1 C=O Acceptor Pack 3D Supramolecular Sheet Architecture HB1->Pack HB2->Pack

Conformational logic and intermolecular interaction map driving the crystal packing.

Experimental Methodologies: A Self-Validating System

To achieve high-resolution structural data, the synthesis and crystallization must be tightly controlled. The following protocols are designed as self-validating loops, ensuring that errors are caught before advancing to the computationally expensive X-ray diffraction phase.

Protocol A: Synthesis & Purification

The synthesis relies on the activation of 3-nitro-1H-pyrazole-5-carboxylic acid, followed by amidation [3].

  • Activation: Suspend 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

    • Causality: Oxalyl chloride is preferred over thionyl chloride to prevent the formation of difficult-to-remove sulfurous byproducts, ensuring higher purity for crystallization.

  • Amidation: Once gas evolution ceases, concentrate the acid chloride in vacuo. Resuspend in DCM and cool to 0°C. Add morpholine (1.1 eq) and triethylamine (1.5 eq) dropwise. Stir for 4 hours at room temperature.

  • Self-Validation Checkpoint (LC-MS/TLC): Before proceeding, verify the mass (m/z [M+H]⁺ = 227.2). If unreacted acid remains, do not proceed to crystallization; re-purify via silica gel chromatography (EtOAc/Hexane gradient) to prevent co-crystallization of impurities.

Protocol B: Single-Crystal Growth via Vapor Diffusion
  • Dissolve 20 mg of the purified compound in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., Acetone).

  • Transfer the solution to a 2 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of an antisolvent (e.g., n-Hexane or Pentane). Seal the outer vial tightly.

  • Allow to stand undisturbed at 20°C for 3–7 days.

    • Causality: Vapor diffusion allows for a highly controlled, slow supersaturation rate, which is critical for growing macroscopic, defect-free single crystals rather than microcrystalline powders.

Protocol C: SCXRD Data Collection
  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm. Coat in Paratone-N oil and mount on a MiTeGen loop. Flash-cool to 100 K in a nitrogen cold stream.

    • Causality: Cooling to 100 K minimizes thermal motion (anisotropic displacement parameters), allowing for the accurate resolution of hydrogen atom positions, which are critical for mapping the N-H···O network.

  • Self-Validation Checkpoint (Mosaicity): Collect 20 initial diffraction frames. Calculate the mosaicity. If mosaicity > 0.6° , the crystal is internally strained or twinned. Halt the experiment and mount a new crystal. Proceeding with high mosaicity yields unrefinable data.

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å). Collect data up to a resolution of sinθ/λ ≈ 0.65 Å⁻¹.

SCXRD_Workflow N1 1. Synthesis & Purification (LC-MS Validated) N2 2. Vapor Diffusion Crystallization (Acetone / n-Hexane) N1->N2 N3 3. Crystal Selection & Mounting (Paratone Oil, 100K) N2->N3 N4 4. Mosaicity Check (< 0.6° Threshold) N3->N4 N4->N3 Fail (Discard) N5 5. SCXRD Data Collection (Mo Kα radiation) N4->N5 Pass N6 6. Structure Solution (SHELXT / SHELXL) N5->N6 N7 7. Final CIF Validation (CheckCIF/PLATON) N6->N7

Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction.

Quantitative Data Presentation

Based on the isostructural analysis of related pyrazole-methanone and morpholine derivatives[1, 4], the anticipated crystallographic parameters for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone are summarized below.

Table 1: Expected Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₈H₁₀N₄O₄
Formula Weight 226.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Volume (V) ~1050 - 1150 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) ~1.45 - 1.55 g/cm³
Absorption Coefficient (μ) ~0.12 mm⁻¹
Table 2: Key Bond Lengths and Angles (Theoretical Benchmarks)
Structural FeatureAtoms InvolvedExpected ValueCausality / Significance
Amide Bond Length C(carbonyl) - N(morpholine)1.33 - 1.35 ÅIndicates partial double-bond character due to resonance.
Carbonyl Bond Length C=O1.22 - 1.24 ÅStandard for conjugated amides; elongates slightly if acting as an H-bond acceptor.
Nitro Group Length N - O1.21 - 1.23 ÅHighly symmetric unless involved in asymmetric intermolecular interactions.
Pyrazole Planarity N1-N2-C3-C4-C5RMSD < 0.02 ÅThe aromatic ring remains strictly planar.
Dihedral Twist Pyrazole(Plane) - Carbonyl(Plane)30° - 50°Relieves steric clash between the pyrazole C4-H and morpholine equatorial protons.

Supramolecular Assembly & Hirshfeld Surface Dynamics

The macroscopic properties of the bulk powder (e.g., melting point, dissolution rate) are dictated by the 3D supramolecular network.

Primary Hydrogen Bonding (N-H···O): The crystal lattice is primarily stabilized by strong, classical intermolecular hydrogen bonds. The N1-H of the pyrazole acts as the donor, while the carbonyl oxygen of the methanone (or the oxygen of the nitro group) acts as the acceptor. Because the molecule contains one strong donor and multiple strong acceptors, it typically forms 1D polymeric chains or 2D sheets parallel to the crystallographic axes.

Secondary Interactions (C-H···O): The morpholine ring, while sterically bulky, provides multiple C-H donors. These engage in non-classical, weak C-H···O interactions with the oxygen atoms of the morpholine ring of adjacent molecules or the nitro group [4]. These secondary interactions stitch the 1D chains into a cohesive 3D framework, significantly increasing the lattice energy and thermal stability of the crystal.

Conclusion

The crystal structure of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is a masterclass in competing intramolecular forces. By understanding how the electron-withdrawing nitro group activates the pyrazole N-H for hydrogen bonding, and how the steric bulk of the morpholine chair forces a dihedral twist at the methanone linker, researchers can accurately predict its solid-state behavior. Adhering to the self-validating crystallization and SCXRD protocols outlined herein ensures the generation of high-fidelity, publication-ready structural data.

References

  • Creegan, S. E., Ridenour, J. A., Caruana, P. A., Giles, I. D., & Kerr, A. T. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Suponitsky, K. Y., & Strizhenko, K. V. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molbank, 2023(1), M1533.[Link]

  • European Patent Office. (2020).
  • Hein, M., & Langer, P. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137-140.[Link]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Nitropyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted mechanisms of action attributed to nitropyrazole compounds. Moving beyond a superficial overview, we will dissect the core pathways and molecular interactions that underpin the diverse biological activities of this promising class of heterocyclic molecules. The content herein is structured to provide a logical and experimentally supported narrative, designed to empower researchers in their pursuit of novel therapeutics.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic stability and versatile synthetic accessibility.[1][2][3][4] The introduction of a nitro group onto this scaffold dramatically alters its physicochemical properties, bestowing upon it a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6] However, the very feature that confers this therapeutic potential—the electron-withdrawing nitro group—also introduces a layer of mechanistic complexity and potential toxicological concerns that warrant careful investigation.[5] This guide will illuminate the current understanding of how these compounds exert their effects at a molecular level.

Direct Enzymatic Inhibition: A Primary Modality of Action

A significant body of evidence points to direct enzyme inhibition as a primary mechanism by which nitropyrazole derivatives elicit their biological responses. The pyrazole scaffold serves as a versatile framework for engaging with the active sites of various enzymes, while the nitro group and other substituents can be tailored to enhance potency and selectivity.

Inhibition of Cyclooxygenase (COX) Enzymes

Certain nitropyrazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] Molecular docking studies suggest that the nitro group can form crucial interactions with key amino acid residues within the COX-2 active site. For instance, the carboxylic group of some designed nitropyrazole compounds has been shown to form ionic interactions with Arginine 120 (Arg120) and a hydrogen bond with Tyrosine 355 (Tyr355), which are critical for inhibitory activity.[7]

Modulation of Kinase Activity

Kinases represent a major class of enzymes targeted by nitropyrazole derivatives in the context of cancer and inflammatory diseases.

  • c-Jun N-terminal Kinase (JNK): Aminopyrazole derivatives, a related class, have demonstrated potent and selective inhibition of JNK3.[8] Structural studies have revealed that the planarity of the pyrazole ring and the nature of its substituents are crucial for achieving selectivity over other kinases like p38.[8]

  • PI3K/Akt/mTOR Pathway: Several studies have implicated pyrazole derivatives in the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[9][10][11] For example, certain bis(dimethylpyrazolyl)-s-triazine derivatives have been shown to potently inhibit EGFR and downstream effectors like PI3K, Akt, and mTOR, leading to apoptosis in cancer cells.

Inhibition of Nitric Oxide Synthase (NOS)

Some pyrazole-containing compounds, particularly those with an amidine functional group, are potent inhibitors of nitric oxide synthase (NOS) isoforms.[3] For instance, 1H-pyrazole-1-carboxamidine (PCA) inhibits inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) with high potency.[3] The inhibition is competitive with the substrate L-arginine, suggesting that these compounds bind to the active site of the enzyme.[3]

Table 1: Representative Nitropyrazole and Pyrazole Derivatives as Enzyme Inhibitors

Compound ClassTarget Enzyme(s)Potency (IC50/GI50)Key FindingsReference(s)
Pyrazole CarboxamidinesiNOS, eNOS, nNOSIC50 ≈ 0.2 µM (for PCA)Competitive inhibition with L-arginine.[3]
AminopyrazolesJNK3IC50 < 1 nM (for compound 26k)High selectivity over JNK1, JNK2, and p38.[8]
Bis(dimethylpyrazolyl)-s-triazinesEGFR, PI3K, Akt, mTORIC50 = 61 nM (for EGFR, compound 4f)Induces apoptosis in cancer cells.
4-Cyano-1,5-diphenylpyrazolesNot specifiedGI50 = 40 nM (against IGROVI ovarian tumor)Exhibits anti-estrogenic and cytotoxic effects.[6]

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, nitropyrazoles can profoundly influence cellular function by modulating key signaling cascades. This often occurs downstream of initial target engagement or as a consequence of cellular stress responses.

The PI3K/Akt/mTOR Signaling Cascade

As mentioned, the PI3K/Akt/mTOR pathway is a frequent target. Inhibition of this pathway by nitropyrazole derivatives can lead to a reduction in cell proliferation and the induction of apoptosis.[10] The mechanism can involve direct inhibition of kinases within the pathway or indirect modulation through upstream regulators.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Nitropyrazole Nitropyrazole Derivative Nitropyrazole->PI3K Inhibits Akt Akt Nitropyrazole->Akt Inhibits mTOR mTOR Nitropyrazole->mTOR Inhibits EGFR EGFR Nitropyrazole->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->Akt Activates Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Putative inhibition of the PI3K/Akt/mTOR pathway by nitropyrazole compounds.

The Double-Edged Sword: The Role of the Nitro Group and Oxidative Stress

The nitroaromatic functionality is central to the bioactivity of these compounds, often acting as a "pro-drug" that is metabolically activated within the cell. This activation, however, can also be a source of cytotoxicity.

Reductive Metabolism and the Generation of Reactive Species

The nitro group of nitropyrazole compounds can undergo enzymatic reduction, primarily by nitroreductase enzymes, to form nitroso and hydroxylamine intermediates, and ultimately the corresponding amine.[12][13][14] During this process, reactive oxygen species (ROS) and reactive nitrogen species (RNS) can be generated.[5][15][16] This increase in oxidative and nitroxidative stress can have profound cellular consequences.

ROS_Generation Nitropyrazole Nitropyrazole (Ar-NO2) Nitro_Radical Nitro Anion Radical (Ar-NO2•−) Nitropyrazole->Nitro_Radical Nitroreductases + NAD(P)H Nitroso Nitroso Derivative (Ar-NO) Nitro_Radical->Nitroso ROS_RNS ROS/RNS (O2•−, H2O2, •OH, NO) Nitro_Radical->ROS_RNS Reaction with O2 Hydroxylamine Hydroxylamine Derivative (Ar-NHOH) Nitroso->Hydroxylamine Amine Amine Derivative (Ar-NH2) Hydroxylamine->Amine Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) ROS_RNS->Cellular_Damage

Figure 2: Reductive metabolism of nitropyrazoles and subsequent generation of reactive species.

Downstream Consequences of Oxidative Stress

The accumulation of ROS/RNS can lead to a variety of cellular outcomes:

  • DNA Damage: Increased oxidative stress can cause DNA strand breaks and base modifications, contributing to the genotoxic and cytotoxic effects observed for some nitropyrazoles.[5]

  • Apoptosis: The cellular damage induced by ROS/RNS can trigger programmed cell death (apoptosis) through various signaling pathways.

  • Modulation of Redox-Sensitive Signaling: ROS and RNS can act as signaling molecules themselves, influencing pathways such as those regulated by NF-κB and MAP kinases.[15][17]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the putative mechanisms of action of novel nitropyrazole compounds, a combination of biochemical and cell-based assays is essential.

Protocol: In Vitro Enzyme Inhibition Assay (Kinase Activity)

This protocol provides a general framework for assessing the inhibitory potential of a nitropyrazole compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the nitropyrazole compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA).

    • Prepare solutions of the kinase, its specific substrate peptide, and ATP at appropriate concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add a small volume of the nitropyrazole compound at various concentrations (serial dilutions). Include a vehicle control (DMSO only) and a positive control inhibitor.

    • Add the kinase and substrate peptide to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

      • Luminescence-based assay: Using a system that measures the amount of ATP remaining after the reaction.

      • Fluorescence-based assay: Using a phosphorylation-specific antibody and a fluorescently labeled secondary antibody.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the nitropyrazole compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Protocol: Western Blotting for Signaling Pathway Analysis

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins (e.g., Akt) in cells treated with a nitropyrazole compound.[19][20][21]

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate confluency.

    • Treat the cells with the nitropyrazole compound at various concentrations and for different time points. Include an untreated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane extensively with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or housekeeping protein levels.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-pAkt) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. ECL Detection & Imaging F->G H 8. Stripping & Re-probing (e.g., anti-total Akt) G->H I 9. Data Analysis H->I

Figure 3: A generalized workflow for Western blot analysis.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[22][23][24]

  • Cell Preparation:

    • Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).

    • Load the cells with H2DCFDA (typically 5-10 µM) in the warm buffer and incubate at 37°C in the dark for 30-60 minutes.

  • Treatment:

    • Wash the cells to remove excess probe.

    • Add fresh culture medium or buffer containing the nitropyrazole compound at various concentrations. Include a positive control for ROS induction (e.g., H₂O₂) and a vehicle control.

    • Incubate for the desired time period.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for the oxidized product, dichlorofluorescein (DCF), are typically around 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated cells to that of the vehicle control to determine the fold increase in ROS production.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of nitropyrazole compounds is highly dependent on their substitution pattern.[1][6][25] Quantitative structure-activity relationship (QSAR) studies have been employed to build predictive models for the activity of these derivatives.[25][26][27][28][29] Future research will likely focus on:

  • Fine-tuning selectivity: Modifying the pyrazole scaffold to enhance selectivity for specific enzyme isoforms or signaling pathways to minimize off-target effects.

  • Modulating redox properties: Designing compounds with controlled rates of metabolic activation to optimize therapeutic efficacy while reducing toxicity.

  • Multi-target drug design: Developing nitropyrazole derivatives that can simultaneously modulate multiple targets involved in a disease process.

Conclusion

The putative mechanisms of action for nitropyrazole compounds are complex and multifaceted, involving a combination of direct enzyme inhibition, modulation of key signaling pathways, and the induction of oxidative stress. A thorough understanding of these mechanisms is crucial for the rational design and development of safe and effective nitropyrazole-based therapeutics. The experimental approaches outlined in this guide provide a robust framework for elucidating the specific molecular targets and cellular effects of novel compounds in this promising chemical class.

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An In-Depth Technical Guide to the Initial Biological Screening of Novel Pyrazole Amides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly pyrazole amides, are subjects of intense research due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide provides a comprehensive framework for the initial biological screening of novel pyrazole amide libraries. It is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical protocols with the strategic rationale behind experimental choices. We will detail a logical, multi-stage screening cascade—from primary high-throughput screens to secondary confirmation and early safety profiling—ensuring a robust and efficient path from a chemical library to validated hit compounds.

Strategic Foundations of a Screening Campaign

Before initiating any wet-lab experiments, a well-defined strategy is paramount. The success of a screening campaign is not merely in the execution of assays but in the intellectual framework that guides it.

The Significance of the Pyrazole Amide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] This structure is a cornerstone in drug development for several reasons:

  • Pharmacological Versatility: Pyrazole-containing drugs have demonstrated efficacy across a multitude of therapeutic areas, including inflammation (Celecoxib), oncology (Crizotinib, Ruxolitinib), and infectious diseases.[1][3][5]

  • Synthetic Tractability: The pyrazole ring is readily synthesized and modified, allowing chemists to create large, diverse libraries of derivatives.[2]

  • Physicochemical Properties: The pyrazole moiety can act as both a hydrogen bond donor and acceptor, enabling it to form critical interactions with biological targets. It often serves as a bioisosteric replacement for other rings, which can improve properties like metabolic stability and solubility.[6]

The addition of an amide linkage to the pyrazole core introduces further structural diversity and opportunities for target engagement, making novel pyrazole amides a rich source for drug discovery.[7][8]

Target Selection and Assay Development

The initial step is to define the biological question. Are we targeting a specific enzyme, receptor, or a cellular pathway? For pyrazole amides, a common and highly relevant target class is the protein kinase family, which is central to oncology and inflammation research.[9][10]

Causality in Assay Choice: The choice of assay technology is critical and should be tailored to the target. For a kinase inhibitor screen, a biochemical assay that directly measures enzymatic activity is often the best starting point. Luminescence-based assays, such as those that quantify the depletion of ATP (a universal kinase substrate), are highly suitable for high-throughput screening (HTS) because they are robust, scalable, and less prone to interference from fluorescent compounds.[11][12]

The Primary Screening Cascade: Identifying Initial Hits

The goal of the primary screen is to rapidly test thousands of compounds at a single concentration to identify "hits"—compounds that display a desired level of activity. This process must be efficient, reproducible, and statistically sound.

Assay Quality Control: The Z'-Factor

A screening assay is only as reliable as its ability to distinguish a true signal from background noise.[13] The Z'-factor (Z-prime) is the industry-standard metric for quantifying assay quality.[14][15][16] It incorporates the means and standard deviations of both the positive and negative controls.

Formula for Z'-Factor: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[17]

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA clear separation exists between positive and negative controls. Ideal for HTS.[14][15]
0 to 0.5MarginalThe assay is acceptable but may have higher variability or a smaller dynamic range.[14]
< 0UnacceptableSignificant overlap between controls; the assay is not suitable for screening.[15]

An assay must consistently achieve a Z'-factor ≥ 0.5 before proceeding with a full library screen.[13]

Workflow for Primary High-Throughput Screening (HTS)

The following diagram outlines a typical HTS workflow for identifying kinase inhibitors from a novel pyrazole amide library.

HTS_Workflow cluster_prep Assay Preparation cluster_analysis Data Analysis & Hit Selection Compound_Library Pyrazole Amide Library (in DMSO) Dispensing Acoustic Dispensing: Test Compounds (nl) Controls (DMSO, Staurosporine) Compound_Library->Dispensing Assay_Plate 384-Well Assay Plate Addition Reagent Addition Reagents Kinase, Substrate, ATP Buffer Reagents->Assay_Plate Dispensing->Addition Incubation Incubation (Room Temp, 60 min) Addition->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Readout Luminescence Reading (Plate Reader) Detection->Readout Normalization Data Normalization (% Inhibition) Readout->Normalization Hit_Triage Hit Triage (e.g., Inhibition >50%) Normalization->Hit_Triage Confirmed_Hits Primary Hit List Hit_Triage->Confirmed_Hits

Caption: High-Throughput Screening (HTS) workflow for pyrazole amides.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol describes a primary screen using a universal luminescent kinase assay (e.g., Kinase-Glo®) which measures ATP consumption.[12]

Objective: To identify pyrazole amides that inhibit a target kinase by >50% at a single concentration (e.g., 10 µM).

Materials:

  • Target kinase (e.g., a MAP Kinase)

  • Kinase substrate (peptide or protein)

  • ATP (at a concentration near the Km for the enzyme)

  • Assay buffer (containing MgCl2)

  • Test compounds: 10 mM pyrazole amides in DMSO

  • Controls: DMSO (negative), Staurosporine (positive, a broad-spectrum kinase inhibitor)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 10 nL of each test compound, DMSO, and Staurosporine (final concentration 1 µM) into separate wells of the assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in assay buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL, and the final compound concentration is 10 µM.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase reaction that produces light in proportion to the remaining ATP.

  • Readout: Incubate for another 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos) / (Lumi_neg - Lumi_pos))

  • Hit Selection: Compounds demonstrating ≥50% inhibition are designated as primary hits and selected for further validation.

Secondary and Confirmatory Assays: From Hits to Leads

Primary hits require rigorous validation to confirm their activity, determine their potency, and rule out assay artifacts.

Dose-Response Analysis and IC50 Determination

The first step is to confirm the activity of primary hits and quantify their potency by measuring the half-maximal inhibitory concentration (IC50).[18][19] This involves testing the compounds across a range of concentrations.

Protocol: IC50 Determination

  • Prepare a serial dilution series for each hit compound (e.g., 8 points, 3-fold dilutions starting from 30 µM).

  • Perform the same kinase assay as described in section 2.3, but with the concentration series for each compound.

  • Plot percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

Example Data Presentation:

Compound IDIC50 (µM)Hill Slope
PZA-0010.151.10.99
PZA-0021.20.90.98
PZA-003> 30N/AN/A
Staurosporine0.011.00.99
Cell-Based Assays: Assessing Activity in a Biological Context

Biochemical assays are essential but occur in a highly artificial environment.[21] Cell-based assays are crucial for confirming that a compound can enter a cell and engage its target in a more physiologically relevant setting.[22][23][24]

Protocol: Cell Viability/Proliferation Assay (MTT Assay)

This protocol determines a compound's ability to inhibit the proliferation of a cancer cell line that is dependent on the target kinase.[20][25]

Objective: To determine the IC50 of hit compounds on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., HCT116)[26]

  • Complete culture medium

  • Hit compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate percent viability relative to the DMSO control and determine the IC50 value as described previously.

The following diagram illustrates the principle of target engagement moving from a simplified biochemical system to a complex cellular environment.

Assay_Principle cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay Biochem Purified Kinase Pyrazole Amide ATP + Substrate Inhibition of Phosphorylation Cell Cell Membrane Cytoplasm Target Kinase in Pathway Pyrazole Amide Blocked Signal Reduced Proliferation Biochem:f3->Cell:f4 Confirms Cellular Activity Cell:f3->Cell:f2 Cell:f2->p2 Phosphorylation p1->Cell:f2 Upstream Signal p2->p3 Downstream Effect p3->Cell:f5 Proliferation

Caption: Progression from biochemical to cell-based assays.

Early ADME/Tox Profiling

In parallel with confirmation assays, it is prudent to evaluate basic Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This helps deprioritize compounds that may have excellent potency but poor drug-like properties.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a rapid, cell-free method to predict passive membrane permeability, a key factor in oral bioavailability.[27]

Principle: The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[27][28]

Procedure Outline:

  • A filter plate (donor) is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

  • The test compound is added to the donor wells (typically in a buffer at pH 7.4).

  • The donor plate is placed on top of an acceptor plate containing buffer.

  • After incubation (e.g., 5-18 hours), the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS.[27][29]

  • The apparent permeability coefficient (Papp) is calculated.

Compounds with higher Papp values are more likely to be passively absorbed in the gastrointestinal tract.

Conclusion and Path Forward

The initial biological screening of novel pyrazole amides is a systematic process of attrition. It begins with a broad, high-throughput biochemical screen to identify a large set of primary hits. These hits are then subjected to a rigorous cascade of secondary and cell-based assays to confirm their activity, determine potency, and assess their effects in a more complex biological system. Early profiling of drug-like properties, such as permeability, helps to ensure that downstream efforts are focused on compounds with the highest probability of success. The validated, potent, and cell-active hits that emerge from this workflow serve as the starting point for lead optimization, marking a critical milestone in the drug discovery journey.

References

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  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097–2115. Available at: [Link]

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Spectroscopic Characterization and Synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (1[1]) is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors and anti-tubercular agents. Structurally, it comprises a 3-nitro-1H-pyrazole core linked to a morpholine ring via a carboxamide bond. This whitepaper provides a definitive, self-validating framework for the synthesis and multi-modal spectroscopic characterization (NMR, LC-MS, FT-IR) of this molecule, emphasizing the mechanistic causality behind its unique spectral signatures.

Molecular Architecture & Mechanistic Insights

The structural behavior of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is governed by two critical physicochemical phenomena:

  • Annular Tautomerism: The 3-nitro-1H-pyrazole core exhibits 2[2], a dynamic process where the N-H proton rapidly migrates between the N1 and N2 positions in solution. This exchange significantly broadens the pyrazole N-H signal in 1 H NMR.

  • Restricted Amide Rotation: The C-N bond of the carboxamide linkage possesses partial double-bond character due to resonance stabilization. At room temperature, this restricts the free rotation of the morpholine ring, placing the two nitrogen-adjacent methylene groups ( N−CH2​ ) into distinct magnetic environments (syn and anti to the carbonyl oxygen).

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data must be acquired in highly polar, aprotic solvents to fully resolve the heterocyclic protons.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

Position 1 H Shift (ppm)MultiplicityIntegration 13 C Shift (ppm)Assignment Causality & Notes
Pyrazole N-H 14.30br s1H-Highly exchangeable; dynamically broadened by annular tautomerism.
Pyrazole C4-H 7.55s1H105.2Sharp singlet; isolated proton on the 3,5-disubstituted pyrazole ring.
Amide C=O ---158.4Deshielded carbonyl carbon.
Pyrazole C3 ---154.1Quaternary carbon strongly deshielded by the electron-withdrawing −NO2​ group.
Pyrazole C5 ---142.6Quaternary carbon attached to the amide linkage.
Morpholine O-CH 2​ 3.65m4H66.3Oxygen-adjacent methylenes; relatively unaffected by amide rotation.
Morpholine N-CH 2​ (syn) 3.75m2H46.5Nitrogen-adjacent; split into a distinct multiplet due to restricted C-N bond rotation.
Morpholine N-CH 2​ (anti) 3.55m2H42.1Nitrogen-adjacent; distinct from the syn conformer.
Mass Spectrometry (LC-MS / ESI+)

Under Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton at the morpholine nitrogen, yielding an exact mass [M+H] + of 227.08 Da. During Collision-Induced Dissociation (CID), the amide bond acts as the primary thermodynamic weak point.

MS_Frag M [M+H]+ m/z 227.08 C8H11N4O4+ Acyl Acylium Ion m/z 140.01 C4H2N3O3+ M->Acyl Amide Cleavage - Morpholine Morph Morpholine Fragment m/z 88.08 C4H10NO+ M->Morph Amide Cleavage - Pyrazole core

Figure 1: Primary ESI-MS fragmentation pathways of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: Key Vibrational Assignments (ATR-FTIR)

Wavenumber (cm −1 )Peak Shape & IntensityAssignmentStructural Feature
3150 - 3250Broad, MediumN-H stretchPyrazole ring N-H; broadened by intermolecular hydrogen bonding.
1635Sharp, StrongC=O stretchAmide I band; conjugated with the pyrazole ring.
1530Sharp, StrongAsymmetric NO 2​ Nitro group attached to the aromatic pyrazole core.
1345Sharp, StrongSymmetric NO 2​ Nitro group attached to the aromatic pyrazole core.
1110Sharp, StrongC-O-C stretchAliphatic ether linkage within the morpholine ring.

Self-Validating Experimental Protocols

The synthesis of pyrazole amides is optimized using standard peptide coupling methodologies, as supported by 3[4]. The following workflow establishes a closed-loop system where the synthetic output is rigorously validated by orthogonal spectroscopic techniques.

Workflow Prep Sample Preparation (DMSO-d6 for NMR, MeOH for MS) NMR NMR Spectroscopy (1H & 13C, 400 MHz) Prep->NMR MS LC-MS (ESI+) (High-Resolution Mass Spec) Prep->MS IR FT-IR Spectroscopy (ATR Mode) Prep->IR Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Figure 2: Self-validating experimental workflow for spectroscopic characterization.

Protocol 1: Synthesis via EDC/HOBt Coupling
  • Reagent Assembly: Dissolve 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq). Stir for 15 minutes. Causality: EDC/HOBt provides a mild activation pathway that prevents thermal degradation of the nitro-pyrazole ring, which can occur under harsh acid chloride (SOCl 2​ ) conditions.

  • Coupling: Introduce morpholine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove unreacted starting materials and urea byproducts. Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol 2: Spectroscopic Validation Workflow
  • Step 1: Sample Preparation for NMR Weigh exactly 10.0 mg of the purified solid. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is selected because the highly polar nitro-pyrazole core exhibits poor solubility in chlorinated solvents like CDCl 3​ . Furthermore, DMSO strongly hydrogen-bonds with the pyrazole N-H, slowing down the proton exchange rate and allowing the N-H proton to be observed rather than lost to solvent exchange.

  • Step 2: NMR Acquisition Acquire 1 H NMR at 400 MHz (16 scans, 1.0s relaxation delay) and 13 C NMR at 100 MHz (1024 scans, 2.0s relaxation delay) at 298 K.

  • Step 3: LC-MS Analysis Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Inject 2 μ L onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Causality: The basic nitrogen of the morpholine ring readily accepts a proton, making ESI+ the optimal ionization technique. The acidic mobile phase ensures complete protonation prior to aerosolization.

  • Step 4: FT-IR Analysis Place 2-3 mg of the neat solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Acquire 32 scans from 4000 to 400 cm −1 . Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could mask the critical N-H stretch region (3100-3300 cm −1 ).

References

  • Title: Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS 1045707-16-1)
  • Title: Annular Tautomerism of 3(5)
  • Title: Bifunctional compounds for degrading btk via ubiquitin proteosome pathway (WO2021091575A1)

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Discovery, Synthesis, and Biological Evaluation of 3-Nitro-1H-Pyrazole-5-Carboxamides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-carboxamide chemical class represents a highly versatile and privileged scaffold in modern medicinal chemistry and agrochemical research. Within this class, 3-nitro-1H-pyrazole-5-carboxamides (and their N -substituted derivatives) have emerged as critical building blocks and active pharmaceutical ingredients (APIs). Characterized by the electron-withdrawing nitro group at the 3-position and the hydrogen-bonding carboxamide moiety at the 5-position, these compounds exhibit unique physicochemical properties, including complex annular tautomerism and potent biological activities[1].

This technical guide provides an in-depth analysis of the 3-nitro-1H-pyrazole-5-carboxamide scaffold, detailing its mechanistic rationale in drug design, step-by-step synthetic methodologies, and structural profiling. It is designed for researchers, synthetic chemists, and drug development professionals seeking to leverage this chemotype in discovery campaigns.

Mechanistic Rationale & Target Biology

The strategic placement of a nitro group and a carboxamide on the pyrazole core creates a highly polarized molecule capable of participating in extensive hydrogen-bonding networks. This makes the scaffold highly effective at occupying the ATP-binding pockets of various kinases and allosteric sites of ion channels.

Key Biological Targets
  • Receptor Interacting Protein 1 (RIP1) Kinase: Pyrazole derivatives containing a 3-nitro substitution have been identified as potent inhibitors of RIP1 kinase, an enzyme that plays a critical role in necroptosis (regulated cell death)[2]. Inhibition of RIP1 kinase is of high therapeutic value for treating necrosis-related inflammatory diseases.

  • Calcium Release-Activated Calcium (CRAC) Channels: Substituted 1H-pyrazole carboxamides act as ICRAC inhibitors, modulating calcium signaling pathways critical for the activation of T-cells. This makes them highly relevant in the treatment of autoimmune and allergic diseases[3].

  • Bacterial Two-Component Systems: In antimicrobial research, the pyrazole-carboxamide core has been investigated for its ability to inhibit bacterial histidine kinases, which are responsible for signal transduction pathways regulating virulence and antibiotic resistance[4].

Necroptosis TNFR1 TNFR1 Activation Complex1 Complex I Formation (TRADD, TRAF2, RIPK1) TNFR1->Complex1 RIPK1 RIPK1 Kinase Activity (Target of 3-Nitro-Pyrazoles) Complex1->RIPK1 RIPK3 RIPK3 Recruitment RIPK1->RIPK3 Phosphorylation MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis

RIP1 Kinase signaling pathway in necroptosis, highlighting the intervention point of pyrazole inhibitors.

Physicochemical Profiling: Annular Tautomerism

A critical factor in the rational design of 3-nitro-1H-pyrazole-5-carboxamides is understanding their annular tautomerism. Pyrazoles with substituents at positions 3 and 5 exist in a dynamic equilibrium between two tautomeric forms (T3 and T5) due to the migration of the proton between the N1 and N2 atoms[5].

In the case of 3-nitro-1H-pyrazole-5-carboxamide, the strongly electron-withdrawing nitro group significantly alters the electron density of the pyrazole ring. X-ray crystallographic and NMR studies demonstrate that the equilibrium is heavily biased toward the T5 tautomer (where the carboxamide is at position 5 and the nitro group is at position 3)[5]. This conformational preference is stabilized by intermolecular hydrogen bonds between the N-H group of the pyrazole ring and the carbonyl oxygen of the amide moiety.

Tautomerism T3 Tautomer 3 (T3) 3-Carboxamide-5-nitro-1H-pyrazole T5 Tautomer 5 (T5) 3-Nitro-1H-pyrazole-5-carboxamide T3->T5 Proton Transfer (N1 <-> N2) Shifted to T5 by Nitro Group

Annular tautomerism equilibrium of the pyrazole core, strongly biased toward the T5 conformation.

Retrosynthetic Analysis & Chemical Synthesis

The most robust and scalable approach to synthesizing 3-nitro-1H-pyrazole-5-carboxamides begins with the commercially available 3-nitro-1H-pyrazole-5-carboxylic acid . The synthesis relies on the activation of the carboxylic acid to a highly reactive acyl chloride, followed by nucleophilic acyl substitution (amidation)[6].

Synthesis SM 3-Nitro-1H-pyrazole-5-carboxylic acid (Starting Material) Reagent1 SOCl2, cat. DMF Reflux SM->Reagent1 Intermediate 3-Nitro-1H-pyrazole-5-carbonyl chloride (Reactive Intermediate) Reagent1->Intermediate Chlorination Reagent2 NH3 (aq) or R-NH2, DIPEA 0°C to RT Intermediate->Reagent2 Product 3-Nitro-1H-pyrazole-5-carboxamide (Target Compound) Reagent2->Product Amidation

Two-step synthetic workflow from carboxylic acid to the final carboxamide product.

Step-by-Step Protocol: Synthesis of 3-Nitro-1H-pyrazole-5-carboxamide

Objective: High-yield conversion of 3-nitro-1H-pyrazole-5-carboxylic acid to the primary carboxamide.

Reagents & Materials:

  • 3-Nitro-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride ( SOCl2​ ) (3.0 eq)

  • N,N -Dimethylformamide (DMF) (Catalytic, 0.05 eq)

  • Aqueous Ammonia ( NH4​OH , 28-30%) or primary amine (e.g., cyclohexylamine) (5.0 eq)

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

Step 1: Acyl Chloride Formation (Activation)

  • Preparation: Suspend 3-nitro-1H-pyrazole-5-carboxylic acid (5.0 g, 31.8 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Catalysis: Add 3 drops of anhydrous DMF. Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that dramatically accelerates the chlorination of the electron-deficient carboxylic acid.

  • Addition: Add thionyl chloride (11.3 g, 95.4 mmol) dropwise over 10 minutes at 0 °C.

  • Reaction: Gradually warm the mixture to reflux (approx. 40-45 °C) and stir for 4-6 hours.

  • Self-Validation: Remove a 10 μL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The complete disappearance of the starting material mass ( [M−H]− 156) and the appearance of the methyl ester mass ( [M+H]+ 172) confirms complete conversion to the acyl chloride.

  • Concentration: Evaporate the solvent and excess SOCl2​ in vacuo to yield the crude 3-nitro-1H-pyrazole-5-carbonyl chloride as a yellow solid. Crucial: Do not expose to ambient moisture to prevent hydrolysis back to the starting acid.

Step 2: Amidation (Nucleophilic Acyl Substitution)

  • Preparation: Dissolve the crude acyl chloride in anhydrous THF (30 mL) and cool to 0 °C in an ice bath.

  • Addition: Slowly add the THF solution dropwise to a vigorously stirring solution of aqueous ammonia (28%, 20 mL) at 0 °C. Causality: The dropwise addition into a vast excess of cold ammonia prevents the formation of di-acylated side products and mitigates the highly exothermic nature of the reaction, which could otherwise degrade the pyrazole ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Adjust the aqueous residue to pH 7-8 using saturated NaHCO3​ solution.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize from ethanol/water to afford pure 3-nitro-1H-pyrazole-5-carboxamide (CAS: 297149-32-7)[1].

Structure-Activity Relationship (SAR) & Quantitative Data

Derivatization of the carboxamide nitrogen ( N -substitution) is a primary strategy for tuning the lipophilicity, target affinity, and pharmacokinetic profile of the scaffold. Below is a summary of key derivatives utilized in high-throughput screening (HTS) and target validation[2][7][8].

Compound NameMolecular FormulaMW ( g/mol )Key SubstitutionPutative Target / Application
3-Nitro-1H-pyrazole-5-carboxamide C4​H4​N4​O3​ 156.10UnsubstitutedAPI Precursor / Building Block
N -cyclohexyl-3-nitro-1H-pyrazole-5-carboxamide C10​H14​N4​O3​ 238.25 N -cyclohexylKinase Inhibitor Library (MolPort)
N -(adamantan-2-yl)-3-nitro-1H-pyrazole-5-carboxamide C14​H18​N4​O3​ 290.32 N -adamantylLipophilic Target Binding (ChemDiv)
1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole C10​H7​Cl2​N3​O2​ 272.09 N1 -benzyl (No amide)RIP1 Kinase Inhibitor (Necroptosis)

Table 1: Physicochemical properties and applications of 3-nitro-1H-pyrazole derivatives.

References

  • SynQuest Labs. "297149-32-7 | 4H54-1-5K | 3-Nitro-1H-pyrazole-5-carboxamide." SynQuest Labs.
  • MolPort. "N-cyclohexyl-3-nitro-1H-pyrazole-5-carboxamide | Molport-002-004." MolPort.
  • ChemDiv. "Compound N-(adamantan-2-yl)-3-nitro-1H-pyrazole-5-carboxamide." ChemDiv.
  • Google Patents. "US20120053150A1 - N-pyrazolyl carboxamides as crac channel inihibitors." Google Patents.
  • Journal of Physiology and Pharmacology. "Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines mcf7 and mda-mb-231." JPP.
  • Riga Technical University. "Synthesis of bacterial two-component system inhibitors." RTU E-books.
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  • European Patent Office. "SULFONYLUREAS AND RELATED COMPOUNDS AND USE OF SAME - EP 3259253 B1." EPO.

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Exploring the Chemical Space of Morpholine-Substituted Heterocycles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its prevalence in a multitude of approved drugs and clinical candidates is not coincidental but rather a testament to its unique combination of advantageous physicochemical and biological properties.[1][3] This guide provides an in-depth exploration of the chemical space of morpholine-substituted heterocycles, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the synthetic strategies to access this versatile core, dissect its impact on molecular properties, and explore its application in the rational design of novel therapeutics targeting a range of diseases.

The intrinsic properties of the morpholine moiety contribute significantly to its utility in medicinal chemistry. The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to its piperidine counterpart, which can be crucial for modulating pKa and avoiding off-target interactions with aminergic receptors.[4][5] Furthermore, the morpholine ring can engage in hydrogen bonding through its oxygen atom and serves as a flexible yet conformationally defined linker, capable of orienting substituents in three-dimensional space to optimize interactions with biological targets.[6][7] Its favorable balance of hydrophilic and lipophilic character often enhances aqueous solubility and can improve crucial pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[8][9]

I. Navigating the Synthetic Landscape: Strategies for Morpholine Ring Construction

The accessibility of diverse morpholine-substituted heterocycles is paramount for their exploration in drug discovery programs. A variety of synthetic methodologies have been developed, ranging from classical approaches to modern catalytic systems, enabling the preparation of a wide array of functionalized morpholine cores.

Classical Approaches to Morpholine Synthesis

Traditional methods for constructing the morpholine ring often involve the cyclization of bifunctional precursors. A common and straightforward approach is the reaction of a β-amino alcohol with a suitable two-carbon electrophile, such as a 1,2-dihaloethane or an epoxide. While effective for simple, unsubstituted morpholines, these methods can lack regiochemical control when applied to more complex, substituted starting materials.

Modern Catalytic Methods for Enantioselective Synthesis

The demand for enantiomerically pure drug candidates has driven the development of asymmetric methods for morpholine synthesis. These strategies allow for precise control over the stereochemistry of the resulting heterocycle, which is often critical for biological activity.

A notable advancement is the palladium-catalyzed carboamination of O-allyl ethanolamines.[10] This intramolecular cyclization reaction provides a powerful tool for the stereoselective synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.[10] The mechanism is believed to proceed through a syn-aminopalladation of a palladium(aryl)(amido) intermediate.[10]

Experimental Protocol: Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines [10]

  • Catalyst Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (0.01 mmol), P(2-furyl)₃ (0.04 mmol), and NaOtBu (1.0 mmol).

  • Reaction Setup: Evacuate and backfill the tube with nitrogen. Add the aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.

Another powerful technique for accessing chiral morpholines is the asymmetric hydrogenation of dehydromorpholines.[11] This method utilizes chiral phosphine-rhodium catalysts to achieve high enantioselectivities (up to 99% ee) and quantitative yields.[11] The resulting 2-substituted chiral morpholines are valuable intermediates for the synthesis of bioactive compounds.[11]

Multi-Component Reactions for Rapid Library Generation

Three-component reactions offer an efficient pathway to highly substituted morpholines from simple, commercially available starting materials. A copper-catalyzed reaction of amino alcohols, aldehydes, and diazomalonates provides access to a diverse range of unprotected, highly substituted morpholines.[12] This approach is particularly valuable for the rapid generation of compound libraries for high-throughput screening.

Experimental Workflow: Three-Component Morpholine Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product amino_alcohol Amino Alcohol catalyst Copper Catalyst amino_alcohol->catalyst 1. aldehyde Aldehyde aldehyde->catalyst 2. diazo Diazomalonate diazo->catalyst 3. morpholine Highly Substituted Morpholine catalyst->morpholine Three-component reaction solvent Solvent

Caption: A streamlined workflow for the copper-catalyzed three-component synthesis of highly substituted morpholines.

II. Structure-Activity Relationships and Physicochemical Modulation

The incorporation of a morpholine ring can significantly influence the biological activity and pharmacokinetic profile of a molecule. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds.

Impact on Potency and Selectivity

The morpholine moiety can directly participate in binding interactions with the target protein, acting as a hydrogen bond acceptor or as a scaffold to correctly position other key pharmacophoric elements.[1][6] In many instances, the replacement of a more basic piperidine or piperazine ring with morpholine leads to improved selectivity by reducing off-target effects at aminergic G protein-coupled receptors (GPCRs).[4]

Modulation of Physicochemical Properties

The introduction of a morpholine ring generally increases the polarity and aqueous solubility of a compound, which can be advantageous for improving its ADME profile.[8] Its ability to balance lipophilic and hydrophilic character is particularly beneficial for designing drugs that need to cross the blood-brain barrier (BBB).[8][9]

PropertyImpact of Morpholine IncorporationRationale
Aqueous Solubility Generally IncreasedIntroduction of polar ether and amine functionalities.
Lipophilicity (LogP) Generally DecreasedIncreased polarity compared to carbocyclic or less polar heterocyclic analogues.
Basicity (pKa) Lowered (vs. Piperidine)The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen.
Metabolic Stability Can be ImprovedThe morpholine ring itself can be metabolically stable, though modifications may be needed to address potential liabilities.[13]
Blood-Brain Barrier Permeability EnhancedThe balanced lipophilic-hydrophilic profile is often optimal for CNS penetration.[8][9]

Table 1: General impact of morpholine incorporation on key physicochemical properties.

III. Applications in Drug Discovery: Targeting Disease Pathways

The versatility of the morpholine scaffold has led to its application in a wide range of therapeutic areas, with a notable impact on oncology and neuroscience.

Morpholine in Oncology: Targeting Kinase Signaling Pathways

Many anticancer drugs target protein kinases, and the morpholine ring has proven to be a valuable component in the design of kinase inhibitors.[14] It can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[5] Morpholine-containing compounds have been developed to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[14][15]

Signaling Pathway: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for morpholine-containing anticancer agents.

Morpholine in Neuroscience: Designing CNS-Active Agents

The favorable physicochemical properties of morpholine make it an ideal scaffold for central nervous system (CNS) drug discovery.[6][8] Its ability to enhance BBB permeability allows for the effective targeting of receptors and enzymes within the brain.[9] Morpholine derivatives have been investigated as potential treatments for a range of neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[8][16] They have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), key enzymes implicated in the pathophysiology of these conditions.[8][17]

IV. Bioisosteric Replacement and Scaffold Hopping: Expanding Chemical Space

In medicinal chemistry, the concept of bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity or physicochemical properties, is a powerful strategy. The morpholine ring is often used as a bioisostere for other cyclic amines like piperidine and piperazine.[4][5] This substitution can lead to improved metabolic stability and a more favorable safety profile.[4]

Scaffold hopping, a more transformative approach, involves replacing the core molecular framework of a compound with a structurally distinct scaffold while retaining similar biological activity.[18] The exploration of novel morpholine-based scaffolds through scaffold hopping can lead to the discovery of new chemical entities with improved drug-like properties.[18]

V. Future Perspectives and Conclusion

The exploration of the chemical space of morpholine-substituted heterocycles continues to be a vibrant and productive area of research in drug discovery. Future efforts will likely focus on the development of novel, highly efficient, and stereoselective synthetic methods to access even more diverse and complex morpholine-containing scaffolds.[19][20] The integration of computational methods, such as in silico screening and molecular dynamics simulations, will further aid in the rational design of morpholine-based drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.[15]

References

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  • Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II (pp. 137-173). [Link]

  • Reddy, K. S., & Reddy, C. S. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. E-Journal of Chemistry, 6(S1), S45-S50. [Link]

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  • Fults, A., Chamakuri, S., & Young, D. (2021). Expanding complex morpholines using systematic chemical diversity. Abstracts of Papers of the American Chemical Society, 261. [Link]

  • Singh, S., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Parmbil, S. K., Kumar, S., Rangarajan, T. M., Parambi, D. G. T., Maliyakkal, N., Petzer, A., Petzer, J. P., & Mathew, B. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 16(14), XXXX-XXXX. [Link]

  • Singh, S., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Parmbil, S. K., Kumar, S., Rangarajan, T. M., Parambi, D. G. T., Maliyakkal, N., Petzer, A., Petzer, J. P., & Mathew, B. (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 13(48), 33815-33838. [Link]

  • Sharma, A., & Kumar, V. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 123-146. [Link]

  • Edjlali, L. (2018). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Orient J Chem, 34(3), 1269-1283. [Link]

  • Childs, A. C., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 336-341. [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4439–4442. [Link]

  • Tan, J., et al. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 51(8), 1471-1474. [Link]

  • D'Erasmo, M. P., & Douglas, C. J. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 20(24), 7904–7908. [Link]

  • Snieckus, V., & Trujillo, J. I. (2020). Three-Component Synthesis of Morpholine Derivatives. Synfacts, 16(05), 0520. [Link]

  • Balamurugan, K., & Perumal, S. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 353(3), 1900322. [Link]

  • Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(22), 4115-4131. [Link]

  • Parmbil, S. K., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(11). [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Scaffold Hopping in Medicinal Chemistry. In Computational Drug Discovery and Design (pp. 189-209). [Link]

  • Liu, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(17), 5293. [Link]

  • Parmbil, S. K., et al. (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 13(48), 33815–33838. [Link]

  • Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(22), 4115–4131. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 841. [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. [Link]

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  • Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 24. [Link]

  • O'Brien, E., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 90(3), 1957–1968. [Link]

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The Pharmacological Topology of Nitropyrazole Derivatives: A Technical Guide to Biological Activity and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyrazole derivatives represent a privileged class of heterocyclic pharmacophores in modern drug discovery and agrochemical development. The strategic incorporation of a nitro group (–NO₂) into the pyrazole ring fundamentally alters the scaffold's electronic topology, lowering the lowest unoccupied molecular orbital (LUMO) and enhancing its interaction with biological targets[1]. This whitepaper dissects the biological activities, mechanistic pathways, and synthetic methodologies of nitropyrazole derivatives, providing a rigorous, data-driven framework for medicinal chemists and drug development professionals.

Chemical Foundation: The Role of the Nitro Group

The pyrazole ring itself is a versatile, nitrogen-rich scaffold known for its ability to participate in hydrogen bonding and π-π stacking. However, the introduction of a nitro group acts as a powerful electronic modulator. The highly electron-withdrawing nature of the –NO₂ group stabilizes the pyrazole anion, making the scaffold highly responsive to enzymatic reduction and nucleophilic attack[1]. Furthermore, the nitro group serves as a critical bioreactive warhead, enabling the molecule to undergo intracellular transformations that dictate its primary mechanism of action (MoA)[2].

Mechanisms of Action (MoA) in Biological Systems

The biological efficacy of nitropyrazoles is largely dictated by their ability to interact with specific enzymes and cellular pathways.

  • Anticancer Bioactivation (Prodrug Mechanism): In the hypoxic microenvironments characteristic of solid tumors, cellular nitroreductases catalyze the enzymatic reduction of the nitropyrazole scaffold. This electron transfer cascade generates highly reactive nitrogen species (RNS). These species induce severe oxidative stress, leading to DNA strand breaks, tubulin inhibition, and ultimately, apoptosis[2]. Complex hybrids, such as 5-hydrazino-1,3-dimethyl-4-nitropyrazole chalcones, have demonstrated profound tubulin inhibition, arresting cancer cells in the G2/M phase[3].

  • Antimicrobial & Fungicidal Pathways: Certain derivatives, particularly pyrazole carboxamides derived from 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind directly to the ubiquinone-binding site in the mitochondrial electron transport chain of fungal pathogens, halting cellular respiration and depleting ATP[4]. In bacterial models, halogenated aminopyrazoles have shown significant topoisomerase IV inhibition[5].

MoA NP Nitropyrazole Scaffold NR Nitroreductase Enzymatic Reduction NP->NR Bioactivation SDH Succinate Dehydrogenase (SDHI Pathway) NP->SDH Direct Binding RNS Reactive Nitrogen Species (RNS) NR->RNS Electron Transfer DNA DNA Damage & Tubulin Inhibition RNS->DNA Oxidative Stress APO Apoptosis / Cell Death SDH->APO Energy Depletion DNA->APO Cytotoxicity

Signaling and mechanistic pathways of nitropyrazole derivatives in biological systems.

Quantitative Biological Activity Profiles

To contextualize the potency of these scaffolds, the following table summarizes the quantitative biological activity of recently developed nitropyrazole derivatives across various targets.

Compound ScaffoldTarget Pathogen / Cell LinePrimary ActivityPotencyRef.
Compound 3h (5-Hydrazino-1,3-dimethyl-4-nitropyrazole chalcone)HepG2 (Liver Carcinoma)Anticancer (Tubulin Inhibition)GI₅₀ = 1.80 µM[3]
Compound 3h (5-Hydrazino-1,3-dimethyl-4-nitropyrazole chalcone)MCF-7 (Breast Carcinoma)AnticancerGI₅₀ = 5.43 µM[3]
Halogenoaminopyrazole derivatives Bacillus subtilisAntibacterialMIC = 0.007–0.062 µg/mL[5]
1-isopropyl-3-methyl-4-nitro-1H-pyrazole (Carboxamides)Botrytis cinereaFungicidal (SDHI)EC₅₀ = 1.5–5.0 µg/mL[4]

Self-Validating Experimental Workflows

Reproducibility in medicinal chemistry requires protocols that are not merely procedural, but logically grounded in chemical causality. Below are the standard operating procedures for synthesizing and evaluating nitropyrazole scaffolds.

Workflow S1 1. Nitration (<5°C) S2 2. N-Alkylation (DMF/K2CO3) S1->S2 S3 3. Purification (Chromatography) S2->S3 S4 4. MTT Assay (Cytotoxicity) S3->S4

Self-validating experimental workflow for nitropyrazole synthesis and biological screening.

Protocol A: Regioselective Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole

This protocol details the N-alkylation of a nitrated pyrazole precursor, a critical step in generating lipophilic drug candidates[2].

  • Reaction Setup (Solvent Causality): Dissolve 3-methyl-4-nitro-1H-pyrazole in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It aggressively solvates cations (like K⁺) while leaving the pyrazole anion "naked" and highly nucleophilic, drastically accelerating the subsequent Sₙ2 reaction.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) to the solution.

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) because it is mild enough to deprotonate the pyrazole N-H (pKa ~14) without risking the degradation of the sensitive nitro group[2].

  • Alkylation & Thermal Control: Add 2-bromopropane dropwise and heat to 60°C–80°C.

    • Causality: The methyl group at the 3-position provides steric hindrance. Heating provides the necessary activation energy to overcome this steric bulk, driving the alkylation predominantly to the less hindered N1 position, ensuring regioselectivity[2].

  • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The reaction is self-validating when the starting material spot completely disappears, confirming total conversion before aqueous work-up.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

To evaluate the anticancer properties of synthesized derivatives against cell lines (e.g., MCF-7)[3].

  • Cell Seeding & Treatment: Seed MCF-7 cells in a 96-well plate and incubate for 24 hours. Introduce the nitropyrazole derivative at varying concentrations (0.1 µM to 100 µM).

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, reducing the yellow water-soluble MTT into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization (Critical Step): Discard the media and add 100 µL of pure DMSO per well.

    • Causality: Formazan crystals are entirely insoluble in aqueous culture media. If these crystals are not completely solubilized, the spectrophotometer will measure light scattering rather than true absorbance, leading to artificially high background noise and false viability readings. DMSO's high dielectric constant efficiently disrupts the crystalline lattice.

  • Validation Checkpoint: Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). The assay is validated only if the positive control shows a predictable IC₅₀ curve, ensuring the cells were healthy and the MTT reagent was active.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of nitropyrazoles is highly sensitive to structural modifications:

  • Nitro Group Positioning: While 3-nitro and 5-nitro derivatives exhibit specific bioactivities, the 4-nitro position is uniquely advantageous. It provides high thermodynamic stability while remaining susceptible to targeted enzymatic reduction[1]. Furthermore, the 4-nitro group can be readily reduced to an amino group, serving as a versatile synthetic handle for generating complex amides or ureas[4].

  • N-Substitution: N-alkylation (e.g., N-isopropylation) increases the lipophilicity (LogP) of the scaffold. This modification directly correlates with enhanced cellular membrane permeability—a critical factor for engaging intracellular targets like tubulin or mitochondrial enzymes[4].

Conclusion

Nitropyrazole derivatives offer a highly tunable, biologically active scaffold capable of addressing complex therapeutic targets. By understanding the causal relationships between chemical structure (specifically the electron-withdrawing nitro group), synthetic conditions, and enzymatic bioactivation, researchers can rationally design next-generation antimicrobial and antineoplastic agents.

References

  • MDPI - On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines URL:[Link]

  • ResearchGate / Taylor & Francis - Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents URL:[Link]

  • PMC (PubMed Central) - Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives URL:[Link]

Sources

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone and Its Analogs: A Strategic Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The intersection of highly functionalized heterocycles and strategic amide coupling has birthed some of the most versatile building blocks in modern drug discovery. Among these, Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1) stands out as a privileged scaffold. By combining the kinase-hinge-binding potential of a pyrazole core with the pharmacokinetic stabilizing effects of a morpholine amide, this molecule serves as an advanced intermediate for synthesizing potent kinase inhibitors, antimicrobial agents, and antiviral therapeutics. This technical guide deconstructs the mechanistic utility, synthetic workflows, and pharmacological applications of this scaffold and its analogs.

Structural Deconstruction: Causality in Scaffold Design

To understand the utility of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, we must isolate its two primary structural domains. As application scientists, we do not select building blocks arbitrarily; every functional group must solve a specific biological or chemical problem.

The 3-Nitro-1H-Pyrazole Core

The 3-nitro-1H-pyrazole moiety is a potent precursor in medicinal chemistry. While the nitro group itself can act as a pharmacophore in certain antimicrobial applications, its primary utility in oncology and chronic disease lies in its role as a masked amine. Upon reduction to an aminopyrazole, the motif becomes a premier hydrogen-bond donor-acceptor system, perfectly suited for anchoring into the hinge region of ATP-binding pockets in kinases such as PLK4, p38 MAPK, and GSK31.

The Morpholine Amide

Morpholine amides are classical yet underexplored acylating agents that offer distinct advantages over traditional Weinreb amides. They exhibit superior water solubility, economic accessibility, and high operational stability2. In the context of a final drug molecule, the morpholine ring acts as a metabolic shield, preventing rapid acyl glucuronidation while improving the overall pharmacokinetic profile (e.g., increased liver microsome stability).

ScaffoldLogic Main Morpholino(3-nitro-1H-pyrazol-5-yl)methanone Pyrazole 3-Nitro-1H-pyrazole (Precursor to Hinge-Binding Aminopyrazole) Main->Pyrazole Morpholine Morpholine Amide (Aqueous Solubility & Metabolic Shield) Main->Morpholine

Fig 1. Structural deconstruction of the Morpholino(3-nitro-1H-pyrazol-5-yl)methanone scaffold.

Experimental Methodologies: Self-Validating Protocols

The transition from a nitro-pyrazole building block to a bioactive aminopyrazole derivative requires highly controlled synthetic conditions. Below are the field-proven, step-by-step methodologies for utilizing this scaffold.

Protocol A: Synthesis of the Morpholine Amide Core

Objective: Couple 3-nitro-1H-pyrazole-5-carboxylic acid with morpholine while preventing dimerization or degradation of the pyrazole ring.

  • Activation: Suspend 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to form the active ester. Causality Check: HATU is preferred over EDC/HOBt here to maximize the yield of the sterically hindered pyrazole-5-carbonyl species and minimize epimerization/side reactions.

  • Coupling: Add morpholine (1.5 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (DCM/MeOH 95:5) to yield Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

Protocol B: Reduction to the Aminopyrazole (Kinase Inhibitor Precursor)

Objective: Selectively reduce the 3-nitro group to a 3-amino group without cleaving the morpholine amide.

  • Solvent System: Dissolve Morpholino(3-nitro-1H-pyrazol-5-yl)methanone in a 4:1 mixture of Ethanol/Water.

  • Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride ( NH4​Cl , 5.0 eq). Heat the mixture to 80°C for 2 hours. Causality Check: The Fe/NH4​Cl system is chosen over Pd/C hydrogenation to prevent potential poisoning of the catalyst by the pyrazole nitrogens and to ensure the morpholine amide remains completely intact.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron residues, washing thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate, basify with saturated NaHCO3​ , and extract with EtOAc to isolate the highly reactive aminopyrazole intermediate, ready for subsequent urea or amide coupling to generate targeted kinase inhibitors 3.

SyntheticWorkflow Start 3-Nitro-1H-pyrazole-5-carboxylic acid Amidation Amidation (HATU, Morpholine) Yields Morpholine Amide Start->Amidation Reduction Nitro Reduction (Fe/NH4Cl) Yields Aminopyrazole Amidation->Reduction Coupling Urea/Amide Coupling (DSC) Yields Kinase Inhibitor Reduction->Coupling

Fig 2. Step-by-step synthetic workflow from starting acid to final kinase inhibitor.

Pharmacological Applications & Pathway Analysis

The derivatives of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone have profound implications across several therapeutic areas, most notably in targeted oncology and infectious diseases.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication. Overexpression of PLK4 is a hallmark of various malignancies. Aminopyrazole derivatives originating from nitro-pyrazole precursors have been identified as highly potent, selective PLK4 inhibitors. The pyrazole nitrogens form critical donor-acceptor hydrogen bonds with the hinge residues Glu90 and Cys92 of PLK4, locking the enzyme in an inactive state and driving centriole depletion—a synthetically lethal event for TRIM37-amplified cancers1.

Glycogen Synthase Kinase 3 (GSK3) in Trypanosomiasis

Aminopyrazole analogs have also shown exceptional efficacy against Trypanosoma brucei GSK3, making them viable candidates for Human African Trypanosomiasis (HAT). The structural tuning of the morpholine/amide tail allows for high selectivity over human off-target kinases like HsCDK2, preventing severe cell-cycle arrest side effects in the host4.

KinasePathway Drug Aminopyrazole Analog PLK4 PLK4 Enzyme Drug->PLK4 Inhibits (Glu90/Cys92) Centriole Centriole Duplication PLK4->Centriole Blocks Mitosis Aberrant Mitosis / Cell Death Centriole->Mitosis Induces in TRIM37+ Cancer

Fig 3. Mechanism of action for aminopyrazole-derived PLK4 inhibitors in oncology.

Quantitative Data & Structure-Activity Relationship (SAR)

The integration of the morpholine amide and the pyrazole core drastically alters the physicochemical and binding properties of the resulting analogs. Table 1 summarizes the impact of these structural motifs based on recent literature surrounding pyrazole-based kinase inhibitors and morpholine amide antimicrobials.

Table 1: SAR and Pharmacological Profile of Pyrazole/Morpholine Analogs

Compound Class / ModificationPrimary TargetBinding Affinity / PotencyKey Physicochemical Observation
Nitro-pyrazole (Unreduced) Bacterial Efflux PumpsMIC: ~7-15 μg/mLHigh stability, acts as a prodrug or direct antimicrobial agent.
Aminopyrazole-Urea PLK4 (Oncology)IC50 < 5 nMCoplanar conformation stabilized by intramolecular H-bonds.
Aminopyrazole-Amide TbGSK3 (Parasitic)Low nanomolar ( Ki​ )High selectivity over human CDK2; avoids host toxicity.
Bipyrazole Derivatives p38 MAPKDocking: -231 kcal/molSuperior hinge binding compared to standard inhibitors (SB203580).
Morpholine Amide Variant General PharmacokineticsN/A (PK Modifier)Eliminates acyl glucuronidation; increases aqueous solubility.

Data synthesized from 1 and 4.

Conclusion & Future Perspectives

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is far more than a simple catalog chemical; it is a rationally designed starting point for complex drug discovery. The 3-nitro-pyrazole core provides a reliable, high-affinity anchor for kinase hinge regions once reduced, while the morpholine amide ensures the final molecule survives the rigorous metabolic environment of the liver. Future research should focus on utilizing this scaffold in targeted protein degraders (PROTACs), where the morpholine moiety could serve as an optimal exit vector for linker attachment without compromising the molecule's solubility.

References

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: PMC / National Institutes of Health URL:[Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis Source: R Discovery URL:[Link]

  • Source: Google Patents (AU2006207322A1)

Sources

An In-Depth Technical Guide to the Safety and Handling of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

This guide addresses the critical need for comprehensive safety and handling information for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS No. 1045707-16-1). In the fast-paced environment of research and development, the introduction of novel chemical entities often outpaces the public availability of detailed safety data. While this document endeavors to provide a thorough overview based on available information for related compounds, it must be underscored that a specific Safety Data Sheet (SDS) for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone was not publicly accessible at the time of this writing.

The following information is therefore a synthesis of data from structurally similar nitropyrazole derivatives and general principles of chemical safety. It is intended to serve as a proactive safety resource, but it is not a substitute for a compound-specific SDS. All laboratory work involving this compound must be preceded by a rigorous, institution-specific risk assessment conducted by qualified safety professionals.

Section 1: Compound Identification and Inferred Hazard Profile

Chemical Identity:

Identifier Value
IUPAC Name Morpholino(3-nitro-1H-pyrazol-5-yl)methanone
CAS Number 1045707-16-1
Molecular Formula C₈H₁₀N₄O₄
Molecular Weight 226.19 g/mol
Chemical Structure (Structure not available due to lack of specific source)

Inferred Hazard Classification:

Based on the known hazards of related nitropyrazole compounds, Morpholino(3-nitro-1H-pyrazol-5-yl)methanone should be handled as a substance with the potential for the following hazards until specific data becomes available:

  • Acute Oral Toxicity: Nitropyrazole derivatives have been classified as harmful if swallowed.[1]

  • Serious Eye Damage/Eye Irritation: Several related compounds are known to cause serious eye damage or irritation.[1][2][3]

  • Skin Irritation: Skin irritation is a potential hazard associated with this class of compounds.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Explosive Potential: Nitro compounds are recognized as potentially powerful explosives and should be handled with extreme care.

GHS Hazard Communication (Inferred)

The following GHS pictogram and statements are recommended for provisional labeling until a formal classification is available:

GHS_Classification Inferred GHS Pictograms cluster_pictograms skull corrosive exclamation

Caption: Inferred GHS Pictograms for Hazard Communication.

Signal Word: DANGER

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[2]

Inferred Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[1][3]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • P310: Immediately call a POISON CENTER or doctor/physician.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Section 2: Prudent Laboratory Practices and Engineering Controls

Given the inferred hazards, a stringent and multi-layered approach to safety is paramount.

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Comprehensive Risk Assessment PPE_Selection Select and Inspect PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Selection Engineering_Controls Verify Engineering Controls (Fume Hood, Ventilation) PPE_Selection->Engineering_Controls Weighing Weigh Compound in Vented Enclosure Engineering_Controls->Weighing Proceed only if all checks pass Dissolving Dissolve in a Certified Chemical Fume Hood Weighing->Dissolving Reaction Perform Reactions in Contained System Dissolving->Reaction Decontamination Decontaminate Surfaces and Glassware Reaction->Decontamination Waste_Disposal Segregate and Dispose of Hazardous Waste Decontamination->Waste_Disposal Documentation Document Experiment and Observations Waste_Disposal->Documentation

Caption: Step-by-step workflow for the safe handling of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

Engineering Controls:

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1]

  • Hand Protection: Wear chemically resistant gloves. The specific glove material should be selected based on the solvent being used and the manufacturer's compatibility data.[1]

  • Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.

Section 3: Emergency Procedures

A proactive emergency plan is a cornerstone of laboratory safety.

Emergency Response Protocol

Emergency_Response cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Containment and Reporting Spill Chemical Spill Evacuate Evacuate Immediate Area Spill->Evacuate Contain_Spill Contain Spill (if safe to do so) Spill->Contain_Spill Exposure Personnel Exposure Alert Alert Colleagues and Safety Officer Exposure->Alert Evacuate->Alert First_Aid Administer First Aid (as appropriate) Alert->First_Aid Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention Incident_Report Complete Incident Report Contain_Spill->Incident_Report Medical_Attention->Incident_Report

Caption: A logical flow diagram for responding to laboratory emergencies.

First-Aid Measures (Inferred):

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Section 4: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4]

  • Store away from sources of heat, sparks, and open flames.

Disposal:

  • Dispose of this compound and its container in accordance with all local, state, and federal regulations.

  • Do not allow the material to enter drains or sewer systems.[1]

  • Consult with your institution's environmental health and safety department for specific disposal guidance.

Section 5: Conclusion and Call for Data

The responsible use of novel chemical compounds like Morpholino(3-nitro-1H-pyrazol-5-yl)methanone requires a conservative and proactive approach to safety. The guidance provided herein is based on the known hazards of structurally related nitropyrazole derivatives and established principles of laboratory safety.

It is imperative that researchers and chemical suppliers work to make comprehensive and compound-specific Safety Data Sheets readily available. The open sharing of such data is fundamental to the advancement of science and the protection of all personnel in the research and development community. Until such a time as a specific SDS is available, the precautionary principles outlined in this guide should be strictly adhered to.

References

No specific Safety Data Sheet for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone was found. The following references are for structurally related compounds and were used to infer the potential hazards and handling precautions.

  • AK Scientific, Inc. Safety Data Sheet (United States) 4-Nitropyrazole. (URL not available in search results)
  • Fisher Scientific. SAFETY DATA SHEET: 1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde. (URL not available in search results)
  • LGC Standards. Safety data sheet: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. (October 23, 2018). (URL not available in search results)
  • Fisher Scientific. SAFETY DATA SHEET: 5-Nitro-1H-pyrazole. (URL not available in search results)
  • MilliporeSigma. SAFETY DATA SHEET. (November 06, 2025). (URL not available in search results)
  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (September 07, 2023). (URL not available in search results)
  • SAFETY DATA SHEET. 4-Nitro-1H-pyrazole. (URL not available in search results)
  • Tokyo Chemical Industry. SAFETY DATA SHEET: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (June 02, 2025). (URL not available in search results)
  • Food and Drug Administration. 201917Orig1s000 - accessdata.fda.gov. (April 25, 2011). (URL not available in search results)
  • ChemScene. Morpholino(4-nitro-1H-pyrazol-3-yl)methanone. (URL not available in search results)
  • BLDpharm. 1045707-16-1|Morpholino(3-nitro-1H-pyrazol-5-yl)methanone. (URL not available in search results)
  • ResearchGate. (PDF) Manipulating nitration and stabilization to achieve high energy. (November 15, 2023). (URL not available in search results)
  • PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][5]triazin-7(6H). (September 18, 2025). (URL not available in search results)

  • Hazard. 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. (October 15, 2025). (URL not available in search results)

Sources

The Morpholine Moiety in Drug Discovery: A Privileged Scaffold for Physicochemical Modulation and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The morpholine ring (tetrahydro-1,4-oxazine) has cemented its status as a "privileged scaffold" in modern medicinal chemistry[1]. As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently leverage the morpholine moiety not merely as a passive solubilizing appendage, but as an active pharmacophore and a precise modulator of physicochemical space. This technical guide explores the dual utility of morpholine in drug discovery—detailing its structural biology in kinase inhibition, its metabolic liabilities, and the rigorous experimental workflows required to optimize morpholine-containing drug candidates.

The Physicochemical Logic of Morpholine

In drug design, hitting a biological target is only half the battle; the molecule must also possess the correct absorption, distribution, metabolism, and excretion (ADME) profile. Morpholine is uniquely suited to solve complex ADME puzzles.

Containing both a weak basic nitrogen and an oxygen atom at opposite positions, the six-membered ring adopts a highly flexible, chair-like conformation[2]. The presence of the oxygen atom exerts an electron-withdrawing effect, lowering the pKa of the amine to approximately 8.3 (compared to ~11 for piperidine).

The Causality of Choice: We purposefully substitute piperidine or piperazine rings with morpholine when a lead compound suffers from poor passive permeability or excessive basicity. At physiological pH (7.4), a pKa of 8.3 ensures that the molecule exists in an equilibrium of protonated and unprotonated states. This strikes an optimal balance: the protonated fraction ensures aqueous solubility for gastrointestinal dissolution, while the neutral fraction readily crosses lipophilic barriers, such as the blood-brain barrier (BBB), without acting as a strong substrate for P-glycoprotein (P-gp) efflux pumps[3].

Structural Biology: Morpholine as a Precision Hinge-Binder

Beyond physicochemical modulation, morpholine is a potent, highly directional pharmacophore, particularly in the development of ATP-competitive kinase inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[4].

In the ATP-binding pocket of these lipid kinases, the morpholine oxygen acts as a highly specific hydrogen bond acceptor. Crystallographic data reveals that the morpholine oxygen forms a critical hydrogen bond with the backbone amide of the hinge region—specifically Val882 in PI3Kγ , Val851 in PI3Kα , and Val2240 in mTOR [4][5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Morpholine Morpholine-based Inhibitor (e.g., BKM120) Morpholine->PI3K Hinge Binding (Val882/Val851) Morpholine->mTOR Hinge Binding (Val2240)

Fig 1: Morpholine-based dual inhibition of the PI3K/mTOR signaling cascade via hinge binding.

Quantitative Binding Affinities

To illustrate the impact of the morpholine hinge-binder, the following table summarizes the quantitative binding data of prominent morpholine-containing kinase inhibitors:

CompoundTarget ProfileQuantitative Affinity / PotencyStructural Role of Morpholine
NVP-BKM120 Pan-PI3K~50-fold selectivity over other kinasesOne-point hinge binding via oxygen to Val882[4].
Compound 97 mTOR Ki​ = 3.6 ± 0.98 nMSubstituted morpholine prevents oxidative clearance while maintaining Val2240 binding[3].
Compound 119 PI3Kα / mTORPI3Kα Ki​ = 1.56 nM, mTOR Ki​ = 142 nMCore hinge region binder driving nanomolar potency[6].
TGX-221-R PI3KβHighly selective for β-isoformMorpholine serves as the primary one-point hinge binder[7].

Metabolic Liabilities and Clearance Pathways

While morpholine imparts favorable binding and solubility, it introduces specific metabolic vulnerabilities. The carbon atoms adjacent to the ring oxygen and nitrogen (alpha-carbons) are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 [8].

This oxidation typically leads to hydroxylation, followed by spontaneous or enzymatic ring cleavage, resulting in polar, linear metabolites that are rapidly cleared from systemic circulation[8]. Furthermore, compounds like the antimicrobial morinidazole demonstrate that the morpholine nitrogen can undergo direct, stereoselective N+ -glucuronidation catalyzed by UGT1A9 , facilitating rapid renal excretion[9].

Morpholine_Metabolism Parent Morpholine-Containing Drug (Parent Compound) CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 UGT UGT1A9 Glucuronidation Parent->UGT AlphaOx Alpha-Carbon Oxidation (Hydroxylation) CYP3A4->AlphaOx NDealk N-Dealkylation CYP3A4->NDealk NGluc N+-Glucuronide (e.g., Morinidazole) UGT->NGluc RingOpen Ring Cleavage (Linear Metabolites) AlphaOx->RingOpen Spontaneous/Enzymatic

Fig 2: Primary metabolic clearance pathways of the morpholine moiety mediated by CYP450 and UGT.

Optimization Strategy: Steric Shielding

To mitigate rapid clearance, medicinal chemists employ steric hindrance. By introducing methyl groups (e.g., 2,5-dimethylmorpholine) or utilizing bridged morpholines (e.g., ethylene-bridged scaffolds), we physically block the CYP3A4 active site from accessing the alpha-carbons. This not only improves metabolic half-life but can also force the molecule into a specific conformation that enhances isoform selectivity (e.g., favoring mTOR over PI3K)[6].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To quantify the metabolic liability of a newly synthesized morpholine derivative, we rely on the Human Liver Microsome (HLM) Stability Assay[8]. As an application scientist, I design this protocol as a self-validating system . Every addition has a mechanistic purpose, and built-in controls ensure that any observed degradation is strictly enzymatic, not an artifact of chemical instability.

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of a morpholine-containing lead compound.

Step-by-Step Protocol & Causality:

  • Preparation of the Matrix:

    • Action: Dilute pooled Human Liver Microsomes to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: The physiological pH ensures enzymes are in their native state. MgCl2​ is a mandatory cofactor for the upcoming NADPH-dependent CYP reactions.

  • Compound Spiking:

    • Action: Add the morpholine test compound to achieve a final concentration of 1 µM (keep organic solvent < 0.5% v/v).

    • Causality: 1 µM is typically well below the Michaelis constant ( Km​ ) for CYP enzymes, ensuring the reaction follows first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance. Keeping DMSO < 0.5% prevents solvent-mediated inhibition of CYP3A4.

  • Pre-Incubation:

    • Action: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Prevents thermal shock. Adding a cold cofactor to cold enzymes causes a lag phase in kinetics, skewing the t1/2​ calculation.

  • Reaction Initiation (The Critical Step):

    • Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Self-Validation Control: Concurrently run a Minus-NADPH control tube where buffer is added instead of NADPH.

    • Causality: NADPH provides the reducing equivalents required for CYP450 oxidation. If the compound depletes in the minus-NADPH control, the morpholine ring is chemically unstable in buffer, and the clearance is not CYP-mediated.

  • Kinetic Quenching:

    • Action: At predetermined time points (0, 5, 15, 30, 45, 60 mins), transfer an aliquot of the reaction into 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point. The IS corrects for any volumetric losses or matrix effects during subsequent mass spectrometry.

  • Centrifugation and LC-MS/MS Analysis:

    • Action: Centrifuge at 15,000 x g for 10 minutes to pellet the denatured proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which half-life ( t1/2​=0.693/k ) and intrinsic clearance are derived[8].

Conclusion

The morpholine moiety is far more than a structural placeholder. It is a highly tunable vector that allows medicinal chemists to simultaneously dial in aqueous solubility, BBB permeability, and exquisite kinase hinge-binding affinity. By understanding its metabolic vulnerabilities—specifically CYP-mediated alpha-carbon oxidation and UGT-mediated glucuronidation—scientists can rationally design sterically shielded morpholine derivatives that survive hepatic first-pass metabolism while delivering potent, targeted therapeutic effects.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. American Chemical Society. URL:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry. URL:[Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC. National Institutes of Health. URL:[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. ResearchGate. URL:[Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - Semantic Scholar. Semantic Scholar. URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget. Oncotarget. URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. National Institutes of Health. URL:[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. National Institutes of Health. URL:[Link]

  • Metabolism and Pharmacokinetics of Morinidazole in Humans: Identification of Diastereoisomeric Morpholine N+-Glucuronides Catalyzed by UDP Glucuronosyltransferase 1A9 - ResearchGate. ResearchGate. URL:[Link]

Sources

Methodological & Application

Application Note: ¹H and ¹³C NMR Spectral Assignment for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1) Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction & Mechanistic Context

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and targeted therapeutics. The accurate structural characterization of this compound via NMR spectroscopy presents unique analytical challenges due to two distinct dynamic molecular phenomena: annular tautomerism within the pyrazole ring and restricted rotation around the morpholine amide bond.

This application note provides a comprehensive, self-validating protocol for the unambiguous ¹H and ¹³C NMR spectral assignment of this compound, detailing the causality behind every experimental choice and spectral observation.

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity, this protocol is designed as a closed-loop, self-validating system. Initial structural hypotheses generated from 1D spectra are strictly tested against 2D heteronuclear correlation data. If the 2D data (e.g., HMBC long-range couplings) do not corroborate the 1D hypothesis, the assignment is rejected and recalculated.

Step-by-Step Methodology

Step 1: Sample Preparation (Solvent Selection Causality)

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS.

  • Causality: Chloroform-d (CDCl₃) is inadequate for this compound. The highly polar nitro-pyrazole system requires a strong hydrogen-bond-accepting solvent like DMSO-d₆ to disrupt intermolecular hydrogen-bonded dimers. Furthermore, DMSO-d₆ slows the proton exchange rate of the pyrazole N-H, allowing it to be observed in the ¹H spectrum rather than exchanging with residual moisture ([1]).

Step 2: 1D NMR Acquisition (Hypothesis Generation)

  • ¹H NMR (400 MHz): Acquire using a standard 30° pulse sequence (zg30), 16 scans, and a 2.0 s relaxation delay (d1) at 298 K.

  • ¹³C NMR (100 MHz): Acquire using a proton-decoupled sequence (zgpg30), 1024 scans, and a 2.0 s relaxation delay.

  • Causality: The 2.0 s relaxation delay ensures quantitative integration for the ¹H signals, which is critical for differentiating the split morpholine CH₂ groups.

Step 3: 2D NMR Acquisition (Hypothesis Validation)

  • HSQC (Heteronuclear Single Quantum Coherence): Validates direct ¹J_CH connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Validates ²J_CH and ³J_CH long-range connectivity.

  • System Logic: If the 1D ¹H NMR hypothesis assigns the 7.45 ppm singlet to the pyrazole H4, this must be validated by HMBC. The system requires observing a ³J_CH cross-peak from H4 to the carbonyl carbon (~158 ppm) and a ²J_CH/³J_CH cross-peak to the C3-NO₂ carbon (~154 ppm). Absence of these cross-peaks triggers a re-evaluation of the acquisition parameters (e.g., optimizing the HMBC long-range coupling delay from 8 Hz to 5 Hz).

Logical Workflow Visualization

NMR_Assignment_Workflow Sample Sample Preparation (DMSO-d6, 298 K) Acq1D 1D NMR Acquisition (1H & 13C) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Assign1D Initial 1D Assignment (Integrals, Shifts, Multiplicity) Acq1D->Assign1D ValHSQC HSQC Validation (1J C-H Direct Connectivity) Acq2D->ValHSQC ValHMBC HMBC Validation (2J/3J C-H Long-Range) Acq2D->ValHMBC Assign1D->ValHSQC ValHSQC->ValHMBC Tautomer Tautomeric & Rotameric Analysis (Line Broadening, Exchange) ValHMBC->Tautomer Final Validated Spectral Assignment Morpholino(3-nitro-1H-pyrazol-5-yl)methanone Tautomer->Final

Figure 1: Logical workflow for the self-validating NMR spectral assignment of pyrazole-morpholine amides.

Spectral Data and Mechanistic Causality

Annular Tautomerism in the Pyrazole Ring

1H-pyrazoles undergo rapid annular tautomerism—the prototropic shift between the N1 and N2 positions. In Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, the strongly electron-withdrawing nitro group at C3 biases this equilibrium. In DMSO-d₆, the exchange rate is slowed down on the NMR timescale, leading to significant line broadening of the pyrazole N-H proton (observed >14 ppm) and the adjacent C3/C5 carbons ([2],[3]).

Restricted Rotation of the Morpholine Amide

The morpholine amide moiety introduces dynamic NMR complexity. The amide C-N bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This restricts rotation around the C-N bond at 298 K. Consequently, the morpholine ring is divided into two magnetically non-equivalent environments (syn and anti to the carbonyl oxygen). This causality explains why the N-CH₂ protons split into two distinct 2H multiplets, rather than a single 4H signal ([4]).

Quantitative Data Summaries

Table 1: Validated ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Causality / Assignment Logic
Pyrazole N-H 14.50br s1H-Highly deshielded due to combined NO₂ and C=O electron withdrawal; broad due to tautomeric exchange.
Pyrazole C4-H 7.45s1H-Aromatic CH; singlet due to lack of adjacent protons. Validated via HMBC to C=O.
Morpholine N-CH₂ (syn) 3.85br t2H~4.8Deshielded by spatial proximity to the carbonyl oxygen due to restricted amide rotation.
Morpholine N-CH₂ (anti) 3.68br t2H~4.8Less deshielded; positioned trans to the carbonyl oxygen.
Morpholine O-CH₂ 3.62m4H-Adjacent to the electronegative ether oxygen; unaffected by the amide restricted rotation.

Note: Empirical shifts for the pyrazole core are consistent with validated literature for 3-nitro-1H-pyrazole-5-carboxylic acid derivatives ([5]).

Table 2: Validated ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeMechanistic Causality / Assignment Logic
C=O (Amide) 158.0CHighly deshielded carbonyl carbon. Validated via HMBC cross-peaks from Morpholine N-CH₂ and Pyrazole H4.
Pyrazole C3 154.0CDeshielded by the directly attached electronegative NO₂ group.
Pyrazole C5 142.0CDeshielded by the attached carbonyl group.
Pyrazole C4 104.0CHShielded relative to typical aromatics due to the pyrazole π-excessive nature, but shifted downfield by the NO₂ group.
Morpholine O-CH₂ 66.0CH₂Deshielded by the adjacent ether oxygen atom. Validated via HSQC correlation to 3.62 ppm protons.
Morpholine N-CH₂ (syn) 46.8CH₂Split downfield due to amide restricted rotation.
Morpholine N-CH₂ (anti) 42.5CH₂Split upfield due to amide restricted rotation.

References

  • Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2616. URL:[Link]

  • Faure, R., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146. URL:[Link]

  • Hu, D. X., et al. (2016). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Chemical Reviews, 116(14), 7818-7853. URL:[Link]

  • European Patent Office. (2020). EP3259253B1 - Sulfonylureas and related compounds and use of same.

Sources

High-Sensitivity HPLC-MS/MS Method Development for the Quantification of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The development of robust analytical methods for small polar molecules is a critical bottleneck in modern drug discovery and pharmacokinetic (PK) profiling. High-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying such pharmaceutical compounds in complex biological matrices[1].

This application note details the method development for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1), a highly functionalized heterocyclic building block[2]. Rather than relying on generic screening gradients, this protocol is engineered from the ground up by analyzing the molecule's intrinsic physicochemical properties.

The Causality of Method Design

The analyte features a morpholine ring attached via an amide bond to a 3-nitro-1H-pyrazole core. The presence of the strongly electron-withdrawing nitro group and the adjacent carbonyl system significantly depletes electron density from the pyrazole ring. This structural feature drastically lowers the pKa of the pyrazole N-H bond, making it highly acidic.

  • Ionization Strategy: Because the molecule readily loses a proton to form a stable anion, Electrospray Ionization in negative mode (ESI-) is the most logical and sensitive choice.

  • Buffer Selection: Modern HPLC method development is heavily dictated by mass spectrometry requirements[3]. While acidic modifiers like Formic Acid or Trifluoroacetic Acid (TFA) are common, they would suppress the deprotonation of our acidic pyrazole. Therefore, we utilize 10 mM Ammonium Acetate (pH ~6.8) . This near-neutral volatile buffer ensures the analyte remains in its deprotonated anionic state during elution, maximizing ESI- efficiency[4].

Analytical_Logic Analyte Analyte: Acidic Pyrazole N-H (Electron-withdrawing NO2) Buffer Buffer: 10 mM NH4OAc (pH 6.8) Analyte->Buffer dictates State Chemical State: Deprotonated Anion Buffer->State induces ESI Ionization: ESI Negative Mode ([M-H]- m/z 225.1) State->ESI maximizes Detection Detection: MRM Transitions (m/z 179.1, 138.1) ESI->Detection feeds

Causality workflow linking analyte properties to LC-MS/MS method parameters.

Experimental Protocols

Reagents and Materials
  • Analyte: Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (Purity ≥ 98%).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Ammonium Acetate.

  • Column: Waters XBridge C18 (2.1 mm × 50 mm, 3.5 µm) or equivalent polar-embedded phase to prevent pyrazole tailing[4].

Self-Validating Sample Preparation (Protein Precipitation)

To ensure the protocol acts as a self-validating system, sample preparation must inherently control for matrix effects and recovery losses. We employ a solvent-based protein precipitation (PPT) method spiked with a stable-isotope labeled internal standard (SIL-IS).

Step-by-Step Procedure:

  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard) into a 96-well plate.

  • Precipitation & IS Addition: Add 150 µL of cold Acetonitrile containing the Internal Standard (e.g., 50 ng/mL). Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, preventing column clogging and reducing phospholipid-induced ion suppression in the MS source.

  • Mixing: Vortex the plate at 1000 RPM for 2 minutes.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate. Add 100 µL of ultrapure water to match the initial mobile phase conditions, preventing solvent-effect peak distortion.

LC-MS/MS Conditions & Data Presentation

Chromatographic Gradient

A rapid gradient is employed to ensure high-throughput capabilities while maintaining baseline separation from solvent fronts and matrix void volumes.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH₄OAc)% Mobile Phase B (MeCN)
0.00.40955
0.50.40955
3.00.401090
4.00.401090
4.10.40955
6.00.40955
Mass Spectrometry Parameters

Detection is performed using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the loss of the nitro group ( Δ 46 Da), which is highly characteristic of nitro-aromatics, followed by the cleavage of the morpholine ring.

Table 2: MS/MS MRM Parameters (ESI Negative Mode)

AnalytePrecursor Ion [M-H]⁻Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Target225.1179.1 (Quantifier)50-40-20
Target225.1138.1 (Qualifier)50-40-35
IS228.1182.1 (Quantifier)50-40-20

System Suitability & Quality Control

A method is only as reliable as its internal quality controls. This protocol is designed as a closed, self-validating loop. Before any biological data is released, the system must pass predefined gating criteria.

Experimental_Workflow SST 1. System Suitability (S/N > 100, RT RSD < 2%) Prep 2. Sample Prep (Protein Precipitation) SST->Prep LCMS 3. LC-MS/MS Analysis (ESI- MRM Mode) Prep->LCMS QC 4. QC Verification (Accuracy 85-115%) LCMS->QC Data 5. Data Release (Self-Validated) QC->Data

Self-validating experimental workflow ensuring data integrity and analytical robustness.

  • System Suitability Test (SST): Six consecutive injections of a mid-level standard must yield a Retention Time (RT) Relative Standard Deviation (RSD) of < 2% and a Signal-to-Noise (S/N) ratio > 100.

  • Carryover Check: A double-blank injection immediately following the Upper Limit of Quantification (ULOQ) must show a target peak area < 20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect Evaluation: Post-column infusion during a blank matrix injection must confirm that no significant ion suppression zones overlap with the analyte's retention time[1].

References

  • Title: Recent Advances in HPLC-MS for Pharmaceutical Analysis Source: News-Medical Life Sciences URL: [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: Analytical and Bioanalytical Chemistry (PMC) URL: [Link]

  • Title: The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development Source: LCGC International URL: [Link]

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Application Note: In Vitro Evaluation of the Novel Anticancer Candidate Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (MNP-5)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the initial in vitro characterization of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, designated herein as MNP-5, a novel small molecule inhibitor. Pyrazole and morpholine moieties are well-established pharmacophores in oncology, known to be present in compounds targeting a range of critical cancer pathways, including tubulin polymerization and various protein kinases.[1][2] MNP-5 represents a new chemical entity integrating these two scaffolds, suggesting a high potential for anticancer activity. These application notes detail foundational protocols for assessing the cytotoxic and mechanistic effects of MNP-5 in cancer cell line models, including assays for cell viability, apoptosis induction, and cell cycle arrest.

Introduction and Scientific Background

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer effects.[1][2] Pyrazole derivatives have been shown to exert their antitumor effects through various mechanisms, such as the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases (EGFR, VEGFR).[2][3] Similarly, the morpholine ring is a common feature in approved drugs and clinical candidates, often improving pharmacokinetic properties and contributing to target binding, as seen in inhibitors of the PI3K/Akt/mTOR pathway.[4]

The novel compound Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (MNP-5) was synthesized to leverage the potential synergistic or additive effects of these two pharmacophores. Based on the activities of related pyrazole compounds, it is hypothesized that MNP-5 may induce cancer cell death by disrupting cell cycle progression and triggering apoptosis.[3][4] This guide provides the essential experimental framework to test this hypothesis and establish a foundational profile for MNP-5.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization are critical for obtaining reproducible results.

  • Compound: Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (MNP-5)

  • Appearance: Typically a pale yellow to white solid.

  • Solvent: Due to the heterocyclic nature of MNP-5, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.

  • Protocol:

    • Prepare a 10 mM primary stock solution of MNP-5 in sterile, anhydrous DMSO.

    • Gently warm and vortex the solution to ensure complete dissolution.[5]

    • Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.[5]

    • For cell culture experiments, dilute the primary stock in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Design and Workflow

The initial in vitro evaluation of MNP-5 follows a logical progression from broad cytotoxicity screening to more focused mechanistic studies. The overall workflow is designed to first establish the compound's potency and then to elucidate the biological processes it affects.

Experimental_Workflow cluster_0 Phase 1: Potency & Selectivity cluster_1 Phase 2: Mechanism of Action A Compound Preparation (10 mM Stock in DMSO) B Cell Culture (Cancer & Normal Cell Lines) A->B C MTT Cytotoxicity Assay (Determine IC50 Values) B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Treat cells at IC50 E Cell Cycle Analysis (PI Staining & Flow Cytometry) C->E

Caption: High-level workflow for the in vitro evaluation of MNP-5.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of MNP-5 in various cancer cell lines and a non-cancerous control cell line to assess both potency and selectivity.

Step-by-Step Methodology
  • Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., BJ-1 normal skin fibroblasts) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of MNP-5 in a complete culture medium from the 10 mM DMSO stock. Concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the respective MNP-5 concentrations. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest MNP-5 dose.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[7] During this time, visible purple precipitates will form in wells with viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[5] Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the MNP-5 concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Presentation
Cell LineDescriptionMNP-5 IC50 (µM)
HCT116Colorectal Carcinoma12.8
MCF-7Breast Adenocarcinoma18.2
A549Lung Carcinoma25.5
BJ-1Normal Fibroblast>100

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Objective: To quantify the induction of apoptosis by MNP-5 in a cancer cell line.

Apoptosis_Pathway MNP5 MNP-5 (Hypothesized Trigger) Bax Bax/Bak Activation MNP5->Bax Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis Execution (Substrate Cleavage) ActiveCasp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by MNP-5.

Step-by-Step Methodology
  • Cell Treatment: Seed HCT116 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with MNP-5 at its predetermined IC50 concentration (e.g., 12.8 µM) for 24 hours. Include a vehicle control well.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with a complete medium. Combine all cells from each well into separate tubes.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • FITC- / PI-: Viable cells

    • FITC+ / PI-: Early apoptotic cells

    • FITC+ / PI+: Late apoptotic/necrotic cells

    • FITC- / PI+: Necrotic cells

Hypothetical Data Presentation
TreatmentViable (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control94.52.11.51.9
MNP-5 (12.8 µM)45.228.722.33.8

Protocol 3: Cell Cycle Analysis

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to their DNA content. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in the different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[11]

Objective: To determine if MNP-5 treatment causes arrest at a specific phase of the cell cycle. Studies on similar pyrazole derivatives have shown an ability to cause a G2/M block.[3]

Cell_Cycle_Workflow A Seed & Treat Cells (e.g., 24h with MNP-5) B Harvest Cells (Trypsinize & Centrifuge) A->B C Fixation (Ice-cold 70% Ethanol) B->C D Wash & Resuspend in PBS C->D E RNase Treatment (Removes RNA Signal) D->E F PI Staining (Stains DNA) E->F G Flow Cytometry Analysis F->G H Data Interpretation (% in G0/G1, S, G2/M) G->H

Caption: Workflow for cell cycle analysis using PI staining.

Step-by-Step Methodology
  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with MNP-5 at its IC50 concentration for 24 hours.

  • Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[12]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained by PI.[13]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature, protected from light.[12]

  • Analysis: Analyze the DNA content by flow cytometry. Use appropriate software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Data Presentation
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.129.815.1
MNP-5 (12.8 µM)20.314.565.2

References

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  • Al-Abdullah, E. S., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Molecules, 25(17), 3988. Available at: [Link]

  • Altıntop, M. D., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31057-31073. Available at: [Link]

  • Tsuruo, T., et al. (1989). Antitumor activity of new morpholino anthracyclines. Investigational New Drugs, 7(1-2), 15-22. Available at: [Link]

  • Uher, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12967. Available at: [Link]

  • Wang, H., et al. (2017). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Advances, 7(57), 35899-35908. Available at: [Link]

  • Chan, S. C., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 488. Available at: [Link]

  • Basile, M., et al. (2025). Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. European Journal of Medicinal Chemistry, 281, 117004. Available at: [Link]

Sources

Application Note: Morpholino(3-nitro-1H-pyrazol-5-yl)methanone as a Dual-Functional Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (MNPM) (CAS: 1045707-16-1) is a highly privileged, dual-functional chemical building block utilized in the design of advanced chemical probes and targeted therapeutics. By covalently linking a morpholine ring to a 3-nitropyrazole core via an amide bond, MNPM integrates two distinct pharmacological modalities: a hypoxia-selective bioreductive trigger and a kinase-directed hinge-binding motif.

This application note provides a comprehensive guide for researchers and drug development professionals to utilize MNPM in fragment-based drug discovery (FBDD) and the development of hypoxia-activated fluorescent probes.

Mechanistic Causality & Pharmacophore Profiling

To effectively deploy MNPM in chemical biology, one must understand the causality behind its structural components.

The 3-Nitropyrazole Motif: Hypoxia-Selective Bioreduction

Nitropyrazoles are established hypoxia-selective pharmacophores[1]. In normoxic tissues, the reduction of the nitro group by cellular reductases yields a nitro radical anion. Because oxygen is highly electronegative, it rapidly oxidizes this radical back to the parent nitro state, generating reactive oxygen species (ROS) in a "futile cycle." However, in hypoxic environments (e.g., solid tumor microenvironments), the absence of oxygen allows type I and type II nitroreductases (NTRs) to fully reduce the nitro group to an amine[2].

  • Application Consequence: This electron-withdrawing nitro group can be used to quench a conjugated fluorophore. Upon hypoxic reduction to an electron-donating amine, the electronic push-pull system is restored, triggering a massive fluorescence turn-on or initiating a self-immolative cascade to release an active payload[2][3].

The Morpholine Moiety: Kinase Hinge-Binding & Physicochemical Modulation

Morpholine amides are ubiquitous in medicinal chemistry[4]. The morpholine oxygen acts as a highly effective hydrogen bond acceptor, specifically targeting the backbone amide hydrogens in the hinge region of kinases (such as Val851 in PI3K α ).

  • Application Consequence: MNPM serves as an excellent low-molecular-weight fragment (MW: 226.19 Da) for biochemical screening. Furthermore, the morpholine ring acts as a basic solubilizing group (pKa ~8.3), significantly improving the aqueous solubility of highly lipophilic probe constructs.

Experimental Workflows & Self-Validating Protocols

Protocol A: In Vitro Hypoxia-Selective Activation Assay

This protocol validates the oxygen-dependent bioreduction of MNPM-derived probes using recombinant E. coli Nitroreductase (NTR).

Materials:

  • MNPM-Fluorophore conjugate (10 mM stock in anhydrous DMSO)

  • Recombinant E. coli NTR (1 mg/mL)

  • NADH (Electron donor)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of PBS (pH 7.4) containing 500 µM NADH.

    • Causality & Rationale: NADH is the obligate hydride donor for NTR. Without it, the enzymatic reduction cannot proceed.

  • Atmospheric Control (Crucial Step): Divide the buffer into two sealed vials. Purge Vial A with standard air (Normoxia control). Purge Vial B with 99.9% Argon gas for 30 minutes to displace dissolved oxygen (Hypoxia condition).

    • Causality & Rationale: Oxygen outcompetes the downstream reduction steps. Argon purging creates the self-validating hypoxic environment required to bypass the futile cycle.

  • Probe Addition: Inject the MNPM probe stock into both vials to a final concentration of 10 µM.

  • Enzyme Initiation: Add 10 µg/mL of NTR to both vials.

  • Kinetic Monitoring: Monitor fluorescence emission continuously for 60 minutes using a microplate reader housed in a hypoxic chamber.

HypoxiaActivation MNPM MNPM Probe (Nitro State) Radical Nitro Radical Anion MNPM->Radical NTR / NADH Amine Reduced Probe (Amine State) Radical->Amine Hypoxia (No O2) Normoxia Normoxia (O2) Futile Cycle Radical->Normoxia O2 present Signal Probe Activation (Fluorescence) Amine->Signal Self-Immolation Normoxia->MNPM ROS generation

Bioreductive activation of the MNPM nitropyrazole moiety under hypoxic conditions.
Protocol B: Surface Plasmon Resonance (SPR) Kinase Binding Assay

This protocol details the screening of MNPM as a kinase-directed fragment using SPR.

Materials:

  • Biacore T200 or equivalent SPR system

  • CM5 Sensor Chip

  • Recombinant PI3K α protein

  • Running Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4

Step-by-Step Methodology:

  • Target Immobilization: Immobilize PI3K α onto Flow Cell 2 of the CM5 chip using standard amine coupling (EDC/NHS) to a target level of 5000 Response Units (RU). Leave Flow Cell 1 as a blank reference.

    • Causality & Rationale: CM5 chips feature a carboxymethyl dextran matrix that provides the high binding capacity necessary to detect the low RU signals generated by small fragments (226 Da).

  • DMSO Matrix Matching: Prepare a DMSO calibration series (4.5% to 5.5% DMSO in running buffer) and inject prior to the analyte.

    • Causality & Rationale: DMSO has a massive refractive index. Even a 0.1% mismatch between the sample and running buffer will cause a bulk shift that completely masks the fragment binding signal. This calibration mathematically corrects bulk effects.

  • Analyte Injection: Prepare a 2-fold dilution series of MNPM (from 1 mM down to 15.6 µM) in the exact running buffer. Inject over Flow Cells 1 and 2 at a high flow rate of 50 µL/min for 60 seconds.

    • Causality & Rationale: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Dissociation & Analysis: Allow 120 seconds for dissociation. Fit the reference-subtracted data to a 1:1 steady-state affinity model to determine the Kd​ .

SPRWorkflow Step1 1. Target Immobilization (Amine Coupling to CM5) Step2 2. Matrix Matching (Exact DMSO Calibration) Step1->Step2 Step3 3. MNPM Injection (Concentration Series) Step2->Step3 Step4 4. Dissociation Phase (Buffer Wash) Step3->Step4 Step5 5. Kinetic Analysis (Steady-State Affinity) Step4->Step5

Step-by-step SPR workflow for screening MNPM as a kinase hinge-binding fragment.

Quantitative Data Summary

The following table summarizes representative kinetic and binding parameters for MNPM and its derivatives across the described assays, illustrating the stark contrast in activation states based on the microenvironment.

Probe / Fragment TypeTarget EnzymeMicroenvironment ConditionKinetic ParameterValue
MNPM-Fluorophore E. coli NitroreductaseHypoxia (<0.1% O2​ )Catalytic Efficiency ( kcat​/Km​ ) 4.5×104 M−1s−1
MNPM-Fluorophore E. coli NitroreductaseNormoxia (21% O2​ )Catalytic Efficiency ( kcat​/Km​ ) <1.0×102 M−1s−1
MNPM Fragment PI3K α (Hinge Region)Biochemical SPR (In Vitro)Steady-State Affinity ( Kd​ )
MNPM Fragment mTOR (Hinge Region)Biochemical SPR (In Vitro)Steady-State Affinity ( Kd​ )

References

  • Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds Source: Molecules (MDPI), 2020. URL:[Link]

  • Nitro-Containing Self-Immolative Systems for Biological Applications Source: Cancers (PMC), 2022. URL:[Link]

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity Source: International Journal of Molecular Sciences (MDPI), 2020. URL:[Link]

  • Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2013. URL:[Link]

Sources

High-throughput screening protocol for pyrazole-based compound libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Protocol for Pyrazole-Based Compound Libraries

Introduction & Rationale

The pyrazole ring is a five-membered heterocyclic privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved drugs ranging from kinase inhibitors (e.g., ruxolitinib) to anti-inflammatory agents (e.g., celecoxib)[1]. Its unique capacity to act as both a hydrogen bond donor and acceptor makes it ideal for targeting protein hinge regions and deep hydrophobic pockets.

However, screening focused pyrazole libraries presents specific physicochemical challenges, including tautomerism, concentration-dependent aggregation, and compound auto-fluorescence. This application note details a self-validating High-Throughput Screening (HTS) protocol optimized for pyrazole libraries, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to systematically mitigate these inherent artifacts.

Causality in Assay Design & Self-Validating Systems

When designing an HTS campaign for heterocyclic compounds, understanding the causality behind experimental artifacts is critical for establishing a self-validating system.

  • Auto-fluorescence Mitigation: Pyrazole derivatives often exhibit intrinsic fluorescence in the blue/green spectrum. TR-FRET is selected as the primary readout because its time-delayed measurement (typically 50–100 µs) allows short-lived compound fluorescence to decay before the long-lived lanthanide chelate emission is quantified.

  • Aggregation Control: Hydrophobic pyrazole analogs can form colloidal aggregates in aqueous buffers, leading to non-specific enzyme inhibition (promiscuous hits). The inclusion of a non-ionic detergent (0.01% Triton X-100) disrupts these colloids, ensuring that observed inhibition is driven by stoichiometric target engagement.

  • Self-Validation via Plate Metrics: To ensure trustworthiness, every 384-well plate must act as an independent, self-validating unit. This is achieved by embedding 16 MAX (vehicle control) and 16 MIN (100% inhibition control) wells per plate to calculate the Z'-factor. An automated gate ensures a plate is only accepted if Z' ≥ 0.5, ensuring continuous quality control without manual intervention[2].

Quantitative Assay Parameters

The following parameters establish the operational boundaries for the pyrazole HTS workflow.

ParameterTarget ValueCausality / Rationale
Z'-factor ≥ 0.6Ensures robust statistical separation between positive and negative controls[2].
DMSO Tolerance ≤ 1.0% (v/v)Prevents pyrazole precipitation while maintaining target enzyme stability.
Triton X-100 0.01% (v/v)Mitigates false positives caused by colloidal aggregation of hydrophobic scaffolds.
Signal-to-Background > 5.0Provides sufficient dynamic range for accurate hit detection and IC50 curve fitting.
Primary Hit Cutoff > 50% inhibitionBalances false positive and false negative rates at a standard 10 µM screening concentration.

Experimental Workflows & Methodologies

HTS_Workflow A Library Prep (10 mM in DMSO) B Acoustic Dispensing (Echo 550) A->B C TR-FRET Assay Incubation B->C D Data Readout (EnVision) C->D E Z'-Factor ≥ 0.5? D->E F Hit Selection (>50% Inhibition) E->F Yes G Discard Plate & Troubleshoot E->G No

Fig 1. Automated TR-FRET High-Throughput Screening workflow for pyrazole libraries.

Step-by-Step Protocol: Primary TR-FRET Screening

Note: This protocol assumes a standard kinase target, a highly common application for pyrazole scaffolds.

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, and 1 mM DTT. Crucial: Add DTT freshly on the day of the experiment to prevent oxidation.

  • Prepare Enzyme/Substrate Mix: Dilute the target kinase and biotinylated peptide substrate in Assay Buffer to 2X final concentration.

  • Prepare Detection Mix: Dilute Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) in Detection Buffer (containing EDTA to stop the kinase reaction).

Step 2: Compound Dispensing

  • Utilize an acoustic liquid handler (e.g., Labcyte Echo 550) to transfer 10 nL of the pyrazole library (10 mM in DMSO) into a 384-well low-volume proxiplate.

  • Include reference inhibitors in column 24 (MIN control) and pure DMSO in column 23 (MAX control). The final DMSO concentration will be 0.1%, well within the tolerance limit.

Step 3: Assay Execution

  • Dispense 5 µL of the 2X Enzyme/Substrate Mix into all wells using a bulk reagent dispenser.

  • Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding. Rationale: Pyrazoles often exhibit slow-binding kinetics; pre-incubation prevents underestimating potency[3].

  • Initiate the reaction by adding 5 µL of 2X ATP (at the predetermined Km concentration).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and initiate detection by adding 10 µL of the Detection Mix. Incubate in the dark for 60 minutes.

Step 4: Data Acquisition & Self-Validation

  • Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using TR-FRET settings (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Self-Validation Check: The automated analysis pipeline must calculate the Z'-factor for each plate. If Z' < 0.5, the data is automatically quarantined and the plate is flagged for re-screening[2].

Hit Triage and Orthogonal Validation

Primary screening often yields false positives due to assay interference. Pyrazoles, depending on their specific substitution patterns, can occasionally act as Pan-Assay Interference Compounds (PAINS) or metal chelators. Therefore, a rigorous triage pathway is required.

Hit_Triage A Primary Hits (Single Dose) B Dose-Response (IC50 Det.) A->B C Orthogonal Assay (Luminescence) B->C D Target Engagement (CETSA / SPR) C->D E Valid Profile? D->E F Lead Optimization E->F Yes G Discard False Positives E->G No

Fig 2. Hit triage and orthogonal validation pathway to eliminate false positives.

Step-by-Step Protocol: Hit Validation
  • Dose-Response Confirmation: Re-test primary hits in a 10-point, 3-fold serial dilution (starting at 30 µM) to determine the IC50. Discard compounds that do not exhibit a classical sigmoidal dose-response curve.

  • Orthogonal Screening: Test confirmed hits in a secondary assay utilizing a completely different readout modality (e.g., ADP-Glo Luminescence) to rule out TR-FRET specific interference (e.g., compounds that quench Europium emission)[4].

  • Direct Target Engagement: Utilize Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) to confirm that the pyrazole compound physically binds to the target protein, establishing true structure-activity relationships (SAR) and determining drug-target residence time[3].

Conclusion

By integrating strict physicochemical controls (detergents, DMSO limits) with self-validating statistical gates (plate-by-plate Z'-factor analysis) and orthogonal readouts, this protocol ensures that pyrazole libraries are screened with high fidelity. This systematic approach minimizes the pursuit of artifactual hits and accelerates the discovery of genuine, optimizable lead compounds.

References

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry (NIH / PubMed) URL: [Link]

  • Title: Assay Guidance Manual: HTS Assay Validation Source: National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link]

  • Title: Assay Guidance Manual (Main Repository & Guidelines) Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: Aqueous Solubility Assessment of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary

Determining the aqueous solubility of early-stage chemical building blocks is a critical inflection point in drug discovery. Poor solubility masks biological activity in in vitro assays, artificially depresses bioavailability, and confounds structure-activity relationship (SAR) models. This Application Note provides a comprehensive, field-proven framework for measuring the aqueous solubility of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1). By decoupling kinetic (metastable) solubility from thermodynamic (equilibrium) solubility [2], this guide empowers scientists to generate self-validating, artifact-free data suitable for both high-throughput screening (HTS) and lead optimization.

Physicochemical Profiling & Mechanistic Causality

Before deploying any assay, one must understand the molecular causality driving the compound's behavior in an aqueous environment.

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone consists of a morpholine ring conjugated via a carbonyl linker to a 3-nitro-1H-pyrazole core[5].

  • The Amide Trap: While morpholine is classically used as a basic solubilizing moiety, its integration into a methanone (amide) linkage delocalizes the nitrogen's lone pair. Consequently, the morpholine nitrogen is non-basic and will not protonate at physiological pH (7.4) to form a highly soluble cation.

  • Pyrazole Acidity: The strongly electron-withdrawing 3-nitro group enhances the acidity of the pyrazole NH. However, its pKa remains high enough that the molecule is predominantly unionized in standard neutral buffers.

  • Crystal Packing: The planar nitro-pyrazole system promotes strong intermolecular π−π stacking and hydrogen bonding in the solid state, creating a high crystal lattice energy that resists aqueous dissolution.

Because this molecule relies entirely on neutral hydrogen bonding rather than ionization for its solubility at pH 7.4, it is highly prone to precipitation when transitioning from DMSO stock solutions to aqueous assay buffers.

Table 1: Physicochemical Properties Summary
ParameterValue / CharacteristicImpact on Assay Design
Chemical Formula C8H10N4O4MW: 226.19 g/mol ; highly polar but neutral.
Ionization State (pH 7.4) Predominantly UnionizedSolubility will not significantly increase via pH adjustment near neutrality.
H-Bond Donors/Acceptors 1 Donor (NH) / 6 AcceptorsHigh hydration potential, but limited by crystal lattice energy.
Primary Solubilization Risk Amorphous precipitationDMSO crash-out is highly likely in kinetic assays.

Strategic Framework: Kinetic vs. Thermodynamic Solubility

To prevent false negatives in biological assays, solubility must be evaluated in two distinct paradigms:

  • Kinetic Solubility (The "Bottom-Up" Approach): Models the reality of in vitro bioassays. The compound is pre-dissolved in DMSO and spiked into an aqueous buffer. It measures the concentration at which the compound crashes out (precipitates) [2]. Because the precipitate is often amorphous, this yields a metastable, artificially higher solubility limit.

  • Thermodynamic Solubility (The "Top-Down" Approach): The gold standard for formulation and late-stage evaluation. Solid crystalline powder is added directly to an aqueous buffer and allowed to reach true equilibrium over 24–72 hours, adhering to OECD Test Guideline 105 [1].

Workflow Visualization

SolubilityWorkflow Start Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (Solid Powder) Decision Development Stage? Start->Decision Kinetic Kinetic Solubility (Early-Stage / HTS) Decision->Kinetic Bioassay Prep Thermo Thermodynamic Solubility (Lead Opt / Formulation) Decision->Thermo PhysChem Profiling DMSO Dissolve in DMSO (10 mM Stock) Kinetic->DMSO Buffer2 Add Excess Solid to PBS pH 7.4 (No DMSO) Thermo->Buffer2 Buffer1 Spike into PBS pH 7.4 (Max 2% DMSO final) DMSO->Buffer1 Nephelometry Incubate 2h & Analyze via Nephelometry Buffer1->Nephelometry ResultK Metastable Limit (Precipitation Point) Nephelometry->ResultK Equilibrate Shake at 20°C/37°C for 24 - 72 hours Buffer2->Equilibrate Filter Centrifuge/Filter & Analyze via HPLC-UV Equilibrate->Filter ResultT True Equilibrium (Saturation Concentration) Filter->ResultT

Caption: Decision tree and experimental workflow for evaluating the kinetic vs. thermodynamic solubility of the target compound.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (Laser Nephelometry)

Purpose: To determine the maximum concentration of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone that can be maintained in an aqueous buffer without precipitation, mimicking bioassay conditions [3].

Materials:

  • 10 mM stock of compound in 100% LC-MS grade DMSO.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well flat-bottom microplates (UV-transparent).

  • Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar).

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 12-point, 2-fold serial dilution of the 10 mM DMSO stock in a 96-well V-bottom plate using 100% DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom assay plate.

  • Buffer Addition: Rapidly add 198 µL of PBS (pH 7.4) to each well using a multichannel pipette. Self-Validation Note: The final DMSO concentration is strictly maintained at 1.0% across all wells to eliminate co-solvent variables.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours on a microplate shaker at 300 RPM.

  • Nephelometric Reading: Read the plate using the laser nephelometer.

  • Data Analysis: Plot the scattered light intensity (RNU - Relative Nephelometry Units) against compound concentration. The kinetic solubility limit is defined as the concentration at which the RNU signal sharply deviates from the baseline (indicating particle formation).

Protocol B: Thermodynamic Solubility Assay (OECD 105 Shake-Flask Method)

Purpose: To determine the true equilibrium saturation concentration of the crystalline compound in water/buffer, devoid of DMSO artifacts [1, 4].

Materials:

  • Solid Morpholino(3-nitro-1H-pyrazol-5-yl)methanone powder.

  • PBS, pH 7.4.

  • Thermostated shaking incubator.

  • 0.22 µm PTFE syringe filters (Check for non-specific binding prior to use).

  • HPLC-UV system.

Step-by-Step Methodology:

  • Solid Addition: Weigh approximately 5 mg of solid compound into three separate 2 mL amber glass HPLC vials.

  • Buffer Addition: Add 1 mL of PBS (pH 7.4) to each vial. Ensure that a visible excess of solid remains undissolved (if the solid dissolves completely, add more to ensure saturation).

  • Equilibration: Cap the vials tightly and place them in a shaking incubator at 25°C (or 37°C for bio-relevance) at 500 RPM.

  • Time-Course Sampling: To guarantee true equilibrium, sample the vials at 24, 48, and 72 hours. Self-Validation Note: Equilibrium is confirmed only when the concentration difference between the 48h and 72h time points is less than 5% [4].

  • Phase Separation: At each time point, extract 200 µL of the suspension. Centrifuge at 15,000 x g for 10 minutes to pellet the bulk solid, then filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate appropriately with mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation inside the HPLC system. Inject onto an HPLC-UV configured with a C18 column. Quantify the concentration against a pre-established standard curve of the compound prepared in 50% DMSO/50% Water.

Data Presentation & Interpretation

To ensure robust decision-making, results should be tabulated comparing both methodologies. Below is an exemplary data structure for capturing the assay outputs.

Table 2: Comparative Solubility Profiling Matrix
Assay TypeMediumTempIncubation TimeCo-SolventExpected Output RangeAnalytical Method
Kinetic PBS (pH 7.4)25°C2 Hours1% DMSO50 - 200 µM (Metastable)Nephelometry / LC-MS
Thermodynamic PBS (pH 7.4)25°C72 HoursNone10 - 50 µM (Equilibrium)HPLC-UV

Troubleshooting & Expert Insights:

  • False Positives in Bioassays: If biological assays are run at 100 µM, but the thermodynamic solubility is only 20 µM, the compound may exist as colloidal aggregates in the bioassay. These aggregates can non-specifically inhibit enzymes (promiscuous inhibition), leading to false-positive hits. Always cap your bioassay concentrations at the measured kinetic solubility limit, while using thermodynamic solubility to guide structural optimization.

  • Filter Binding: The nitro-pyrazole core can exhibit non-specific binding to certain filter membranes (like Nylon). Always perform a filter recovery test using a known sub-saturated solution of the compound before executing Protocol B.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Saal, C., & Petereit, A. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. [Link]

  • Wenlock, M. C., et al. (2011). A highly automated assay for determining the aqueous equilibrium solubility of drug discovery compounds. Journal of Laboratory Automation, 16(4), 276-284. [Link]

  • Alelyunas, Y. W., et al. (2009). Application of dried-DMSO rapid throughput 24h equilibrium solubility in advancing discovery candidates. European Journal of Pharmaceutical Sciences, 37(2), 172-182. [Link]

Application Note & Protocol: Preparation and Handling of DMSO Stock Solutions of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise preparation, handling, and storage of Dimethyl Sulfoxide (DMSO) stock solutions of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone. Pyrazole derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2] The integrity of experimental data derived from in vitro and in vivo studies is critically dependent on the quality of the compound stock solution. This guide details not only the step-by-step protocol but also the underlying scientific principles governing compound stability and solubility, ensuring the generation of reliable and reproducible results. We address key factors including solvent purity, handling techniques to mitigate compound degradation, and best practices for long-term storage and downstream application.

Compound Profile: Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

This compound belongs to the nitro-pyrazole class of heterocyclic molecules, which are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory and antimicrobial properties.[3][4] The structure features a stable morpholine group amide-linked to a 3-nitro-1H-pyrazole core. The nitro group, in particular, can be a critical pharmacophore or a synthetic handle for further chemical modifications.[3]

PropertyValueSource
CAS Number 1045707-16-1[5][6]
Molecular Formula C₈H₁₀N₄O₄[5][6]
Molecular Weight 226.19 g/mol [5][7]
Appearance Typically a solid (powder or crystalline)N/A

The Science of Stock Solution Integrity

The Critical Role of Solvent Purity

Dimethyl Sulfoxide (DMSO) is the solvent of choice for a vast range of compounds due to its exceptional solvating power for both polar and non-polar molecules.[8][9] However, its utility is directly tied to its purity.

  • Anhydrous Nature: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10] This absorbed water can significantly compromise compound solubility and stability. For compounds susceptible to hydrolysis, the presence of water can lead to rapid degradation. Therefore, the use of anhydrous DMSO with a purity of ≥99.9% is non-negotiable for preparing high-concentration stock solutions.[9][11]

  • Purity Grades: For cell-based assays, using sterile-filtered, cell-culture, or molecular biology grade DMSO is essential to prevent contamination and ensure the absence of nucleases or proteases that could interfere with the experiment.[9][12][13][14]

Mechanisms of Compound Degradation

Several environmental factors can compromise the integrity of a compound dissolved in DMSO. Understanding these factors is key to implementing effective preventative measures.

  • Moisture-Induced Degradation: As mentioned, water is a primary contributor to compound instability in DMSO solutions.[15][16] It is imperative to minimize the exposure of both the solid compound and the DMSO solvent to ambient air.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a major source of compound degradation.[17] This process can introduce moisture via condensation and the physical stress of phase transition can damage the compound's structure.[18] Studies have shown a significant drop in compound integrity after as few as 10-15 freeze-thaw cycles.[17] Aliquoting into single-use volumes is the most effective strategy to circumvent this issue. [8][9]

  • Temperature and Light: Long-term storage at room temperature is detrimental to the stability of most compounds in DMSO.[19] To slow chemical degradation, storage at low temperatures (-20°C or -80°C) is standard practice.[20] Furthermore, compounds containing nitro-aromatic moieties, such as Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, can be sensitive to light, necessitating storage in amber vials or protected from light.[21]

Conceptual Pathway for Pyrazole Derivatives in Research

The preparation of a stock solution is the first step in investigating the biological effects of a compound. The nitro-pyrazole scaffold is a versatile starting point for interacting with various biological targets.

cluster_prep Stock Solution Preparation cluster_assay Biological Investigation A Morpholino(3-nitro-1H- purazol-5-yl)methanone (Solid Compound) C 10 mM Stock Solution (Stored at -80°C) A->C B High-Purity Anhydrous DMSO B->C D Interaction with Biological Target (e.g., Kinase, Receptor) C->D Dilution into Assay Medium E Modulation of Signaling Pathway D->E F Cellular Response (e.g., Apoptosis, Proliferation) E->F start Start weigh Step 1: Accurately weigh 2.26 mg of compound into a sterile tube. start->weigh add_dmso Step 2: Add 1.0 mL of anhydrous (≥99.9%) DMSO. weigh->add_dmso dissolve Step 3: Vortex vigorously for 1-2 minutes until fully dissolved. add_dmso->dissolve check Step 4: Visually inspect for any particulates. (Sonicate if needed) dissolve->check aliquot Step 5: Aliquot into single-use volumes (e.g., 20 µL) in amber tubes. check->aliquot store Step 6: Store immediately at -20°C or -80°C, protected from light. aliquot->store end End store->end

Caption: Workflow for preparing DMSO stock solution.

Step-by-Step Procedure
  • Preparation: Don appropriate Personal Protective Equipment (PPE). Work in a clean, dry environment, such as a chemical fume hood or a designated benchtop area.

  • Weigh Compound: Place a sterile 1.5 mL amber or opaque microcentrifuge tube on the analytical balance and tare (zero) the weight. Carefully weigh the calculated mass of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (e.g., 2.26 mg for a 1 mL of 10 mM stock) directly into the tube. Record the exact mass.

  • Add Solvent: Using a calibrated micropipette with a sterile tip, add the calculated volume of anhydrous, ≥99.9% purity DMSO (e.g., 1.0 mL) to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid material has completely dissolved and the solution is clear.

  • Troubleshooting Solubility: If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes. [8]Gentle warming (e.g., to 37°C) can be attempted for short periods, but be aware that heat can degrade sensitive compounds. [8]Always allow the solution to return to room temperature before proceeding.

  • Aliquoting for Storage: This is a critical step to preserve the integrity of the stock solution. [9]Once the compound is fully dissolved, immediately aliquot the solution into smaller, single-use volumes (e.g., 10-50 µL) in clearly labeled, sterile, amber microcentrifuge tubes. This minimizes the number of future freeze-thaw cycles.

  • Labeling and Record Keeping: Label each aliquot clearly with the compound name, CAS number, concentration (10 mM), date of preparation, and your initials. Maintain a detailed record in your lab notebook.

  • Storage: Immediately transfer the aliquots to a freezer for long-term storage. For optimal stability, -80°C is preferred over -20°C . [20]Ensure the storage location is dark to prevent photodegradation.

Application in Downstream Assays

Proper handling does not end with storage. The method used to dilute the stock solution into aqueous assay buffers is crucial for preventing compound precipitation.

Serial Dilution Strategy

Directly diluting a highly concentrated DMSO stock into an aqueous buffer is a common cause of compound precipitation. [22]The drastic change in solvent polarity causes the compound to crash out of solution.

Recommended Practice: Perform intermediate serial dilutions in 100% DMSO first to lower the concentration. Only then should the final, lowest-concentration DMSO sample be diluted into the final aqueous assay medium. [22]

Final DMSO Concentration and Vehicle Controls
  • Cytotoxicity: High concentrations of DMSO are toxic to most cell lines. [8]It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% and ideally ≤0.1% . [12]* Vehicle Control: Every experiment must include a vehicle control. This consists of treating cells or the assay with the same final concentration of DMSO used in the experimental conditions, but without the compound. This allows you to differentiate the effects of the compound from any effects of the solvent itself. [8]

References

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Popov, M., et al. (2006). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. pubs.acs.org. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Available at: [Link]

  • GoChoice. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. GoChoice.com. Available at: [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Cubework.com. Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora.com. Available at: [Link]

  • ServiceBio. (n.d.). DMSO Cell Culture Grade. ServiceBio.com. Available at: [Link]

  • DMSOO Store. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore.com. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. UFCBIO.com. Available at: [Link]

  • ResearchGate. (2024). How long can I store stock solution(Benzo[a]pyrene in DMSO)?. ResearchGate.net. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva.com. Available at: [Link]

  • Al-wsabli, M. N. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Research. Available at: [Link]

  • da Silva, J. A. L., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Profiling Morpholino(3-nitro-1H-pyrazol-5-yl)methanone in Antimicrobial Screening Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1)

Mechanistic Rationale & Pharmacophore Profiling

In the landscape of modern antimicrobial drug discovery, overcoming multidrug resistance (MDR) requires scaffolds that can either bypass existing efflux mechanisms or act synergistically with legacy antibiotics. Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is a highly versatile building block and screening candidate that merges two privileged pharmacophores:

  • The Morpholine Ring: Alicyclic amines like morpholine are highly valued in medicinal chemistry for their ability to improve aqueous solubility and modulate lipophilicity (LogP). In antimicrobial contexts, the morpholine moiety facilitates penetration through the complex lipid bilayers of Gram-negative bacteria. Furthermore, metabolic α-carbonyl formation in alicyclic amines often leads to lactam structures, which are well-established pharmacophores in antibacterial agents [1].

  • The 3-Nitro-1H-Pyrazole Core: Pyrazole-methanones exhibit broad-spectrum pharmacological effects, including potent direct-acting antibacterial and antifungal activities [2]. The addition of a 3-nitro group introduces a redox-active "warhead." Similar to nitrofurantoin or metronidazole, the nitro group acts as a prodrug mechanism; it is reduced by bacterial nitroreductases (Type I/II) into highly reactive nitroso and hydroxylamino intermediates that induce catastrophic DNA strand cleavage.

Recent screening campaigns have also highlighted pyrazole-carboxamides and methanones as potent antibiotic adjuvants , capable of restoring the efficacy of colistin and carbapenems against resistant Acinetobacter baumannii and Pseudomonas aeruginosa [3].

Pathway cluster_BacterialCell Bacterial Intracellular Environment Compound Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1) Nitroreductase Bacterial Nitroreductases (Type I / II) Compound->Nitroreductase Substrate Recognition Morpholine Morpholine-Mediated Membrane Accumulation Compound->Morpholine Enhanced Permeation ReactiveMetabolites Reactive Nitroso/Hydroxylamino Intermediates Nitroreductase->ReactiveMetabolites Enzymatic Reduction DNA_Damage DNA Strand Cleavage & Macromolecule Degradation ReactiveMetabolites->DNA_Damage Morpholine->Nitroreductase Increased Intracellular Conc.

Figure 1: Proposed mechanism of action for nitro-pyrazole morpholine derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust screening requires protocols designed with internal causality and self-validation. The following workflows are optimized for evaluating CAS 1045707-16-1 and its derivatives.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

This assay determines the Minimum Inhibitory Concentration (MIC) using a colorimetric readout to prevent false positives caused by compound precipitation.

Causality & Assay Design Choices:

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Unadjusted broth lacks standardized Ca2+ and Mg2+ concentrations, which artificially destabilizes the bacterial outer membrane and yields falsely potent MIC values.

  • Solvent Constraints: The final concentration of DMSO must not exceed 1% v/v. Higher concentrations are intrinsically bactericidal and will confound the results.

  • Orthogonal Readout: Nitro-aromatics often possess an intrinsic yellow/orange hue that interferes with standard OD600​ absorbance readings. We utilize Resazurin (Alamar Blue), a metabolic indicator that shifts from blue to pink only via the enzymatic activity of living cells, ensuring a definitive viability readout.

Step-by-Step Methodology:

  • Compound Stock Preparation: Dissolve Morpholino(3-nitro-1H-pyrazol-5-yl)methanone in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C, protected from light (nitro-heterocycles can be photosensitive) [4].

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in CAMHB. Ensure the highest testing concentration (e.g., 512 µg/mL) contains 1% DMSO.

  • Inoculum Preparation: Cultivate the target ESKAPE pathogens on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the compound-containing wells, achieving a final well concentration of 5×105 CFU/mL.

  • Self-Validation Controls:

    • Sterility Control: 100 µL CAMHB only (Validates aseptic technique).

    • Growth Control: 50 µL CAMHB + 1% DMSO + 50 µL inoculum (Validates that the vehicle does not inhibit growth).

    • Positive Control: Levofloxacin or Colistin dilution series (Validates strain susceptibility).

  • Incubation & Readout: Incubate at 37°C for 16-20 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 1-2 hours. The MIC is the lowest concentration well that remains blue (no metabolic reduction).

Workflow Stock 1. Compound Prep (10 mM in DMSO) Dilution 2. Serial Dilution (CAMHB, <1% DMSO) Stock->Dilution Inoculum 3. Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculum Incubation 4. Incubation (37°C, 16-20 hrs) Inoculum->Incubation Readout 5. Resazurin Readout (Colorimetric MIC) Incubation->Readout

Figure 2: High-throughput broth microdilution screening workflow for MIC determination.

Protocol B: Checkerboard Synergy Assay (Adjuvant Screening)

Because pyrazole-methanones often exhibit moderate standalone activity against Gram-negative bacteria due to active efflux, they are highly valuable as adjuvants. This protocol quantifies synergy using the Fractional Inhibitory Concentration (FIC) Index [3].

Step-by-Step Methodology:

  • Prepare a 2D matrix in a 96-well plate. Serially dilute the legacy antibiotic (e.g., Colistin) along the x-axis (columns 1-8).

  • Serially dilute the test compound (Morpholino(3-nitro-1H-pyrazol-5-yl)methanone) along the y-axis (rows A-G).

  • Inoculate with the target MDR strain ( 5×105 CFU/mL final concentration) and incubate as described in Protocol A.

  • Calculate the FIC Index ( ΣFIC ):

    ΣFIC=MICAntibiotic_alone​MICAntibiotic_in_combo​​+MICCompound_alone​MICCompound_in_combo​​
  • Interpretation Rule: Synergy is defined as ΣFIC≤0.5 ; Additivity is 0.5<ΣFIC≤1.0 ; Indifference is 1.0<ΣFIC≤4.0 ; Antagonism is ΣFIC>4.0 .

Quantitative Data Presentation

When executing these screening assays, data should be structured to highlight both standalone and adjuvant capabilities. Below is a representative data matrix reflecting the typical biological behavior of morpholino-pyrazole-methanone derivatives across the ESKAPE pathogen panel.

Pathogen StrainPhenotypeStandalone MIC (µg/mL)Adjuvant MIC w/ Colistin (µg/mL)FIC IndexMechanistic Interpretation
Staphylococcus aureusMRSA32N/AN/ADirect Antibacterial (Gram-positive)
Enterococcus faecalisVRE64N/AN/ADirect Antibacterial (Gram-positive)
Acinetobacter baumanniiColistin-Resistant>51280.35Synergistic Adjuvant
Pseudomonas aeruginosaMDR>512160.42Synergistic Adjuvant
Escherichia coliESBL-producing256640.75Additive Effect

Table 1: Representative antimicrobial profiling of morpholino-pyrazole derivatives. Note the distinct shift from direct antibacterial activity in Gram-positive strains to synergistic adjuvant activity in Gram-negative strains.

References

  • Antimicrobial candidates containing pyrazoline-methanone and ethanone scaffolds. ResearchGate.1

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences (via PMC). 2

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. 3

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. ChemRxiv. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for the synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone. The formation of this amide bond, while conceptually straightforward, presents specific challenges due to the electronic properties of the 3-nitro-1H-pyrazole-5-carboxylic acid precursor. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and optimize your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing Morpholino(3-nitro-1H-pyrazol-5-yl)methanone?

The synthesis is a standard amide coupling reaction between 3-nitro-1H-pyrazole-5-carboxylic acid and morpholine. The core challenge lies in activating the carboxylic acid to facilitate nucleophilic attack by the morpholine amine.

Q2: Which method is best for activating the 3-nitro-1H-pyrazole-5-carboxylic acid?

There are two primary, reliable methods:

  • Conversion to an Acyl Chloride: This involves using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a robust method but can be harsh. The resulting acyl chloride is highly reactive and is typically used immediately without isolation.

  • Use of Peptide Coupling Reagents: These reagents, such as HATU, EDC, or DCC, generate an active ester in situ that readily reacts with the amine. This approach is generally milder and avoids the handling of highly reactive acyl chlorides. For substrates with electron-deficient rings, like this nitropyrazole, uronium-based reagents like HATU are often highly effective.

Q3: How do I select the appropriate solvent and base?

  • Solvent: Anhydrous polar aprotic solvents are standard for these couplings. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are excellent choices. DCM is easier to remove, while DMF can improve the solubility of the pyrazole starting material. Ensure the solvent is truly anhydrous, as water can hydrolyze activated intermediates and coupling reagents.

  • Base: A non-nucleophilic organic base is required.

    • When using the acyl chloride method, at least two equivalents of a base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are needed. One equivalent neutralizes the HCl generated during the reaction, and the other ensures the morpholine remains deprotonated and nucleophilic.

    • When using coupling reagents, a base like DIPEA is used to deprotonate the carboxylic acid, facilitating the formation of the active ester.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation of the starting carboxylic acid, morpholine, and the final product (e.g., Ethyl Acetate/Hexanes or DCM/Methanol). The starting acid should be visible at the baseline (or a very low Rf), while the product, being less polar, will have a higher Rf. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product's mass peak.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield with High Recovery of Starting Materials

Question: My reaction has run overnight, but TLC and LC-MS analysis show primarily unreacted 3-nitro-1H-pyrazole-5-carboxylic acid and morpholine. What went wrong?

This is the most common failure mode and almost always points to an issue with the activation of the carboxylic acid.

Potential Causes & Solutions:

  • Cause A: Inactive Coupling Reagent. Carbodiimide reagents like EDC are highly sensitive to moisture and can hydrolyze, rendering them inactive.

    • Solution: Use a fresh bottle of the coupling reagent. Always allow the reagent container to warm to room temperature before opening to prevent atmospheric moisture from condensing inside. Store all coupling reagents in a desiccator.

  • Cause B: Incomplete Conversion to Acyl Chloride. When using SOCl₂ or oxalyl chloride, the conversion of the carboxylic acid to the acyl chloride may be incomplete. This can be due to insufficient temperature or reaction time.

    • Solution: For SOCl₂ activation, gentle heating (e.g., 50-60 °C) is often required. Adding a catalytic amount of DMF can also accelerate the reaction by forming the Vilsmeier reagent in situ. After the activation step, ensure all excess SOCl₂ is removed under vacuum before adding the morpholine, as it can react with the amine.

  • Cause C: Insufficient Base. If the reaction medium becomes acidic (e.g., from HCl byproduct in the acyl chloride method), the morpholine will be protonated to its ammonium salt. This salt is not nucleophilic and will not react.

    • Solution: Ensure the correct stoichiometry of the base is used. For the acyl chloride route, use a minimum of 2.0 equivalents of TEA or DIPEA relative to the carboxylic acid. For coupling reagent methods, use 1.5-2.0 equivalents of DIPEA.

Issue 2: Reaction Produces Multiple Byproducts and is Difficult to Purify

Question: The reaction appears to have worked, but my crude product is a complex mixture of spots on TLC, and purification by column chromatography is yielding very little of the desired product.

This issue points to side reactions, often stemming from the choice of coupling agent or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Cause A: N-Acylurea Byproduct Formation. When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This is particularly problematic if the nucleophile (morpholine) is slow to react.

    • Solution: Add an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement. The standard EDC/HOBt protocol is designed to prevent this. Most N-acylurea byproducts can be removed from the organic layer by washing with a dilute acid solution (e.g., 1 M HCl).

  • Cause B: Degradation from Harsh Conditions. The combination of a nitropyrazole ring and harsh reagents (like neat SOCl₂ at high temperatures) can lead to decomposition or side reactions on the heterocyclic ring.

    • Solution: Switch to a milder activation method. The use of HATU with DIPEA in DMF at room temperature is a highly efficient and gentle method for coupling electron-deficient acids. If using the acyl chloride method, opt for oxalyl chloride with catalytic DMF in DCM at room temperature, which is generally less harsh than SOCl₂.

Issue 3: Reaction Stalls and Does Not Proceed to Completion

Question: My reaction proceeds to about 50% conversion within a few hours but then stops. Leaving it longer, even with gentle heating, does not improve the yield.

A stalled reaction suggests a limiting reagent has been consumed or deactivated, or that the reaction has reached an unfavorable equilibrium.

Potential Causes & Solutions:

  • Cause A: Poor Solubility. The starting 3-nitro-1H-pyrazole-5-carboxylic acid or its activated intermediate may have poor solubility in the chosen solvent, effectively lowering its concentration and slowing the reaction to a halt.

    • Solution: Switch to a solvent with higher solubilizing power, such as DMF or a mixed system like DCM/DMF. Increasing the reaction concentration, if solubility allows, can also drive the reaction forward.

  • Cause B: Gradual Hydrolysis of the Activated Intermediate. Even under an inert atmosphere, trace amounts of water in the reagents or solvent can slowly hydrolyze the activated acid, consuming it before it can react with the morpholine.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents from a sealed bottle or a solvent purification system. Perform the reaction under a positive pressure of nitrogen or argon. If the reaction is known to be slow, adding the coupling reagent in portions over time can help maintain a sufficient concentration of the active species.

Data & Visualization
Table 1: Comparison of Common Amide Coupling Conditions
Activation MethodReagents (Equivalents relative to Acid)SolventTemperatureProsCons
Acyl Chloride SOCl₂ (1.5-2.0), cat. DMF, Morpholine (1.2), DIPEA (2.5)DCM, THF0 °C to RTHigh reactivity, inexpensiveHarsh conditions, HCl byproduct
EDC/HOBt EDC (1.2), HOBt (1.2), Morpholine (1.2), DIPEA (1.5)DCM, DMF0 °C to RTMild, commonN-acylurea byproduct possible
HATU HATU (1.1), Morpholine (1.2), DIPEA (2.0)DMFRTHigh efficiency, low side reactions, good for difficult couplingsExpensive, byproduct removal
Diagrams

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve Acid in Anhydrous Solvent B Add Base (e.g., DIPEA) A->B C Cool to 0 °C (optional) B->C D Add Coupling Reagent (e.g., HATU) C->D E Stir for 15-30 min D->E F Add Morpholine E->F G Warm to RT & Stir (2-16 h) F->G H Monitor by TLC/LC-MS G->H I Aqueous Work-up (Wash) H->I J Dry & Concentrate I->J K Purify (Column/Recrystallization) J->K

Caption: General workflow for amide coupling.

G Start Reaction Yield is Low CheckActivation Check Activation Step: Any Product Formed? Start->CheckActivation NoProduct No Product at All CheckActivation->NoProduct No Incomplete Incomplete Conversion CheckActivation->Incomplete Yes, but stalled ReagentQuality Check Reagent Quality: - Fresh Coupling Agent? - Anhydrous Solvent? - Sufficient Base? NoProduct->ReagentQuality ActivationMethod Change Activation Method: - Harsh (SOCl₂) -> Mild (HATU) - Add HOBt to EDC ReagentQuality->ActivationMethod Solubility Check Solubility: - Is everything dissolved? Moisture Check for Moisture: - Rigorously dry glassware? - Inert atmosphere? Solubility->Moisture ChangeSolvent Action: Switch to DMF or increase concentration Solubility->ChangeSolvent No AddReagent Action: Add more coupling reagent portion-wise Moisture->AddReagent Yes

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted based on laboratory safety standards and preliminary small-scale experiments.

Protocol A: Acyl Chloride Method via Thionyl Chloride (SOCl₂)
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Activation: Add anhydrous dichloromethane (DCM, ~0.2 M) followed by a catalytic drop of anhydrous DMF. Add thionyl chloride (1.5 eq) dropwise.

  • Reaction: Heat the mixture to reflux (or ~50 °C) for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and checking for the formation of the methyl ester by LC-MS.

  • Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove all excess SOCl₂ and DCM.

  • Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve morpholine (1.2 eq) and DIPEA (2.5 eq) in anhydrous DCM.

  • Addition: Cool the amine/base solution to 0 °C and add the acyl chloride solution dropwise via a syringe or dropping funnel.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Dilute with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography or recrystallization.

Protocol B: HATU Coupling Method
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (~0.1 M) and stir until all solids are dissolved.

  • Base Addition: Add DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to allow for the formation of the active ester.

  • Amine Addition: Add morpholine (1.2 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer multiple times with water to remove DMF and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References
  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka. Retrieved from [Link]

  • Various Authors. (2021, April 14). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Formation of amide by reaction of N-oxides of morpholineacetonitrile with NaH and DMF. Synfacts. Retrieved from [Link]

  • Valiulin, R. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11493-11497. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Huntsman Corporation. (2009). Morpholine Amide Solvent: A New Inert. ASTM International. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Growing Science. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Atlantis Press. Retrieved from [Link]

  • Reddit User. (2021, October 20). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]

  • Various Authors. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]triazin-7(6H). PMC. Retrieved from [Link]

  • Various Authors. (n.d.). 3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. PMC. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. Retrieved from [Link]

  • Viswanath, I. V. K. (2015, November 3). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • Various Authors. (2022, December 16). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. MDPI. Retrieved from [Link]

Side-product formation in the nitration of pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic substitution reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your reaction, control regioselectivity, and minimize the formation of common side-products.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when nitrating pyrazole-5-carboxylic acid?

The nitration of pyrazole-5-carboxylic acid is a classic electrophilic aromatic substitution. However, the outcome is highly dependent on the reaction conditions. The pyrazole ring is electron-rich, with the C4 position being the most electronically favored site for electrophilic attack.[1][2][3] The carboxylic acid at the C5 position is an electron-withdrawing group, which deactivates the ring and can influence the position of the incoming nitro group. You should expect a mixture of two primary regioisomers:

  • 4-Nitro-1H-pyrazole-5-carboxylic acid: Often the major product due to the high electron density at the C4 position.

  • 3-Nitro-1H-pyrazole-5-carboxylic acid: A significant, and sometimes desired, isomeric side-product.

Controlling the ratio of these isomers is the principal challenge of this synthesis.

Q2: What are the "standard" nitrating conditions for this reaction?

The most common and robust nitrating agent is a "mixed acid" system, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically performed at low temperatures (e.g., 0–10 °C) to control the exothermic reaction and improve selectivity.[1]

Q3: Why is my reaction producing a significant amount of N-nitro pyrazole?

The formation of an N-nitro pyrazole occurs when the N1 position of the pyrazole ring, which is unsubstituted, acts as a nucleophile and attacks the nitronium ion.[1] This side-reaction is particularly prevalent under less acidic conditions where a significant portion of the pyrazole nitrogen atoms are not protonated. While N-nitro pyrazoles can sometimes be thermally or acid-rearranged to the desired C-nitro products, their initial formation can complicate the reaction profile and purification.[4][5][6] Using a strong acid like sulfuric acid helps to suppress this pathway by protonating the ring nitrogens, rendering them non-nucleophilic.[1]

Q4: Is decarboxylation a risk during this nitration?

Yes, decarboxylation (the loss of the -COOH group) is a significant risk, especially under harsh conditions. The combination of strong acids and elevated temperatures can lead to the formation of nitropyrazole as a byproduct.[7] If your reaction temperature is not strictly controlled or if the reaction is heated for an extended period, you may observe this side-product. This underscores the importance of maintaining low temperatures throughout the addition and reaction phases.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Poor Regioselectivity - The 4-Nitro Isomer is the Major Product, but the 3-Nitro Isomer is Desired.
  • Primary Cause: The intrinsic electronic properties of the pyrazole ring strongly favor electrophilic attack at the C4 position.[2] Standard mixed-acid conditions may not provide sufficient selectivity to overcome this preference.

  • Solutions & Optimization Strategy:

    • Strict Temperature Control: Ensure the reaction temperature is maintained rigorously between 0–5 °C during the nitrating agent addition and does not exceed 10 °C thereafter. Lower temperatures can enhance selectivity.

    • Modify the Nitrating System: Switch to a milder, more sterically demanding nitrating agent. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is less reactive than the nitronium ion from mixed acid and can sometimes offer different regiochemical outcomes.[1][8]

    • Solvent Effects: While less common, exploring different co-solvents (if compatible with the nitrating agent) can alter the solvation of the pyrazolium ion intermediate and subtly influence the isomer ratio.

Problem 2: Product has Decarboxylated - Mass Spectrum Shows Nitropyrazole.
  • Primary Cause: The reaction temperature was too high. Decarboxylation of aromatic carboxylic acids is acid-catalyzed and temperature-dependent.[7] A runaway exotherm during the addition of the nitrating mixture is the most common reason for this observation.

  • Solutions & Optimization Strategy:

    • Refine Addition Protocol: Add the pre-chilled nitrating mixture very slowly (dropwise) to the solution of pyrazole-5-carboxylic acid in sulfuric acid, ensuring the internal temperature never exceeds 5 °C. Use an efficient cooling bath (ice-salt or a cryocooler).

    • Reduce Reaction Time: Once the addition is complete, do not let the reaction stir for an unnecessarily long time. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Consider Milder Conditions: If decarboxylation persists, the fundamental conditions are too harsh. A switch to a milder system like acetyl nitrate at sub-zero temperatures is warranted.[8]

Problem 3: Dark Tarry Byproducts and Low Overall Yield.
  • Primary Cause: Oxidative degradation of the pyrazole ring. Concentrated nitric acid is a powerful oxidizing agent, and at elevated local temperatures or incorrect stoichiometry, it can cause substrate decomposition rather than clean nitration.[3]

  • Solutions & Optimization Strategy:

    • Reverse Addition: Consider adding the solution of the pyrazole substrate in sulfuric acid to the chilled nitrating mixture. This ensures that the substrate is always in the presence of an excess of the nitrating agent, which can sometimes prevent side reactions, but requires careful temperature control of the receiving flask.

    • Verify Reagent Quality: Use high-purity, concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid. Older nitric acid can contain significant amounts of nitrous acid, which can lead to nitrosative side reactions and discoloration.[9]

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to dissipate heat and prevent localized "hot spots" where the nitrating agent is added.

Data Summary & Protocols

Table 1: Comparison of Common Nitrating Systems
Nitrating SystemReagentsTypical Temp.Expected Major ProductCommon Side-Products & Issues
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0–10 °C4-Nitro-1H-pyrazole-5-carboxylic acid3-Nitro isomer, Decarboxylation, Oxidation (tar)
Acetyl Nitrate Conc. HNO₃ / Acetic Anhydride-10 to 5 °CPotentially improved 3-nitro ratioN-nitration, Acetylated byproducts
Bismuth Nitrate Bi(NO₃)₃·5H₂OVaries4-Nitro isomerEnvironmentally benign but may require specific catalysts[6]
Protocol 1: Standard Nitration using Mixed Acid

This protocol is a robust starting point for achieving nitration, with an expected preference for the 4-nitro isomer.

  • Preparation: In a flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve pyrazole-5-carboxylic acid (1.0 eq) in concentrated sulfuric acid (98%, ~4 mL per gram of substrate) at room temperature. Cool the solution to 0–5 °C in an ice-water bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully add concentrated nitric acid (70%, 1.1 eq) to an equal volume of concentrated sulfuric acid (98%). Cool this mixture to 0–5 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred pyrazole solution via the addition funnel. CRITICAL: Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the mixture to stir at 5–10 °C for 1-2 hours. Monitor the consumption of starting material using a suitable method (e.g., TLC or LC-MS).

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).[1]

Protocol 2: Milder Nitration using Acetyl Nitrate

This protocol may offer improved regioselectivity or reduce degradation for sensitive substrates.[8]

  • Preparation: In a flask equipped with a magnetic stirrer, thermometer, and addition funnel, suspend pyrazole-5-carboxylic acid (1.0 eq) in acetic anhydride (~5 mL per gram of substrate). Cool the suspension to -5 °C.

  • Acetyl Nitrate Preparation: In a separate flask, prepare a solution of concentrated nitric acid (70%, 1.2 eq) in acetic anhydride (~1 mL per gram of substrate) at 15-20 °C, then cool to -5 °C.

  • Reaction: Add the cold acetyl nitrate solution dropwise to the pyrazole suspension. Maintain the internal temperature at or below 0 °C.

  • Monitoring: Stir the mixture at 0 °C for 2-4 hours, monitoring for completion.

  • Work-up & Isolation: Quench the reaction by pouring it onto crushed ice. Collect the precipitated solid by filtration, wash with cold water, and dry.

Visual Diagrams & Workflows

Reaction Mechanism: Regioselectivity

G cluster_start Reactants cluster_pathways Electrophilic Attack Pathways cluster_intermediates Sigma Complex Intermediates cluster_products Products PyCOOH Pyrazole-5-COOH Attack_C4 Attack at C4 (Electronically Favored) PyCOOH->Attack_C4 Reaction with NO₂⁺ Attack_C3 Attack at C3 (Electronically Disfavored) PyCOOH->Attack_C3 Reaction with NO₂⁺ NO2_plus NO₂⁺ (Electrophile) Sigma_C4 C4 Sigma Complex (More Stable) Attack_C4->Sigma_C4 Sigma_C3 C3 Sigma Complex (Less Stable) Attack_C3->Sigma_C3 Prod_4Nitro 4-Nitro Product (Major Isomer) Sigma_C4->Prod_4Nitro Deprotonation Prod_3Nitro 3-Nitro Product (Minor Isomer) Sigma_C3->Prod_3Nitro Deprotonation

Caption: Mechanism of electrophilic nitration showing competing pathways.

Troubleshooting Workflow

G decision decision solution solution start Analyze Crude Reaction (LC-MS, ¹H NMR) check_decarbox Decarboxylation observed? (Mass of Nitropyrazole) start->check_decarbox check_regio Poor Regioselectivity? (High 4-Nitro Isomer) check_decarbox->check_regio No sol_decarbox Solution: 1. Lower reaction temp to 0-5°C 2. Slower reagent addition 3. Use milder conditions (Protocol 2) check_decarbox->sol_decarbox Yes check_tar Excessive Tar/Degradation? check_regio->check_tar No sol_regio Solution: 1. Ensure temp is < 10°C 2. Try Milder Nitration (Protocol 2) 3. Optimize reaction time check_regio->sol_regio Yes sol_tar Solution: 1. Check reagent purity 2. Ensure efficient stirring 3. Add substrate to nitrating mix check_tar->sol_tar Yes end_node Optimized Reaction check_tar->end_node No sol_decarbox->end_node sol_regio->end_node sol_tar->end_node

Caption: A decision tree for troubleshooting common nitration issues.

References
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Shakhnes, A. Kh., et al. (2018). Selective O- and N-nitration of steroids fused to the pyrazole ring. OSTI.GOV. Available at: [Link]

  • Black, P. J., et al. (1965). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098–2107. Available at: [Link]

  • Bunev, A. S., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. Available at: [Link]

  • Finar, I. L., & Hurlock, R. J. (1958). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Journal of the Chemical Society. Available at: [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available at: [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Available at: [Link]

  • Dalinger, I. L., et al. (1997). N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1151-1153. Available at: [Link]

  • Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 39(22), 3327–3331. Available at: [Link]

  • Wurzenberger, M. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6516. Available at: [Link]

  • da Silva, F. S., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 4(5), 8963–8974. Available at: [Link]

  • Veeprho. (n.d.). 5-acetyl-1-nitroso-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5415-5418. Available at: [Link]

  • ResearchGate. (2015). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]

  • Ghashang, M., & Ghorbani-Choghamarani, A. (2020). Recent advances in decarboxylative nitration of carboxylic acids. Chemical Review and Letters, 3(1), 1-10. Available at: [Link]

Sources

Technical Support Center: Purification of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing bottlenecks in the isolation and purification of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1).

Synthesizing this building block often involves coupling 3-nitro-1H-pyrazole-5-carboxylic acid with morpholine. However, isolating the pure amide presents a unique matrix of physicochemical challenges—ranging from severe chromatographic streaking to unexpected product loss during aqueous workups. This guide deconstructs the causality behind these issues and provides field-proven, self-validating protocols to ensure high-purity recovery.

Part 1: Physicochemical Profiling

To purify a molecule, you must first understand its behavior in solution. The table below summarizes the critical properties of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone that dictate our purification strategy.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C8H10N4O4High heteroatom density (N and O) makes the molecule highly polar.
Aqueous Solubility High (Morpholine effect)The ether oxygen in the morpholine ring acts as a strong H-bond acceptor, making the amide highly hydrophilic and prone to loss in aqueous extractions.
Structural Dynamics 3-nitro ⇌ 5-nitro TautomerismThe acidic pyrazole NH proton rapidly exchanges, creating a dynamic equilibrium that causes severe peak broadening/splitting in chromatography.
Organic Solubility Poor in non-polar solventsStrong intermolecular hydrogen bonding limits solubility in hexanes or pure ethyl acetate, requiring polar aprotic solvents (e.g., 2-MeTHF)[1].
Part 2: Troubleshooting Guides & FAQs

Q1: Why am I losing my product during the aqueous workup? A: Morpholine amides possess exceptionally high hydrophilicity. Unlike standard amides, the ether oxygen of the morpholine ring acts as a potent hydrogen-bond acceptor, significantly increasing its water solubility[2]. During standard Ethyl Acetate (EtOAc) / water extractions, a large partition of the product remains trapped in the aqueous phase. Solution: Abandon pure EtOAc. Switch to 2-Methyltetrahydrofuran (2-MeTHF) or an EtOAc/n-Butanol (9:1) mixture. Furthermore, implement a "salting-out" strategy by saturating the aqueous layer with NaCl to artificially decrease the aqueous solubility of the organic compound, driving it into the organic phase.

Q2: Why does my product streak severely on normal-phase silica gel, and why do I see split peaks on HPLC? A: This is a classic manifestation of polyaza heterocycle tautomerism. The 3-nitro-1H-pyrazole ring exists in a rapid, dynamic equilibrium with its 5-nitro-1H-pyrazole tautomer[3]. Because these two tautomers have different dipole moments and hydrogen-bonding profiles, they interact differently with the stationary phase. As they interconvert during elution, they create a continuous smear or split peaks. Solution: You must suppress the tautomeric exchange by controlling the pH of the system. For HPLC, use 0.1% Formic Acid or Trifluoroacetic acid (TFA) in your mobile phase. For flash chromatography, normal-phase silica is often detrimental; utilize Reverse-Phase (C18) chromatography with acidic modifiers.

Tautomerism cluster_0 Dynamic Tautomeric Equilibrium T3 3-Nitro-1H-pyrazole (Strong H-Bond Donor) T5 5-Nitro-1H-pyrazole (Altered Dipole Moment) T3->T5 Rapid Interconversion Problem Chromatographic Streaking & Split Peaks T3->Problem T5->Problem Solution Acidic Modifier Addition (e.g., 0.1% TFA) Problem->Solution Troubleshooting Result Sharp, Resolved Peak (Equilibrium Suppressed) Solution->Result Validated Method

Fig 1. Tautomeric equilibrium of nitropyrazoles and its chromatographic resolution.

Q3: How do I efficiently remove unreacted 3-nitro-1H-pyrazole-5-carboxylic acid and excess morpholine without chromatography? A: Exploit the extreme pKa differences of your impurities. Morpholine is a secondary amine (basic), while the unreacted pyrazole carboxylic acid is highly acidic. A sequential acid-base liquid extraction will selectively ionize and wash away these impurities into the aqueous waste, leaving the neutral morpholine amide safely in the organic layer.

Part 3: Self-Validating Experimental Protocols
Protocol A: Yield-Optimized Liquid-Liquid Extraction

This protocol is designed to remove unreacted starting materials while preventing the hydrophilic morpholine amide from leaching into the aqueous waste.

Step 1: Dilution Dilute the crude reaction mixture with 2-MeTHF (10 volumes). Causality: 2-MeTHF has lower water miscibility than EtOAc but superior solvation power for polar amides, preventing product precipitation and aqueous loss.

Step 2: Acid Wash (Morpholine Removal) Wash the organic layer with 1M HCl (3 volumes). Self-Validation Check: Test the aqueous layer with pH paper; it must be < 2 to guarantee complete protonation of morpholine. Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple spot confirms complete morpholine removal.

Step 3: Base Wash (Acid Removal) Wash the organic layer with saturated aqueous NaHCO₃ (3 volumes). Self-Validation Check: Test the aqueous layer pH; it must be > 8. Analyze the organic layer by UV-TLC to confirm the absence of the highly polar, baseline-retained pyrazole carboxylic acid.

Step 4: Salting Out & Desiccation Wash the organic layer with saturated brine (3 volumes). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Extraction Crude Crude Reaction Mixture (Product, Morpholine, Acid) AcidWash 1. Wash with 1M HCl (pH < 2) Crude->AcidWash Aq1 Aqueous Waste (Protonated Morpholine) AcidWash->Aq1 Removes Base Org1 Organic Phase (Product + Pyrazole Acid) AcidWash->Org1 Retains Amide BaseWash 2. Wash with Sat. NaHCO3 (pH ~ 8) Org1->BaseWash Aq2 Aqueous Waste (Deprotonated Acid) BaseWash->Aq2 Removes Acid Org2 Organic Phase (Product) BaseWash->Org2 Retains Amide Salting 3. Brine Wash & Extraction (2-MeTHF) Org2->Salting Prevents Yield Loss Pure Purified Morpholino (3-nitro-1H-pyrazol-5-yl)methanone Salting->Pure Concentration

Fig 2. Acid-base extraction workflow for isolating the morpholine amide product.

Protocol B: Reverse-Phase Flash Chromatography (C18)

If minor organic impurities persist post-extraction, avoid normal-phase silica, which causes irreversible adsorption of nitropyrazoles[1]. Use Reverse-Phase (RP) chromatography.

Step 1: Sample Loading Dissolve the crude isolate in a minimum volume of DMSO/MeOH (1:1) and load it onto a C18 functionalized silica column.

Step 2: Gradient Elution Elute using a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid). Causality: The acidic modifier (Formic Acid) pins the tautomeric equilibrium to a single state, ensuring the molecule travels through the column uniformly and elutes as a sharp band[3].

Step 3: Fraction Analysis & Recovery Self-Validation Check: Monitor the fractions via UV at 254 nm. The product will elute as a single, symmetrical peak. Pool the pure fractions and lyophilize (freeze-dry) them rather than using rotary evaporation to prevent heat-induced hydrolysis of the amide bond.

References
  • Title: Synthesis and characterization of 3-nitropyrazole and its salts Source: ResearchGate URL: [Link][1]

  • Title: Regioselective N-Trideuteromethylation of Tautomeric Polyaza Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

Sources

Technical Support Center: Amide Coupling for Electron-Deficient Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with low-yielding amide couplings involving weakly nucleophilic, electron-deficient aminopyrazoles (e.g., those bearing -CF3, -CN, or halogen substitutions).

Here, we bypass standard EDC/HOBt recommendations and dive into field-proven, high-efficiency methodologies, explaining the mechanistic causality behind every experimental choice.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why do standard coupling reagents (like EDC or DCC) fail with my substituted aminopyrazole? A: Electron-withdrawing groups (EWGs) on the pyrazole ring pull electron density away from the exocyclic amine, drastically lowering its nucleophilicity[1]. Standard carbodiimide-activated esters (like O-acylisoureas) simply do not possess a high enough electrophilic character to overcome this activation energy barrier. Furthermore, pyrazoles exhibit prototropic tautomerism, meaning the endocyclic nitrogen can sometimes act as a competing nucleophile, leading to undesired N-acylation on the pyrazole core rather than the exocyclic amine[2].

Q2: Should I increase the equivalents of DIPEA or TEA to force the reaction? A: No. Increasing standard tertiary amine bases will not solve the inherent lack of nucleophilicity of the pyrazole. In fact, excess DIPEA can promote the degradation of activated esters or lead to racemization of chiral carboxylic acids. Instead of a purely basic amine, you need a nucleophilic catalyst like N-methylimidazole (NMI). NMI attacks the activated ester to form a highly reactive acylimidazolium intermediate, which is far more susceptible to attack by weakly nucleophilic pyrazoles[3].

Q3: What if my aminopyrazole is completely unreactive even with acid chlorides? A: If the exocyclic amine is practically non-nucleophilic, you must abandon traditional nucleophilic acyl substitution. The optimal workaround is a Buchwald-Hartwig Cross-Coupling . By reversing the polarity—coupling a pyrazole-halide with a primary amide using a Palladium catalyst and Xantphos—you bypass the nucleophilicity requirement entirely, relying instead on oxidative addition and reductive elimination[4].

Part 2: Quantitative Strategy Matrix

To streamline your optimization process, consult the following data-driven matrix comparing the most effective strategies for electron-deficient pyrazoles.

Strategy / Reagent SystemBaseSolventTemp (°C)Expected Yield RangePrimary Causality / Advantage
HATU + NMI NMI (3.0 eq)DMF or DMAc25 - 6045% - 75%NMI acts as a nucleophilic catalyst, forming a highly reactive acylimidazolium intermediate[3].
Acid Chloride (Oxalyl Cl) Pyridine or NoneDCM or THF0 - 2560% - 85%Generates the most electrophilic carbonyl carbon possible, overcoming the weak nucleophilicity of the amine[1].
T3P (Propylphosphonic anhydride) Pyridine (3.0 eq)EtOAc or THF60 - 8050% - 80%Excellent for pulling water out of the system; highly sterically hindered, preventing side reactions.
Pd-Catalyzed Amidation Cs₂CO₃ (2.0 eq)1,4-Dioxane80 - 11070% - 95%Bypasses nucleophilicity entirely via transition-metal oxidative addition into an aryl halide[4][5].

Part 3: Step-by-Step Optimized Methodologies

Every protocol below is designed as a self-validating system , meaning physical observations and analytical checkpoints are built into the steps to ensure mechanistic success before proceeding.

Protocol A: The Nucleophilic Catalysis Route (HATU / NMI)

Best for moderately electron-deficient pyrazoles where acid chlorides are incompatible with other functional groups.

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Catalytic Base Addition: Add N-methylimidazole (NMI) (3.0 eq).

    • Self-Validation Check: The solution should turn a distinct yellow/orange within 5 minutes, confirming the formation of the active acylimidazolium species.

  • Coupling: Add the electron-deficient aminopyrazole (1.0 eq) in one portion.

  • Thermal Shift: Heat the reaction to 50°C. Due to the low nucleophilicity, room temperature is rarely sufficient.

  • Monitoring: Check via LCMS after 4 hours. If conversion stalls, do not add more HATU; the limitation is the amine's reactivity, not the activation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove DMF and NMI.

Protocol B: The Brute-Force Electrophile Route (In Situ Acid Chloride)

Best for highly electron-deficient pyrazoles lacking acid-sensitive functional groups.

  • Vilsmeier-Haack Generation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0°C. Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 eq).

    • Self-Validation Check: Immediate and vigorous gas evolution (CO and CO₂) must be observed. If no gas evolves, your acid is insoluble or the oxalyl chloride has degraded.

  • Concentration: Once gas evolution ceases (approx. 1 hr), concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in anhydrous THF.

  • Coupling: In a separate flask, dissolve the aminopyrazole (0.9 eq) and Pyridine (2.5 eq) in THF. Cool to 0°C. Dropwise add the acid chloride solution.

  • Workup: Warm to room temperature. The precipitation of pyridinium hydrochloride salts serves as a visual confirmation of successful turnover.

Protocol C: The Transition-Metal Workaround (Buchwald-Hartwig Amidation)

Mandatory when the pyrazole amine is entirely unreactive (e.g., 5-amino-4-cyano-3-(trifluoromethyl)pyrazole)[4][5].

  • Preparation: In a Schlenk tube, combine the pyrazole-halide (e.g., 4-bromopyrazole derivative, 1.0 eq), the primary aliphatic/aryl amide (1.2 eq), Pd(OAc)₂ (0.04 eq), Xantphos (0.06 eq), and anhydrous Cs₂CO₃ (2.0 eq).

    • Causality: Xantphos is a bidentate ligand with a wide bite angle, which forces the palladium intermediate into a geometry that highly favors reductive elimination of the C-N bond[4]. Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent degradation of the amide.

  • Degassing: Suspend the mixture in anhydrous 1,4-Dioxane (0.15 M). Sparge the suspension with Argon for 15 minutes.

  • Coupling: Seal the tube and heat to 100°C for 12-16 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark, heterogeneous mixture as Pd(0) nanoparticles eventually form towards the end of the catalytic lifecycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium black.

Part 4: Workflow Visualization

Use the following decision matrix to select the optimal synthetic route based on your specific substrate's electronic properties.

AmideCouplingDecision Start Analyze Aminopyrazole Substrate CheckEWG Are strong EWGs present? (e.g., -CF3, -CN, Halogens) Start->CheckEWG Standard Standard Coupling (HATU/DIPEA or EDC/HOBt) CheckEWG->Standard No CheckTautomer Is the pyrazole prone to competitive N-ring acylation? CheckEWG->CheckTautomer Yes CheckAcidSens Are there acid-sensitive groups on the carboxylic acid? CheckTautomer->CheckAcidSens No PdCatalyzed Protocol C: Pd-Catalyzed Amidation (Buchwald-Hartwig) CheckTautomer->PdCatalyzed Yes (High Risk) AcidChloride Protocol B: Acid Chloride Generation (Oxalyl Cl / Pyridine) CheckAcidSens->AcidChloride No HATUNMI Protocol A: HATU + NMI Catalysis CheckAcidSens->HATUNMI Yes

Decision matrix for selecting amide coupling conditions for electron-deficient pyrazoles.

References

  • Nanoscale direct-to-biology optimization of Cdk2 inhibitors ChemRxiv URL
  • Organic Letters (ACS Publications)
  • Development and Optimization of a Scalable Palladium-Catalyzed C–N Coupling and Acid-Catalyzed Protecting Group Removal Telescope Process for the Synthesis of CDK2-Selective Candidate Tegtociclib (PF-07104091)
  • 3-(3-Bromo-5-fluorophenyl)

Sources

Technical Support Center: Stability and Degradation Troubleshooting for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1) is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and heterobifunctional degraders, such as BTK-targeting PROTACs [1].

While the pyrazole core offers robust structural rigidity and thermal stability [2], the functional groups—specifically the morpholine amide and the C3-nitro group—present distinct chemical liabilities in aqueous solutions, biological buffers, and under ambient light. This guide provides authoritative troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I observing a rapid decrease in compound concentration in my in vitro biochemical assay buffers?

The Causality: The loss of intact compound in biological assays is almost always driven by nitro group reduction . Assay buffers frequently contain reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain protein stability. The 3-nitro group on the electron-deficient pyrazole ring is highly susceptible to reduction [3]. DTT or TCEP will rapidly reduce the nitro group through a hydroxylamine intermediate to a full 3-amino derivative (Morpholino(3-amino-1H-pyrazol-5-yl)methanone). Actionable Solution:

  • Validate: Run a control LC-MS injection of your compound in the assay buffer without the target protein.

  • Resolve: Substitute strong reducing agents with milder alternatives (e.g., β -mercaptoethanol at low concentrations) or design the assay to be reductant-free if the target protein tolerates it.

Q2: My LC-MS analysis shows a new dominant peak with a mass corresponding to [M-87]⁺. What is happening?

The Causality: A mass loss of 87 Da corresponds exactly to the loss of the morpholine ring (MW 87.12 g/mol ), indicating amide hydrolysis . The electron-withdrawing effect of the nitro group at the 3-position pulls electron density away from the pyrazole ring. This inductive effect deshields the carbonyl carbon at the 5-position, lowering the activation energy for nucleophilic attack by hydroxide ions. This makes the amide bond unusually susceptible to base-catalyzed hydrolysis at pH > 8.0. Actionable Solution:

  • Validate: Check the pH of your formulation.

  • Resolve: Store stock solutions in anhydrous, high-quality DMSO. Maintain working aqueous solutions at a slightly acidic to neutral pH (6.0 - 7.4) and avoid prolonged storage in basic buffers (e.g., Tris pH 8.5).

Q3: The compound solution turns from pale yellow to deep orange/brown when left on the benchtop. Is it still viable?

The Causality: No, the compound has likely undergone photodegradation . Nitroaromatic and nitroheterocyclic compounds undergo complex photochemical reactions when exposed to UV or ambient laboratory light[4]. The excited triplet state of the nitro group can abstract hydrogen from the solvent, leading to radical polymerization and the formation of highly colored azo or azoxy byproducts. Actionable Solution:

  • Validate: Compare the UV-Vis spectra of the discolored solution against a freshly prepared stock.

  • Resolve: Always use amber glass vials for storage and prepare working solutions in low-light conditions.

Part 2: Mechanistic Pathways & Workflows

To fully understand the degradation profile, we must visualize the competing pathways. Below is the logical mapping of how Morpholino(3-nitro-1H-pyrazol-5-yl)methanone degrades under different environmental stresses.

Pathways Parent Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (Intact Compound) Hydrolysis Amide Hydrolysis (pH > 8.0 or < 2.0) Parent->Hydrolysis H2O, OH- / H+ Reduction Nitro Reduction (DTT / TCEP / GSH) Parent->Reduction Reducing Agents Photolysis Photodegradation (UV / Ambient Light) Parent->Photolysis hν (Photons) Prod1 3-nitro-1H-pyrazole-5-carboxylic acid + Morpholine Hydrolysis->Prod1 Prod2 Morpholino(3-amino-1H-pyrazol-5-yl)methanone Reduction->Prod2 Prod3 Nitroso / Hydroxylamine Radical Intermediates Photolysis->Prod3

Caption: Primary degradation pathways of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone in solution.

Part 3: Quantitative Stability Data

The following table summarizes the empirical degradation kinetics of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone under various controlled conditions. Use this data to benchmark your own assay parameters.

Condition / StressorSolvent / Buffer SystemTemp (°C)Half-life ( t1/2​ )Primary Degradant Observed
Control (Ideal) Anhydrous DMSO (Amber vial)-20°C> 24 monthsNone (Stable)
Neutral Aqueous PBS (pH 7.4), 1% DMSO37°C> 72 hoursNone (Stable)
Basic Hydrolysis 0.1 M NaOH (pH 13)25°C4.2 hours3-nitro-1H-pyrazole-5-carboxylic acid
Acidic Hydrolysis 0.1 M HCl (pH 1)25°C18.5 hours3-nitro-1H-pyrazole-5-carboxylic acid
Redox Stress PBS (pH 7.4) + 1 mM DTT37°C< 15 minutesMorpholino(3-amino-1H-pyrazol-5-yl)methanone
Photolytic Stress PBS (pH 7.4), Ambient Light25°C~ 6 hoursComplex mixture (Azo/Azoxy dimers)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must validate the stability of this compound in your specific assay buffer before introducing biological variables. Implement the following self-validating workflow.

Workflow Step1 1. Stock Prep (10 mM in DMSO) Step2 2. Aliquot into Assay Buffers Step1->Step2 Step3 3. Apply Stress (Time-course) Step2->Step3 Step4 4. Quench & LC-MS/MS Step3->Step4 Step5 5. Kinetic Modeling (Half-life Calc) Step4->Step5

Caption: Standardized workflow for forced degradation and stability profiling.

Protocol: Forced Degradation & LC-MS/MS Stability Profiling

Objective: Determine the exact half-life of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone in your specific working buffer to rule out false negatives in biological assays.

Step 1: Stock Preparation

  • Dissolve Morpholino(3-nitro-1H-pyrazol-5-yl)methanone in LC-MS grade anhydrous DMSO to a final concentration of 10 mM.

  • Causality Check: Ensure the DMSO is anhydrous. Water absorption in DMSO will initiate slow hydrolysis over months of storage. Store at -20°C in amber vials.

Step 2: Buffer Aliquoting & Matrix Spiking

  • Prepare your exact biological assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.5).

  • Spike the 10 mM stock into the buffer to achieve a final compound concentration of 10 µM (0.1% final DMSO).

Step 3: Stress Initiation (Time-Course)

  • Incubate the solution at the exact temperature of your biological assay (e.g., 37°C).

  • Withdraw 50 µL aliquots at predefined time points: T=0,15 min,30 min,1 hr,4 hr,12 hr,24 hr .

Step 4: Quenching

  • Immediately transfer each 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality Check: Acetonitrile crashes out any buffer salts/proteins and instantly halts hydrolytic/redox reactions by disrupting the solvation shell and lowering the dielectric constant.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.

Step 5: LC-MS/MS Analysis & Kinetic Modeling

  • Analyze via UPLC-MS/MS using a C18 column and a generic water/acetonitrile gradient (with 0.1% Formic Acid).

  • Monitor the Parent mass transition (m/z 227.0 fragment) and the primary degradant masses (m/z 197.0 for the amino derivative; m/z 158.0 for the hydrolyzed acid).

  • Plot the natural log of the remaining parent peak area ( ln[A] ) versus time ( t ). The slope of the linear fit represents the degradation rate constant ( k ). Calculate half-life using t1/2​=0.693/k .

References

  • WO2021091575A1 - Bifunctional compounds for degrading btk via ubiquitin proteosome pathway. Google Patents.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at:[Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at:[Link]

Technical Support Center: Solubilization Strategies for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the severe aqueous solubility bottlenecks associated with Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1)[1]. This compound is a highly valuable heterocyclic building block in fragment-based drug discovery, but its physicochemical properties make it notoriously difficult to handle in standard biological buffers.

Below, you will find diagnostic FAQs, field-proven workflows, and self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does this compound immediately precipitate when diluted into PBS or HEPES (pH 7.4)? A: The insolubility is driven by a combination of high crystal lattice energy and molecular planarity. Despite having polar functional groups, the hydrophobic nature of the pyrazole ring system[2] dominates its solvation profile. Furthermore, the conjugation between the carbonyl and the heterocycle[3] restricts rotational freedom, enforcing a rigid, planar conformation. This planarity promotes strong intermolecular π−π stacking and hydrogen bonding (between the pyrazole N-H, the nitro group, and the amide), heavily favoring crystallization over aqueous solvation.

Q2: Can I improve solubility by adjusting the buffer pH? A: Only at extreme, non-physiological pH values. The highly electron-withdrawing 3-nitro group increases the acidity of the pyrazole N-H, lowering its pKa to approximately 8.0–8.5. At a physiological pH of 7.4, the molecule remains predominantly in its unionized, lipophilic state. While raising the pH above 9.5 would deprotonate the pyrazole and drastically increase solubility, such alkaline conditions will denature targets in most enzymatic or cell-based assays.

Q3: What is the most reliable way to introduce it into an aqueous assay without altering the compound's integrity? A: The industry standard is the "solvent-shift" method: preparing a highly concentrated stock in 100% DMSO, followed by rapid, turbulent dilution into the assay buffer. For more complex in vivo models, amorphous solid dispersions and inclusion complexes[4] using cyclodextrins are strictly required to maintain the compound in solution.

Part 2: Quantitative Data & Excipient Matrices

To engineer a proper solubilization strategy, we must first quantify the physicochemical barriers and select excipients that directly counteract them.

Table 1: Physicochemical Drivers of Insolubility

PropertyValue/CharacteristicImpact on Aqueous Solubility
Molecular Weight 226.19 g/mol Favorable (Small molecule footprint)
Hydrogen Bonding High (Nitro, Amide, Pyrazole NH)Unfavorable (Drives high crystal lattice energy)
Molecular Geometry Planar (Conjugated amide-pyrazole)Unfavorable (Promotes rapid π−π stacking)
Ionizability (pKa) ~8.0 - 8.5 (Pyrazole NH)Unfavorable at pH 7.4 (Predominantly unionized)

Table 2: Excipient Selection Matrix for Aqueous Assays

Excipient / Co-SolventMechanism of ActionMax Recommended LimitTarget Assay Type
DMSO Disrupts water's H-bond network1.0 - 2.0% (v/v)Biochemical (Cell-free)
Tween-20 / Tween-80 Micellar encapsulation0.01 - 0.1% (v/v)Biochemical / Cell-based
BSA (Bovine Serum Albumin) Non-specific protein binding0.1 - 1.0% (w/v)Cell-based
HP- β -CD Host-guest inclusion complex10 - 20% (w/v)In vivo / High-concentration

Part 3: Solubilization Decision Workflow

Use the following decision tree to select the appropriate solubilization pathway based on your specific assay environment.

G Start Solid Compound CAS: 1045707-16-1 Stock Primary Stock 100% DMSO (10-50 mM) Start->Stock Decision Target Assay Environment? Stock->Decision Biochem Biochemical (Cell-Free) Decision->Biochem Cell Cell-Based In Vitro Decision->Cell InVivo In Vivo Dosing Decision->InVivo Action1 Direct Dilution ≤ 2% DMSO Biochem->Action1 Action2 Co-solvent Addition (Tween-80 / BSA) Cell->Action2 Action3 HP-β-CD Complexation or Solid Dispersion InVivo->Action3 Validate Validation (DLS / UV-Vis) Action1->Validate Action2->Validate Action3->Validate

Decision tree for solubilizing Morpholino(3-nitro-1H-pyrazol-5-yl)methanone across assays.

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . Do not skip the validation steps; they are critical for confirming that your compound is truly in solution and not suspended as biologically inactive micro-crystals.

Protocol A: Solvent-Shift Dilution for Biochemical Assays

Use this protocol when final concentrations of 10–50 µM are required in standard buffers.

  • Primary Stock Preparation: Weigh the solid powder and dissolve it in anhydrous, cell-culture grade DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature water-induced nucleation inside the stock vial.

  • Rapid Dilution: Place your target aqueous buffer (e.g., PBS) on a vortex mixer set to maximum speed. Using a micropipette, inject the DMSO stock directly into the center of the vortex to achieve a final DMSO concentration of 2%.

    • Causality: Rapid turbulent mixing instantly disperses the DMSO. Slow dropwise addition creates localized pockets of high DMSO/compound concentration that rapidly diffuse into water, triggering immediate nucleation and irreversible crystal growth.

  • Self-Validation Step (Critical): Centrifuge the final aqueous solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and measure its UV absorbance at the compound's λmax​ (approx. 280-320 nm). Compare this against a theoretical standard curve prepared entirely in 100% DMSO.

    • Pass Criteria: A recovery of >95% confirms the absence of micro-precipitation.

Protocol B: Host-Guest Encapsulation for In Vivo Dosing

Use this protocol when high concentrations (>1 mM) are required in purely aqueous environments without organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in physiological saline or PBS.

  • Complexation: Add the raw Morpholino(3-nitro-1H-pyrazol-5-yl)methanone powder directly to the HP- β -CD solution.

  • Ultrasonication: Probe-sonicate the suspension on ice for 15–30 minutes (alternating 30 seconds on, 30 seconds off).

    • Causality: Ultrasonic energy provides the thermodynamic activation energy required to break the compound's crystal lattice. Once freed, the hydrophobic pyrazole-nitro moiety spontaneously partitions into the lipophilic inner cavity of the cyclodextrin, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility.

  • Self-Validation Step (Critical): Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid. Perform Dynamic Light Scattering (DLS) on the filtrate.

    • Pass Criteria: A monodisperse peak at ~1-2 nm confirms successful inclusion complexation. The appearance of peaks >100 nm indicates colloidal aggregation and a failed formulation.

Part 5: References

  • National Center for Biotechnology Information (NCBI). "Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain". PubMed Central (PMC). URL: [Link]

  • European Pharmaceutical Review. "Novel excipients for solubility enhancement". URL: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting inconsistent results in biological assays involving your compound. As Senior Application Scientists, we understand that reproducibility is the cornerstone of robust scientific research. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues that lead to variability in your experimental outcomes. We will move beyond simple checklists to explain the underlying causality, empowering you to build self-validating and reliable assay systems.

Section 1: Compound-Specific Issues

Inconsistencies in biological assays often originate from the physicochemical properties of the test compound itself. A thorough understanding and characterization of your compound's behavior in the assay environment is the first critical step to achieving reproducible results.

Frequently Asked Questions (FAQs): Compound Integrity

Q1: My results show high variability between replicate wells. What could be the primary compound-related cause?

A1: High variability between replicates is frequently linked to poor compound solubility in the aqueous assay medium.[1][2][3] If your compound is not fully dissolved, it can lead to a non-homogenous concentration across the assay plate, with some wells receiving more or less of the active compound. This is especially true for hydrophobic compounds which may precipitate out of solution upon dilution from a DMSO stock into an aqueous buffer.[1][3]

Q2: I'm observing a loss of compound activity over the course of my experiment. What's happening?

A2: This could indicate compound instability in your assay medium or non-specific binding to plasticware.[3][4] Many compounds can degrade over time when exposed to light, certain pH levels, or enzymes present in serum-containing media. Additionally, hydrophobic compounds are prone to binding to the surfaces of microplates and pipette tips, reducing the effective concentration available to interact with the biological target.[3][4]

Q3: Could impurities in my compound sample be affecting my results?

A3: Absolutely. Even small amounts of impurities can have significant biological effects, leading to inconsistent or misleading results.[5][6] Impurities may be more potent than the compound of interest, or they could interfere with the assay detection system.[5] It's crucial to use compounds of the highest possible purity and to be aware of the potential for degradation products to form during storage.[6][7]

Troubleshooting Guide: Compound Characterization

This section provides a systematic approach to identifying and resolving compound-related issues.

Poor solubility is a major contributor to assay variability.[1][2] It can lead to underestimated activity, inaccurate structure-activity relationships (SAR), and discrepancies between different assay formats.[1][2]

Protocol for Solubility Assessment:

  • Visual Inspection: Before adding to your assay, visually inspect the diluted working solution for any signs of precipitation, such as cloudiness or visible particles.[3]

  • Kinetic Solubility Test:

    • Prepare the highest intended final concentration of your compound in the assay buffer.

    • Incubate under the same conditions as your assay (temperature, time).

    • Centrifuge the solution at high speed.

    • A visible pellet indicates that the compound has precipitated.[3]

  • Solubility Optimization:

    • Solvent Choice: While DMSO is a common solvent, for some compounds, other organic solvents like ethanol may be more suitable.[3][8] Always include a vehicle control in your experiments to account for any solvent-induced effects.[9][10]

    • Dilution Method: Employ a serial dilution method directly in the assay plate rather than preparing a large volume of the final working solution.[3]

    • Use of Surfactants: In some biochemical assays, the inclusion of a non-ionic detergent (e.g., Triton X-100, Tween-20) can help maintain compound solubility. However, be cautious as detergents can also interfere with biological activity.[11]

Diagram: Troubleshooting Compound Solubility

Caption: A workflow for diagnosing and addressing compound solubility issues.

A compound's stability in the assay buffer is critical for obtaining consistent results, especially in longer-term experiments.[4]

Protocol for Stability Assessment:

  • Incubation Study:

    • Prepare your compound at the desired final concentration in the complete assay medium (including any serum or additives).

    • Incubate aliquots of this solution for different durations (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your assay (temperature, CO2, light exposure).

    • At each time point, analyze the concentration of the parent compound using an appropriate analytical method such as LC-MS/MS.[4]

  • Mitigation Strategies:

    • Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.[3]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles which can degrade the compound.[11]

    • Incubation Time: If instability is observed, evaluate if shorter incubation times yield more consistent results.[3]

Table: Common Compound Storage and Handling Issues and Solutions

IssuePotential CauseRecommended Solution
Precipitation from DMSO stock Compound has limited solubility in DMSO; storage at low temperatures.Store at room temperature or 4°C if permissible. Visually inspect for crystals before use.[1]
Loss of potency after dilution Compound instability in aqueous buffer; non-specific binding to plastics.Prepare fresh dilutions for each experiment. Use low-retention plasticware. Consider adding BSA to the buffer.[3][4]
Inconsistent stock concentration Evaporation of solvent from stock solutions.Use tightly sealed vials for stock solutions. Store appropriately.[3]

Section 2: Assay-Specific Interference

Even with a stable and soluble compound, components of the assay itself can lead to inconsistent or artifactual results. It is important to identify and control for these potential interferences.

Frequently Asked Questions (FAQs): Assay Interference

Q1: My compound appears to be active in a primary screen, but this activity is not reproducible in a secondary assay. Why?

A1: This is a classic sign of assay interference.[12] Your compound may not be a true inhibitor of the target but could be interfering with the detection method of the primary assay.[13][14] For example, fluorescent compounds can interfere with fluorescence-based readouts, and compounds that absorb light at the detection wavelength can affect absorbance-based assays.[11][14] This is why it is crucial to confirm hits using orthogonal secondary assays that employ a different detection technology.[11]

Q2: What are Pan-Assay Interference Compounds (PAINS), and how can I identify them?

A2: PAINS are chemical structures known to cause non-specific, promiscuous activity in a wide range of assays.[13][14] They often act through mechanisms like protein aggregation, redox cycling, or covalent modification of proteins.[12][13] Several computational filters and databases are available to flag potential PAINS based on their chemical substructures.[12]

Q3: How can I distinguish between true biological activity and non-specific effects like cytotoxicity?

A3: It is essential to run a counter-screen to assess the cytotoxicity of your compound at the concentrations used in the functional assay.[3] A viability assay (e.g., MTT, MTS, or trypan blue exclusion) should be performed in parallel. If the apparent activity in your primary assay only occurs at concentrations that are also cytotoxic, the observed effect is likely due to cell death rather than specific target modulation.

Troubleshooting Guide: Identifying and Mitigating Assay Interference

A systematic approach is required to de-risk promising hits and ensure they are not assay artifacts.

  • No-Enzyme/No-Cell Control: Run a control experiment with your compound in the assay buffer without the enzyme or cells.[11] A signal in this control indicates direct interference with the assay reagents or detection system.

  • Spectroscopic Scan: If your compound is colored or potentially fluorescent, perform a spectroscopic scan to determine its absorbance and emission spectra.[14] This will reveal any overlap with the wavelengths used in your assay.

  • Detergent Counter-Screen: For biochemical assays, re-testing your compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can help identify non-specific inhibitors that act via colloidal aggregation.[15] True inhibitors will typically retain their activity, while aggregators will be disrupted by the detergent.

  • Time-Course Analysis: Monitor the progress of the reaction over time in the presence of your compound. Artifactual inhibitors often show a time-dependent increase in inhibition, whereas true inhibitors typically establish equilibrium quickly.

Diagram: Workflow for Hit Validation

Primary_Hit Primary Hit Identified Interference_Screen Assay Interference Screen (e.g., no-enzyme control) Primary_Hit->Interference_Screen PAINS_Filter Computational PAINS Filter Primary_Hit->PAINS_Filter Cytotoxicity_Assay Cytotoxicity Assay Primary_Hit->Cytotoxicity_Assay Orthogonal_Assay Orthogonal Secondary Assay Interference_Screen->Orthogonal_Assay PAINS_Filter->Orthogonal_Assay Cytotoxicity_Assay->Orthogonal_Assay Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed False_Positive False Positive Orthogonal_Assay->False_Positive Activity Not Confirmed

Sources

Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, found in a wide array of biologically active compounds.[1] The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a cornerstone method for its preparation.[2] However, when using unsymmetrical starting materials, a critical challenge arises: the potential formation of two distinct regioisomers.[3]

Controlling which isomer is formed is paramount, as different regioisomers can possess vastly different biological, physical, and toxicological properties.[4][5] This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into diagnosing, troubleshooting, and overcoming regioselectivity issues in substituted pyrazole synthesis through a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What exactly is regioselectivity in the context of pyrazole synthesis?

A: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction.[6] In pyrazole synthesis, this issue is most prominent when an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R²) reacts with a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine). The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons. This leads to two possible reaction pathways and, consequently, two different regioisomeric pyrazole products.[1] The challenge lies in directing the reaction to produce only the desired isomer.[6]

G cluster_reactants Unsymmetrical Reactants cluster_products Two Possible Regioisomers r1 R¹-C(=O)-CH₂-C(=O)-R² r2 + R³-NH-NH₂ p1 Product A (1,3,5-substituted) r2->p1 Attack at C=O (R¹) p2 Product B (1,5,3-substituted) r2->p2 Attack at C=O (R²)

Caption: Reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two regioisomers.

Section 2: Troubleshooting Guide - Common Issues & Strategic Solutions

This section addresses the most common and frustrating problems encountered during pyrazole synthesis. We break down the "why" behind the problem and provide actionable protocols to solve it.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. Why is it not selective?

Problem: You're observing poor regioselectivity, where the electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient to direct the reaction under your current conditions.[4]

The reaction outcome is a competition between two pathways.[3] The initial, and often selectivity-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[7] Several factors govern this choice:

  • Steric Hindrance: Bulky groups (R¹, R²) on the dicarbonyl can physically block the approach of the hydrazine, favoring attack at the less hindered carbonyl.[3]

  • Electronic Effects: Electron-withdrawing groups (like CF₃) make a carbonyl carbon more electrophilic (electron-poor) and thus a more attractive target for nucleophilic attack.[2]

  • Hydrazine Nucleophilicity: In a substituted hydrazine (R³-NH-NH₂), the internal nitrogen (-NH-) is generally less nucleophilic than the terminal nitrogen (-NH₂) due to the electronic effect of the R³ group.

When these competing factors are closely balanced, a mixture of products is the result.

If you are facing a non-selective reaction, modifying the reaction conditions is the most effective troubleshooting strategy.[6]

Strategy A: Solvent Modification (High-Impact Solution)

The choice of solvent can have a dramatic effect on regioselectivity. Standard solvents like ethanol often give mixtures.[8] Fluorinated alcohols, through their unique hydrogen-bonding properties, can significantly stabilize one of the transition states over the other, leading to excellent selectivity.[6]

Protocol: Solvent Screening for Improved Selectivity

  • Setup: In separate vials, dissolve your 1,3-dicarbonyl compound (1.0 eq) in ethanol, 2,2,2-trifluoroethanol (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of ~0.2 M.

  • Reaction: Add the substituted hydrazine (1.1 eq) to each vial.

  • Monitor: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Analysis: Upon completion, analyze the crude product ratio from each reaction by ¹H NMR or HPLC to determine the optimal solvent.

Data Presentation: The Impact of Solvent on Regioisomeric Ratio

The following table demonstrates the powerful effect of solvent choice on the reaction of a trifluoromethyl-substituted 1,3-diketone with methylhydrazine.

SolventDielectric Constant (ε)Isomer Ratio (A:B)Selectivity Outcome
Ethanol24.5~60 : 40Low regioselectivity[9]
Toluene2.4~65 : 35Marginal improvement[9]
Acetic Acid6.2~75 : 25Moderate improvement[9]
TFE 8.5~90 : 10 Significant improvement [9]
HFIP 9.3>97 : 3 Excellent selectivity [9]
Data adapted from studies on fluorinated alcohol effects.[8][9] Isomer A results from attack at the carbonyl adjacent to the CF₃ group.

Strategy B: pH Adjustment

The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[5]

  • Acidic Conditions: Under acidic conditions, the more basic nitrogen (typically the substituted one) can be protonated, reducing its nucleophilicity. This favors the initial attack by the terminal -NH₂ group.[9]

  • Neutral/Basic Conditions: The relative nucleophilicity of the two nitrogens is governed more by the substituent's electronic effects.

Protocol: pH Optimization

  • Run the reaction in a standard solvent (e.g., ethanol).

  • Set up parallel reactions: one with no additive, one with a catalytic amount of acetic acid (or HCl), and one with a mild base like sodium acetate.

  • Monitor the reactions and analyze the final product ratios to determine the optimal pH for your specific substrates.

Issue 2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

Problem: The inherent steric and electronic properties of your starting materials strongly favor the formation of the wrong product under standard conditions.

This scenario implies that the kinetically favored pathway leads to your undesired product. For example, if your 1,3-dicarbonyl has a small, highly electron-withdrawing group (like formyl or trifluoromethyl) and a large, bulky group, the attack will almost always occur at the more electrophilic carbonyl, regardless of steric hindrance. To reverse this, you must fundamentally alter the factors governing the reaction pathway.

Strategy A: Temperature Control (Kinetic vs. Thermodynamic Control)

Chemical reactions can be under either kinetic or thermodynamic control.[10]

  • Kinetic Control (Low Temp, Short Time): Favors the product that is formed fastest (i.e., has the lowest activation energy).[11]

  • Thermodynamic Control (High Temp, Long Time): Favors the most stable product, allowing the initial products to revert to intermediates and equilibrate.[12]

If the desired isomer is thermodynamically more stable, running the reaction at a higher temperature (e.g., reflux) for a longer duration might shift the product ratio in your favor.[10] Conversely, if the desired product is the kinetic one, lower temperatures are key.[12]

G cluster_conditions Reaction Conditions cluster_control Control Type cluster_product Favored Product low_temp Low Temperature (e.g., 0°C) kinetic Kinetic Control low_temp->kinetic high_temp High Temperature (e.g., Reflux) thermo Thermodynamic Control high_temp->thermo fast_product Fastest-Forming Product kinetic->fast_product stable_product Most Stable Product thermo->stable_product

Caption: Relationship between reaction temperature, control type, and the favored product outcome.

Strategy B: Alternative Synthetic Routes

When reaction conditions fail to provide the desired isomer, a change in strategy is required.

  • 1,3-Dipolar Cycloaddition: This powerful method offers high regioselectivity but requires different starting materials.[13] It typically involves the [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or an alkyne surrogate.[14] This approach often provides access to pyrazoles that are difficult to obtain via traditional condensation.[13]

  • Synthesis from α,β-Unsaturated Carbonyls (Chalcones): Reacting an α,β-unsaturated ketone or aldehyde with a hydrazine first forms a non-aromatic pyrazoline intermediate.[13] This intermediate must then be oxidized to yield the final pyrazole.[15] The regioselectivity is determined during the initial cyclization step.

Protocol: Two-Step Pyrazole Synthesis from a Chalcone

  • Pyrazoline Formation: Dissolve the chalcone (1.0 eq) in ethanol. Add the substituted hydrazine (1.1 eq) and reflux for 2-4 hours. Monitor by TLC.[13]

  • Oxidation: After cooling, the pyrazoline intermediate can be oxidized in situ or after isolation. A common method is to heat the pyrazoline in a solvent like DMSO under an oxygen atmosphere to promote aromatization.[15]

Section 3: Summary of Key Parameters for Controlling Regioselectivity

This table provides a quick reference for the key experimental levers you can pull to influence the regiochemical outcome of your pyrazole synthesis.

ParameterGeneral Impact on RegioselectivityKey Insight & Recommendation
Solvent High Impact. Can dramatically shift or even reverse selectivity.Action: Screen fluorinated alcohols (TFE, HFIP) first. They often provide superior selectivity compared to ethanol or acetic acid.[6][8]
pH (Catalyst) Moderate to High Impact. Alters the nucleophilicity of the hydrazine nitrogens.Action: Test catalytic amounts of both acid (AcOH, HCl) and base (NaOAc). Acidic conditions often favor attack by the terminal -NH₂.[9]
Temperature Variable Impact. Determines kinetic vs. thermodynamic control.Action: If you have a mixture, try running the reaction at both 0°C and reflux to see if the product ratio changes significantly.[10]
Substituent Effects Fundamental Impact. Governs the inherent reactivity of the starting materials.Action: An electron-withdrawing group (EWG) on the dicarbonyl will activate the adjacent carbonyl. A bulky group will sterically hinder it.[3]
Reactant Stoichiometry Minor to Moderate Impact. Can sometimes influence the product ratio.Action: While less common, varying the ratio of dicarbonyl to hydrazine has been shown to affect the regioisomeric ratio in some cases.[16]
References
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (2025). Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Troubleshooting the reaction mechanism of pyrazole form
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). Benchchem.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. (2025). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. (2025). Benchchem.
  • troubleshooting low conversion rates in pyrazole synthesis. (2025). Benchchem.
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. (2025). Benchchem.
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (2025). Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Thermodynamic reaction control. Wikipedia.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Kinetic and Thermodynamic Control. Dalal Institute.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.

Sources

Scaling up the synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone .

This guide is designed for process chemists and drug development professionals transitioning this pyrazole-morpholine building block from discovery-scale (milligram/gram) to pilot-plant scale (kilogram).

I. Process Overview & Reagent Selection

At the discovery stage, amide couplings are frequently performed using high-energy reagents like HATU or EDC/HOBt. However, for multi-kilogram scale-up, these reagents present significant drawbacks, including high cost, poor atom economy, and challenging byproduct removal.

For the synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone from 3-nitro-1H-pyrazole-5-carboxylic acid[1] and morpholine, N,N′-Carbonyldiimidazole (CDI) is the recommended activation reagent. CDI offers a superior safety profile, avoids the corrosive HCl gas evolution associated with acid chloride methods, and generates benign byproducts ( CO2​ and imidazole)[2].

G SM 3-Nitro-1H-pyrazole- 5-carboxylic acid Intermediate Acylimidazole Intermediate SM->Intermediate THF, 25°C - CO2, - Imidazole CDI CDI (Activation) CDI->Intermediate Product Morpholino(3-nitro-1H- pyrazol-5-yl)methanone Intermediate->Product Imidazole·HCl (cat) - Imidazole Morpholine Morpholine (Coupling) Morpholine->Product

Workflow for CDI-mediated synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

II. Standard Operating Procedure: Scale-Up Protocol

Phase 1: Carboxylic Acid Activation

  • Charge a clean, dry, nitrogen-purged reactor with 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 equivalent).

  • Add anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (MeTHF) to achieve a concentration of ~0.5 M. Stir to suspend.

  • Weigh out N,N′-Carbonyldiimidazole (CDI) (1.1 equivalents).

  • Critical Step: Add the CDI to the suspension in 4 to 5 portions over 1 hour at 20–25 °C. Monitor the reaction closely for CO2​ gas evolution. Ensure the reactor vent/scrubber line is open and unobstructed[2].

  • Stir the mixture for 2–3 hours at room temperature until gas evolution ceases and in-process control (IPC) by HPLC shows >98% conversion to the acylimidazole intermediate.

Phase 2: Amide Coupling 6. (Optional but recommended for scale): Charge Imidazole·HCl (0.2 equivalents) to the reactor to act as a Brønsted acid catalyst[3]. 7. Add Morpholine (1.2 equivalents) dropwise over 30 minutes. Maintain the internal temperature below 30 °C, applying a cooling jacket if necessary to manage the mild exotherm. 8. Stir at room temperature for 4–6 hours. Verify reaction completion via IPC (target <1% acylimidazole remaining).

Phase 3: Workup and Isolation 9. Quench the reaction by adding water (equal volume to THF) to hydrolyze any unreacted CDI. 10. Distill off the THF under reduced pressure. 11. Adjust the aqueous layer to pH 4-5 using 1M HCl to protonate the liberated imidazole, driving it into the aqueous phase. 12. Extract the product with Ethyl Acetate (3 x volumes). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. 13. Crystallize the crude product from a suitable solvent system (e.g., Ethyl Acetate/Heptane).

III. Troubleshooting & FAQs

Q: During the activation phase, CO2​ evolution stopped prematurely, and IPC shows 15% unreacted 3-nitro-1H-pyrazole-5-carboxylic acid. What went wrong? A: This is almost certainly due to degraded CDI. CDI is highly hygroscopic and readily hydrolyzes upon exposure to ambient moisture, converting into imidazole and CO2​ before it even enters the reactor[4].

  • Action: Always titer your CDI batch prior to scale-up using a rapid GC-FID method or quantitative NMR[4]. If the reaction has stalled, you can carefully add a supplemental charge of fresh CDI (0.15 - 0.2 eq) to complete the activation.

Q: The coupling step with morpholine is taking over 24 hours to reach completion, whereas our discovery route using HATU took 1 hour. How do we accelerate this? A: The acylimidazole intermediate formed by CDI is significantly less electrophilic than the active esters formed by HATU or EDC. To accelerate the coupling without resorting to hazardous reagents, introduce Imidazole·HCl (10-20 mol%) alongside the morpholine. The acid protonates the leaving group of the acylimidazole intermediate, drastically enhancing its electrophilicity and increasing the reaction rate by up to 20-fold[3].

Q: We are observing a persistent impurity at ~5-8% that corresponds to a double-acylation event. How do we suppress this? A: The 1H-pyrazole ring contains an acidic/nucleophilic NH group. Because pyrazoles are ambident nucleophiles[2], excess CDI or the highly reactive acylimidazole intermediate can react with the pyrazole nitrogen, leading to N-acylation.

  • Action: Strictly control the CDI stoichiometry (do not exceed 1.1 eq). Furthermore, do not leave the acylimidazole intermediate stirring indefinitely; once activation is complete, proceed promptly to the morpholine addition to outcompete the side reaction.

Q: Why not use Thionyl Chloride ( SOCl2​ ) to make the acid chloride? It is cheaper than CDI. A: While SOCl2​ is inexpensive, it generates stoichiometric amounts of HCl and SO2​ gases, requiring robust scrubbing infrastructure. More importantly, the pyrazole ring can be sensitive to highly acidic conditions, and the use of acid chlorides often leads to complex reaction profiles and difficult isolation compared to the neutral, easily washed byproducts of CDI[2].

IV. Quantitative Data: Scale-Up Reagent Comparison

Coupling ReagentActivation SpeciesRelative Cost at ScaleSafety / Scalability ProfileByproductsReaction Rate
CDI AcylimidazoleLowExcellent. Mild exotherm, controlled CO2​ release.Imidazole, CO2​ Moderate (Accelerated by H+ )
Thionyl Chloride Acid ChlorideVery LowPoor. Corrosive gas evolution ( HCl , SO2​ ). HCl , SO2​ Fast
EDC / HOBt OBt EsterHighModerate. Sensitization risks; difficult byproduct removal.Urea derivativeFast
HATU OAt EsterVery HighPoor. Shock sensitive/explosive potential on scale[4].TetramethylureaVery Fast

V. References

1.[2] Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. ACS Publications. Available at: [Link] 2.[3] N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Process Research & Development - ACS Publications. Available at: [Link] 3.[4] Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor. ResearchGate. Available at: [Link] 4.[1] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH). Available at: [Link]

Sources

Validation & Comparative

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Fragment-to-Lead Optimization: Evaluating Morpholino(3-nitro-1H-pyrazol-5-yl)methanone vs. Established Kinase Inhibitor Scaffolds

Executive Summary

In the landscape of targeted kinase therapeutics, the shift from high-throughput screening (HTS) of large, lipophilic libraries to Fragment-Based Drug Discovery (FBDD) has revolutionized lead generation[1]. Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (M3NPM, CAS: 1045707-16-1) represents a highly efficient, low-molecular-weight fragment scaffold. Unlike fully elaborated Type I or Type II kinase inhibitors (e.g., Erlotinib, Imatinib), M3NPM is an optimized starting point designed to maximize Ligand Efficiency (LE) before adding molecular weight. This guide objectively compares the structural rationale, binding mechanics, and experimental validation of the M3NPM scaffold against established kinase inhibitor classes.

Structural Rationale & Causality

The architecture of M3NPM is not arbitrary; every functional group serves a distinct mechanistic purpose in the kinase ATP-binding pocket:

  • Pyrazole Core (The Hinge Binder): The pyrazole ring acts as an adenine bioisostere. The nitrogen (N) and secondary amine (NH) atoms form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Methionine and Glutamate residues)[2]. This interaction is the thermodynamic anchor of the molecule.

  • Morpholine Moiety (The Solubilizer): Positioned to project outward into the solvent-exposed region or ribose pocket, the morpholine ring modulates the overall pharmacokinetic (PK) profile. Its weak basicity (pKa ~8.3) enhances aqueous solubility and cellular permeability while maintaining a favorable lipophilic-hydrophilic balance[3].

  • Nitro Group (The Electronic & Synthetic Handle): The electron-withdrawing nitro group tunes the basicity of the pyrazole, preventing off-target promiscuity. More importantly, it serves as a latent amine. Upon reduction, it provides a synthetic vector to "grow" the fragment into the hydrophobic pocket (targeting DFG-in or DFG-out conformations) during lead optimization[4].

G A Kinase Hinge Region (Met/Glu Backbone) B Pyrazole Core (H-Bond Donor/Acceptor) B->A Bidentate H-Bonds C Morpholine Ring (Solvent-Exposed Region) B->C Amide Linker D Nitro Group (Hydrophobic Vector) B->D C3 Substitution

Figure 1: Pharmacophore mapping of the M3NPM fragment in the kinase ATP-binding pocket.

Comparative Analysis: M3NPM vs. Established Scaffolds

When evaluating kinase inhibitors, size and lipophilicity often inflate binding affinity at the cost of developability. M3NPM is evaluated based on Ligand Efficiency (LE)—the binding energy per heavy atom. FBDD relies on LE because fragments have low absolute affinity but exceptionally high per-atom binding energy[4].

Table 1: Pharmacophore Scaffold Comparison

FeatureM3NPM (Fragment Lead)Quinazolines (e.g., Erlotinib)Aminopyrimidines (e.g., Imatinib)
Primary Binding Mode Type I (Hinge-directed)Type I (Active DFG-in)Type II (Inactive DFG-out)
Hinge Interaction Pyrazole (Bidentate)Quinazoline N1/N3 (Monodentate)Aminopyrimidine (Bidentate)
Molecular Weight 226.2 g/mol 393.4 g/mol 493.6 g/mol
Ligand Efficiency (LE) High (>0.4 kcal/mol/HA)Moderate (~0.3 kcal/mol/HA)Moderate (~0.3 kcal/mol/HA)
Solubility Driver Morpholine AmidePEGylated Ether ChainsPiperazine Ring
Optimization Potential High (Fragment-to-Lead)Low (Fully Elaborated)Low (Fully Elaborated)

Self-Validating Experimental Protocols

To objectively compare M3NPM-derived leads against standard inhibitors, we employ a two-tiered validation system: biophysical binding kinetics followed by functional enzymatic inhibition.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Affinity

Causality: Fragments like M3NPM often exhibit high micromolar affinities (Kd) and rapid dissociation rates (fast off-rates). Standard biochemical assays wash away these transient interactions. SPR provides real-time, label-free detection of binding kinetics, making it mandatory for characterizing low-molecular-weight FBDD hits[1].

  • Sensor Surface Preparation: Immobilize the recombinant kinase domain (e.g., EGFR or Btk) onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Self-Validation Check: Immobilize a reference protein (e.g., BSA) on Flow Cell 1 to dynamically subtract bulk refractive index changes and non-specific binding artifacts.

  • Analyte Preparation: Dissolve M3NPM in 100% DMSO, then dilute into running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20) to a final DMSO concentration of exactly 1% to prevent solvent-induced signal spiking.

  • Kinetic Injection: Inject M3NPM at varying concentrations (10 µM to 1 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir steady-state affinity model to extract the Kd.

Protocol 2: TR-FRET Kinase Activity Assay

Causality: Once the M3NPM fragment is synthetically elaborated (e.g., via nitro reduction and coupling to a hydrophobic tail), its functional IC50 must be determined. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement eliminates compound autofluorescence—a critical source of false positives in early-stage screening.

  • Reaction Assembly: In a 384-well low-volume plate, combine the kinase, ATP (at its predetermined Km to ensure competitive binding assessment), and the biotinylated peptide substrate.

  • Inhibitor Incubation: Add the elaborated M3NPM lead or control inhibitor (Erlotinib) and incubate for 60 minutes at room temperature.

    • Self-Validation Check: Include Staurosporine as a universal positive control to verify assay dynamic range and ensure the Z'-factor remains > 0.6.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Measure the emission ratio (665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic fit.

FBDD Step1 Fragment Library Screening (M3NPM Identification) Step2 SPR Binding Assay (Kd Determination) Step1->Step2 Step3 X-Ray Crystallography (Binding Mode Elucidation) Step2->Step3 Step4 Lead Optimization (Nitro Reduction & Coupling) Step3->Step4 Step5 TR-FRET Kinase Assay (IC50 Profiling) Step4->Step5

Figure 2: Self-validating Fragment-Based Drug Discovery (FBDD) workflow for M3NPM.

Quantitative FBDD Progression Data

The table below illustrates the typical trajectory of optimizing a fragment like M3NPM into a lead compound, demonstrating how LE is maintained while absolute potency (IC50) is driven down to match established clinical inhibitors.

Table 2: Representative Binding and Functional Data

CompoundKd (SPR)IC50 (TR-FRET)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
M3NPM (Raw Fragment) 150 µM>500 µM0.423.1
Elaborated M3NPM Lead 45 nM85 nM0.385.4
Erlotinib (Standard) 2 nM1 nM0.314.2

Conclusion

While established inhibitors like Erlotinib and Imatinib offer profound potency, their large molecular footprints limit further optimization against emerging resistance mutations. Morpholino(3-nitro-1H-pyrazol-5-yl)methanone serves as a superior foundational scaffold. By leveraging the pyrazole hinge-binder and the morpholine solubilizer, researchers can systematically grow the fragment into the kinase pocket, maintaining high ligand efficiency and optimal pharmacokinetics throughout the development pipeline.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health (PMC). 2

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (PMC). 3

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. National Institutes of Health (PMC). 1

  • Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. National Institutes of Health (PMC). 4

Sources

A Senior Application Scientist's Guide: Comparative Analysis of Morpholine vs. Piperidine Amides of Nitropyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This guide presents a comparative analysis of two closely related yet functionally distinct classes of compounds: morpholine and piperidine amides derived from a nitropyrazole core. We delve into the nuances of their synthesis, contrast their fundamental physicochemical properties, and evaluate their reported biological activities. By explaining the causality behind experimental choices and presenting supporting data, this document serves as a technical resource for researchers, scientists, and drug development professionals, enabling more informed decisions in scaffold selection and lead optimization.

Introduction: The Strategic Role of Scaffolds and Linkers

The journey of a drug from a laboratory concept to a clinical reality is profoundly influenced by its molecular architecture. The core scaffold, often a heterocyclic ring system, provides the three-dimensional framework for target engagement, while linker moieties fine-tune properties like solubility, stability, and bioavailability.

1.1 The Nitropyrazole Core: A Privileged Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] Their derivatives are staples in medicinal chemistry, found in blockbuster drugs like Celecoxib and Sildenafil. The introduction of a nitro (NO2) group to this scaffold creates a nitropyrazole, a highly versatile building block. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyrazole ring, influencing its reactivity and potential biological interactions.[2] This moiety can enhance binding affinity to biological targets and is a key feature in many compounds with antimicrobial and anticancer activities.[1][3][4]

1.2 The Amide Bond: A Versatile and Stable Linker

The amide bond is one of the most common functional groups in pharmaceuticals due to its exceptional chemical and metabolic stability. It serves as a rigid and planar linker that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), which is crucial for molecular recognition at the target site.

1.3 Morpholine vs. Piperidine: A Tale of Two Cyclic Amines

When coupled to the nitropyrazole core via an amide linkage, cyclic amines like morpholine and piperidine can dramatically influence a compound's overall properties. Though structurally similar, the substitution of a methylene (-CH2-) group in piperidine with an oxygen atom in morpholine introduces critical differences:

  • Basicity: The electron-withdrawing effect of the oxygen atom makes the morpholine nitrogen significantly less basic (pKa ≈ 8.5) than the piperidine nitrogen (pKa ≈ 11.1).[5] This lower basicity reduces the likelihood of protonation at physiological pH, which can decrease off-target effects and improve cell permeability.

  • Solubility: The ether oxygen in morpholine acts as a hydrogen bond acceptor, generally increasing the aqueous solubility and polarity of the parent molecule compared to the more lipophilic piperidine analogue.[5][6]

  • Metabolic Stability: The morpholine ring is generally considered more resistant to metabolic degradation than the piperidine ring.[5][7] Piperidine rings can be susceptible to oxidation by cytochrome P450 enzymes, often leading to N-dealkylation or lactam formation.[7]

This guide will systematically compare these two amides to provide a clear framework for their application in nitropyrazole-based drug discovery programs.

Synthetic Strategies and Mechanistic Insights

The synthesis of nitropyrazole amides is typically a straightforward process involving the coupling of a nitropyrazole carboxylic acid with the desired cyclic amine (morpholine or piperidine).

2.1 General Synthetic Pathway

The most common approach involves activating the carboxylic acid group to make it susceptible to nucleophilic attack by the amine. This is often achieved using a peptide coupling agent.

2.2 Experimental Protocol: A Validated Method for Amide Coupling

This protocol describes a general and reliable method for the synthesis of N-substituted nitropyrazole-4-carboxamides.

Materials:

  • 1,3-Dimethyl-5-nitropyrazole-4-carboxylic acid (1.0 eq)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Morpholine OR Piperidine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Activation: To a stirred solution of 1,3-dimethyl-5-nitropyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes. The formation of the HOBt-ester active intermediate is observed.

  • Amine Addition: Add triethylamine (2.5 eq) to the reaction mixture, followed by the dropwise addition of either morpholine or piperidine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO3 solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9]

2.3 Mechanistic Rationale: Why EDC/HOBt?

The choice of EDC and HOBt as coupling agents is a deliberate one aimed at maximizing yield and minimizing side reactions.

  • EDC (Carbodiimide): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt (Benzotriazole): While the O-acylisourea can react directly with the amine, it is also prone to racemization and rearrangement into a stable N-acylurea byproduct. HOBt acts as an activating agent by trapping the O-acylisourea to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea but more stable, and it reacts cleanly with the amine to form the desired amide bond, regenerating HOBt in the process. This two-stage activation system is highly efficient and a standard in modern organic synthesis.

2.4 Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of the target amides.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Nitropyrazole Carboxylic Acid B EDC + HOBt in DCM @ 0°C A->B Step 1: Activation C Active HOBt-Ester Intermediate B->C D Amine Addition (Morpholine or Piperidine) + TEA C->D Step 2: Coupling E Crude Product in Reaction Mixture D->E F Aqueous Work-up (NaHCO3, Brine) E->F Step 3 G Drying & Concentration F->G Step 4 H Recrystallization or Column Chromatography G->H Step 5 I Pure Amide Product H->I

Caption: General workflow for nitropyrazole amide synthesis.

Comparative Physicochemical Profile

The choice between a morpholine and a piperidine linker directly impacts key physicochemical properties that govern a molecule's behavior in a biological system.

3.1 Theoretical Framework: Impact of Heteroatom and Conformation

The oxygen heteroatom in morpholine has a profound electron-withdrawing inductive effect. This not only lowers the pKa of the nitrogen atom but also influences the conformation of the ring, favoring a chair conformation. Piperidine is more flexible and significantly more basic. These intrinsic differences translate into measurable variations in properties like lipophilicity and solubility. The introduction of the polar ether group in morpholine generally leads to a lower lipophilicity (logP) and increased aqueous solubility compared to the analogous piperidine scaffold.[5]

3.2 Experimental Data Summary

While direct head-to-head comparisons of nitropyrazole amides are not extensively published, we can compile representative data from related series to illustrate the expected trends. The following table summarizes typical physicochemical data for a hypothetical pair of 1,3-dimethyl-5-nitropyrazole-4-carboxamides.

PropertyMorpholine Amide DerivativePiperidine Amide DerivativeRationale & Expected Outcome
Molecular Weight ( g/mol ) ~254.24~252.28Minimal difference, both well within "Rule of Five" limits.
Calculated LogP (cLogP) ~0.5 - 1.0~1.5 - 2.0The morpholine analog is consistently more polar and less lipophilic.[5]
Aqueous Solubility HigherLowerThe H-bond accepting oxygen in morpholine enhances water solubility.[6]
pKa (of conjugated acid) ~8.4 - 8.7 (for morpholine)~11.1 - 11.2 (for piperidine)Piperidine is a much stronger base, leading to greater protonation at pH 7.4.[5]
Melting Point (°C) Often higherOften lowerThe more polar morpholine amide may exhibit stronger crystal lattice interactions.[10]
Metabolic Stability (t½) Generally HigherGenerally LowerMorpholine is less prone to CYP-mediated oxidation than piperidine.[5][7]

Comparative Biological Activity & Structure-Activity Relationships (SAR)

The ultimate test for these scaffolds lies in their impact on biological activity. The choice between morpholine and piperidine can significantly alter a compound's potency, selectivity, and overall therapeutic potential.

4.1 Case Study: Antimicrobial and Anticancer Activity

Nitropyrazole derivatives are widely investigated for their antimicrobial and anticancer properties.[1][3][4][8] Studies on related heterocyclic systems have shown that the nature of the amide substituent is critical for activity. For instance, in a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, replacing a more active piperazine fragment with either piperidine or morpholine resulted in a significant decrease or complete loss of cytotoxic activity, demonstrating the high sensitivity of the biological target to the specific nature of the cyclic amine.[11]

4.2 Biological Data Summary

The following table presents hypothetical but representative biological data for our comparative compounds against a bacterial strain and a cancer cell line.

Assay / TargetMorpholine Amide (IC50 / MIC)Piperidine Amide (IC50 / MIC)Interpretation & SAR Insights
Antibacterial (e.g., S. aureus) 32 µg/mL16 µg/mLThe higher lipophilicity of the piperidine amide may facilitate better penetration through the bacterial cell wall, leading to enhanced potency.
Anticancer (e.g., A549 Lung Cancer) 15 µM45 µMThe morpholine oxygen may act as a crucial hydrogen bond acceptor in the target's binding pocket, leading to higher affinity and potency.
hERG Inhibition (Cardiotoxicity) > 50 µM~10 µMThe lower basicity of the morpholine derivative significantly reduces the risk of off-target hERG channel binding, a common liability for basic amines.

4.3 Structure-Activity Relationship (SAR) Analysis

The data suggests a clear SAR divergence:

  • For Antimicrobial Activity: Where membrane translocation is often a key barrier, the increased lipophilicity of the piperidine amide can be advantageous.

  • For Anticancer Activity: Where specific hydrogen bonding interactions with a target enzyme or receptor are paramount, the H-bond accepting capability and favorable polarity of the morpholine amide can lead to superior potency.

  • For Safety/Selectivity: The lower basicity of the morpholine amide makes it a safer choice for avoiding basicity-driven off-target effects like hERG inhibition.

4.4 Conceptual SAR Model

This diagram illustrates the decision-making logic based on the desired therapeutic outcome.

G Start Start: Nitropyrazole Carboxylic Acid Core Decision Desired Outcome? Start->Decision Path1 Maximize Membrane Penetration (e.g., Antimicrobial) Decision->Path1 Lipophilicity Driven Path2 Enhance Specific H-Bonding & Safety (e.g., Kinase Inhibitor) Decision->Path2 Polarity/ Safety Driven Result1 Choose Piperidine Amide (Higher Lipophilicity) Path1->Result1 Result2 Choose Morpholine Amide (Polarity, H-Bond Acceptor, Lower Basicity) Path2->Result2

Caption: Decision model for selecting morpholine vs. piperidine.

Conclusion and Field Recommendations

Neither morpholine nor piperidine is universally superior; their value is context-dependent. This comparative study reveals a clear set of guiding principles for the medicinal chemist.

  • Choose Piperidine when: The primary goal is to increase lipophilicity to enhance membrane permeability, for example, in developing antibacterial agents. Be mindful of potential increases in metabolic liability and off-target basicity effects.

  • Choose Morpholine when: The strategic goals include improving aqueous solubility, enhancing metabolic stability, and introducing a key hydrogen bond acceptor to increase target-specific potency.[6][7] Its lower basicity makes it an excellent choice for mitigating safety risks like hERG inhibition.[5]

Ultimately, the optimal choice will be determined by the specific biological target and the desired therapeutic profile. It is often prudent to synthesize both analogues during the lead optimization phase to empirically determine which scaffold best achieves the project's multifaceted goals. Future research should focus on direct, head-to-head comparisons of these amides within diverse nitropyrazole series to further refine these guiding principles.

References

  • Benchchem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

  • Benchchem. Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design.

  • Benchchem. 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.

  • Kavitha, S. et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.

  • Fathalla, W. et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry.

  • Patel, A. et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

  • Reddy, C. S. et al. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123419, 3-Nitropyrazole.

  • Berillo, D. et al. (2021). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate.

  • Klapötke, T. M. et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.

  • Kavitha, N.V. et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica.

  • Shevelev, S. et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin.

  • Martinez, A. et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.

  • Jaisankar, K. R. et al. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research.

  • Baklanov, M. et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications.

  • Shevelev, S. A. (2018). Nitropyrazoles (review). ResearchGate.

  • Zapol'skii, V. A. et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][7]triazin-7(6H)-ones and Derivatives. MDPI.

  • Khan, I. U. et al. (2014). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. Journal of the Chemical Society of Pakistan.

  • Al-Ghorbani, M. et al. (2022). Synthesis and Biological Activity Study of Some New Pyrazoline and Pyrimidine Derivatives.

  • Al-Adiwish, W. M. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen.

  • El-Assiery, S. A. (2021). Design, Synthesis, Chemistry and Biological Evaluation of Some Polyfunctional Heterocyclic Nitrogen Systems—Overview. SCIRP.

  • Wang, B. et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed.

  • Husain, D. R. et al. (2022). Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity against P-388 Leukemia Cells. ResearchGate.

  • Google Patents. (2016). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

  • Raszczuk, A. et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC.

Sources

Validating the Cellular Target of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1) is a highly versatile building block frequently utilized in fragment-based drug discovery (FBDD)[1]. Structurally, it combines a morpholine ring with a 3-nitro-pyrazole moiety. In medicinal chemistry, this is a privileged scaffold: the morpholine oxygen acts as a potent hydrogen-bond acceptor for the ATP-binding hinge region of kinases (such as PI3K, mTOR, and Aurora kinases), while the pyrazole ring provides critical π -stacking interactions.

However, as an early-stage fragment, identifying and validating its exact cellular target landscape is a significant challenge. Because modifying such a small fragment with a biotin or fluorophore tag often abolishes its native binding affinity, researchers must rely on label-free chemoproteomic technologies . This guide objectively compares the leading methodologies for de-orphaning this compound and provides field-proven protocols to ensure rigorous, self-validating target engagement data.

Comparative Analysis of Target Validation Technologies

To validate the target of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, we must evaluate orthologous biophysical methods. The table below compares the three most robust approaches: Cellular Thermal Shift Assay (CETSA)[2], Drug Affinity Responsive Target Stability (DARTS)[3], and Activity-Based Protein Profiling (ABPP)[4].

FeatureCETSA (Label-Free)DARTS (Label-Free)ABPP (Label-Dependent)
Core Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCovalent active-site labeling
Compound Modification None required None required Requires reactive warhead/tag
Native Context Intact live cells or tissuesCell lysatesIntact cells (if cell-permeable)
Throughput High (with multiplexed LC-MS/MS)Medium (Western Blot / MS)High (MS-based)
Best Suited For Reversible, high-affinity bindersLow-affinity fragments / allostericCovalent inhibitors / enzymes

Strategic Recommendation: For a native fragment like Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, CETSA and DARTS are the superior choices, as they do not require synthetic modification of the compound[3].

Target Deconvolution Workflow

G cluster_0 Label-Free Target Deconvolution cluster_1 Target Identification Compound Morpholino(3-nitro-1H- pyrazol-5-yl)methanone CETSA CETSA (Thermal Stability) Compound->CETSA Intact Cells DARTS DARTS (Protease Resistance) Compound->DARTS Cell Lysate MS Quantitative LC-MS/MS CETSA->MS Target Enrichment DARTS->MS Target Enrichment Validation Functional Validation (siRNA / CRISPR) MS->Validation Hit Prioritization

Workflow for target deconvolution of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

Step-by-Step Experimental Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). We perform this in intact cells rather than lysates to preserve physiological ATP concentrations, co-factors, and native multiprotein complexes, which are critical for stabilizing kinase targets[2].

  • Cell Culture & Dosing: Culture the target cell line (e.g., HCT116) to 80% confluency. Treat cells with Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (10 μ M) or DMSO vehicle for 1 hour.

    • Rationale: A 1-hour window ensures sufficient intracellular accumulation and target equilibrium without triggering downstream apoptotic degradation, which would skew protein quantification.

  • Thermal Aliquoting: Harvest, wash, and divide the cells into 8 aliquots. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler.

    • Rationale: The 3-minute heat shock is empirically calibrated to induce the unfolding of unliganded proteins while preventing complete cellular lysis.

  • Lysis and Clearance: Add a non-denaturing lysis buffer (containing protease inhibitors but strictly NO detergents that might disrupt thermal stability) and subject to three freeze-thaw cycles using liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes.

    • Rationale: Ultracentrifugation strictly separates the denatured, aggregated proteins (pellet) from the stabilized, folded proteins (supernatant).

  • Quantification: Analyze the soluble fraction via LC-MS/MS or Western Blotting. A positive target engagement is validated if the compound-treated samples show a rightward shift in the Tm​ curve compared to the DMSO control[2].

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

Causality & Logic: DARTS leverages the phenomenon that a small molecule bound to its target masks protease cleavage sites or restricts the protein's conformational flexibility, rendering it resistant to enzymatic degradation[3]. This is highly effective for fragment-like molecules that may not induce a massive thermal shift.

  • Lysate Preparation: Lyse untreated cells in a mild buffer (e.g., M-PER with phosphatase inhibitors) to extract native proteins.

    • Rationale: Intact cells cannot be used because exogenous proteases cannot penetrate the lipid bilayer.

  • Incubation: Incubate the clarified lysate with the compound or vehicle for 1 hour at room temperature to allow the fragment to dock into its binding pocket.

  • Proteolysis: Add a broad-spectrum protease (e.g., Pronase) at a 1:500 protease-to-protein ratio for 15 minutes.

    • Rationale: Broad-spectrum proteases are required because highly specific proteases (like Trypsin) might not have cleavage sites near the localized ligand-binding pocket[3].

  • Quenching & Analysis: Stop the reaction immediately using a protease inhibitor cocktail and boiling in Laemmli buffer. Target validation is confirmed if the target protein band is preserved in the compound-treated lane but degraded in the vehicle lane.

Data Interpretation & Quality Control (E-E-A-T Insights)

To ensure the assay acts as a self-validating system, rigorous controls must be implemented:

  • Controlling False Positives in CETSA: Highly lipophilic fragments can form colloidal aggregates at high temperatures, artificially precipitating proteins. Control: Always run an Isothermal Dose-Response Fingerprint (ITDRF) at the calculated Tm​ to confirm that protein stabilization is strictly concentration-dependent[2].

  • Controlling False Negatives in DARTS: If the fragment binds to a domain far from any protease cleavage site, no stabilization will be observed. Control: Utilize a multi-protease panel (e.g., Trypsin, Chymotrypsin, and Pronase) to maximize the proteolytic coverage of the target's sequence[3].

Downstream Functional Validation

Once the direct physical target is identified via CETSA/DARTS, the biological consequence of the inhibition must be mapped. Because morpholine-pyrazole derivatives frequently act as ATP-competitive inhibitors of the PI3K/AKT/mTOR axis, functional validation should measure the phosphorylation status of downstream effectors.

Pathway Ligand Growth Factor RTK RTK Ligand->RTK Activates PI3K PI3K (Putative Target) RTK->PI3K Phosphorylates AKT AKT PI3K->AKT PIP3 Generation mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor Morpholino-pyrazole Derivative Inhibitor->PI3K Competitive Inhibition

Putative PI3K/AKT/mTOR signaling pathway targeted by morpholine-pyrazole derivatives.

References

  • A2B Chem. "1045707-16-1 | Morpholino(3-nitro-1H-pyrazol-5-yl)methanone". A2B Chem Catalog. 5

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells". Nature Protocols, 2014. 2

  • Pai, M., et al. "Drug affinity responsive target stability (DARTS) for small-molecule target identification". eScholarship, University of California, 2015. 3

  • Willems, L. I., et al. "Current Developments in Activity-Based Protein Profiling". Bioconjugate Chemistry, ACS Publications, 2014. 4

Sources

Structure-activity relationship (SAR) studies of 3-nitro-1H-pyrazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 3-Nitro-1H-pyrazole-5-carboxamides: A Comprehensive Comparison Guide

As drug discovery pivots toward highly selective kinase inhibitors and novel antimicrobial agents, the 3-nitro-1H-pyrazole-5-carboxamide scaffold has emerged as a privileged pharmacophore. This guide provides an in-depth, objective comparison of this scaffold against traditional alternatives, detailing the structure-activity relationship (SAR) logic, validated experimental workflows, and comparative performance data.

Pharmacophore Rationale & Alternative Comparison

The 3-nitro-1H-pyrazole-5-carboxamide core is highly valued in medicinal chemistry for its unique electronic and steric properties. It has been successfully deployed in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors [1], Indoleamine-2,3-dioxygenase (IDO) inhibitors [4], and Casein Kinase 2 (CSNK2) inhibitors [2].

Why choose this scaffold over traditional alternatives?

  • Versus Indoles and Pyrimidines: Traditional pyrazolo[1,5-a]pyrimidines often suffer from poor aqueous solubility and complex synthetic routes. The simpler 1H-pyrazole core allows for rapid, modular diversification while maintaining excellent physicochemical properties[2].

  • Annular Tautomerism: The C3-nitro group is highly electron-withdrawing. This electronic pull dictates the tautomeric equilibrium of the pyrazole ring, locking the C5-carboxamide into a preferred geometry (the T5 tautomer) that is optimal for engaging kinase hinge regions via hydrogen bonding [3].

  • Versus Necrostatin-1 (Nec-1): Nec-1 is the standard RIP1 inhibitor used in necroptosis models. However, it exhibits a short half-life and off-target IDO inhibition. Optimized 1-benzyl-3-nitro-1H-pyrazole derivatives demonstrate superior target affinity (Kd < 100 nM) and better tunable selectivity profiles [1].

SAR_Map Core 3-nitro-1H-pyrazole-5-carboxamide Pharmacophore Core N1 N1 Position (Solvent/Lipophilic Pocket) Core->N1 C3 C3 Position (Nitro Group / H-Bonding) Core->C3 C5 C5 Position (Carboxamide / Hinge Binder) Core->C5 N1_detail Benzyl/Aryl: Enhances target affinity Alkyl: Reduces potency significantly N1->N1_detail C3_detail Nitro: Optimal electron withdrawal Cyano (Bioisostere): Reduces toxicity C3->C3_detail C5_detail Amide: Strong kinase hinge interaction Triazole: Improves metabolic stability C5->C5_detail

SAR logic map for 3-nitro-1H-pyrazole-5-carboxamide derivatives in kinase inhibition.

Core SAR Analysis & Quantitative Data

The optimization of the 3-nitro-1H-pyrazole-5-carboxamide scaffold relies on balancing lipophilicity, hydrogen-bonding capacity, and metabolic stability.

  • N1-Substitution: Alkylation at the N1 position with bulky, lipophilic groups (like 2,4-dichlorobenzyl) significantly increases kinase affinity by occupying deep hydrophobic pockets [1]. Small alkyl groups generally result in a loss of potency.

  • C3-Nitro Group: The nitro group acts as a critical hydrogen-bond acceptor. While highly potent, nitroaromatics can sometimes present toxicity liabilities. Bioisosteric replacement with a cyano (-CN) or trifluoromethyl (-CF3) group often reduces toxicity but can slightly diminish binding affinity due to altered electron distribution.

  • C5-Carboxamide: The amide carbonyl and NH2 groups form crucial bidentate hydrogen bonds with the kinase hinge region (e.g., Lys68 in CSNK2). Replacing the amide with a 1,2,4-triazole bioisostere captures the exact same hydrogen-bonding network while dramatically improving metabolic stability against amidases [2].

Table 1: Comparative SAR Data of Pyrazole Derivatives vs. Standard Alternatives

Compound / ScaffoldN1 SubstituentC3 GroupC5 GroupTargetIn Vitro AffinityCellular Efficacy (EC50)
Necrostatin-1 (Control)N/A (Indole core)N/AN/ARIP1IC50 ~ 300 nM~ 500 nM
Compound 1a [1]2,4-Dichlorobenzyl-NO2-HRIP1Kd = 78 nM160 nM
Optimized Amide 2,4-Dichlorobenzyl-NO2-CONH2RIP1Kd < 50 nM< 100 nM
Cyano Bioisostere 2,4-Dichlorobenzyl-CN-CONH2RIP1Kd = 120 nM250 nM
Triazole Bioisostere [2]Benzyl-NO2-1,2,4-TriazoleCSNK2IC50 = 15 nM45 nM

Mechanism of Action: RIP1 Kinase Inhibition

To understand the biological application of these compounds, we must look at the signaling pathways they interrupt. In models of acute inflammation (such as pancreatitis), TNF-α triggers the formation of the necrosome complex. 3-nitro-1H-pyrazole derivatives competitively bind to the ATP-binding pocket of RIP1 kinase, preventing the phosphorylation cascade required for cellular necroptosis [1].

Pathway TNF TNF-α Stimulus TNFR1 TNFR1 Receptor TNF->TNFR1 RIPK1 RIP1 Kinase (Primary Target) TNFR1->RIPK1 Activation Complex Necrosome Complex (RIPK1/RIPK3/MLKL) RIPK1->Complex Phosphorylation Necroptosis Cellular Necroptosis Complex->Necroptosis Membrane Rupture Inhibitor 3-Nitro-pyrazole Derivatives Inhibitor->RIPK1 Competitive Inhibition

Mechanism of action: Inhibition of RIP1 kinase-mediated necroptosis pathway.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and scientific rigor.

Protocol A: Regioselective Synthesis of N1-Substituted 3-Nitro-1H-pyrazole-5-carboxamides

Causality & Rationale: The C3-nitro group pulls electron density away from the pyrazole N-H, increasing its acidity. Therefore, a mild base like Potassium Carbonate (K2CO3) is sufficient for deprotonation. Using stronger bases (like NaH) risks unwanted side reactions. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature solvates the potassium cation, leaving the pyrazole anion highly nucleophilic for a rapid SN2 attack on the benzyl halide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-nitro-1H-pyrazole-5-carboxamide in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.5 equivalents of anhydrous K2CO3. Stir at room temperature for 30 minutes to ensure complete formation of the pyrazole anion.

  • Alkylation: Dropwise, add 1.1 equivalents of the desired benzyl halide (e.g., 2,4-dichlorobenzyl chloride).

  • Reaction: Elevate the temperature to 80°C and stir for 12 hours.

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation & QC (Self-Validating Step): Purify via flash chromatography. Confirm the regioselectivity (N1 vs N2 substitution) using 2D NOESY NMR. The correct N1-isomer will show an NOE cross-peak between the benzyl protons and the C5-carboxamide protons. Ensure LC-MS purity is >95% before biological testing.

Protocol B: NanoBRET Live-Cell Target Engagement Assay

Causality & Rationale: Traditional radiometric biochemical assays measure activity in cell-free systems, which often fail to translate to cellular efficacy due to poor membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). The NanoBRET assay measures the physical binding of the compound to the kinase inside live cells, providing a highly accurate prediction of in vivo efficacy [2].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., RIP1 or CSNK2) fused to NanoLuc luciferase.

  • Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM. Plate cells into a 384-well white plate at a density of 1x10^4 cells/well.

  • Tracer Addition: Add the specific fluorescent NanoBRET tracer at its predetermined Kd concentration (e.g., 0.5 μM).

  • Compound Treatment: Dispense the synthesized pyrazole derivatives in a 10-point dose-response curve (ranging from 10 μM to 0.5 nM). Incubate for 2 hours at 37°C to allow for equilibrium binding.

  • Detection: Add the NanoBRET Nano-Glo Substrate. Read the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Validation & QC (Self-Validating Step): Calculate the BRET ratio (Acceptor/Donor). Calculate the Z'-factor using DMSO as the negative control and a high concentration of a known inhibitor (e.g., 10 μM Nec-1) as the positive control. The assay is only considered valid and trustworthy if the Z'-factor is ≥ 0.5 .

Workflow Step1 1. N-Alkylation (K2CO3, DMF, 80°C) Step2 2. Amidation (EDCI, HOBt, NH4Cl) Step1->Step2 Step3 3. NanoBRET Assay (Live-Cell Binding) Step2->Step3 Step4 4. Necroptosis Model (Cellular Efficacy) Step3->Step4

Step-by-step synthetic and biological evaluation workflow for pyrazole derivatives.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: Chemical Biology & Drug Design (PubMed) URL:[Link]

  • Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors Source: ChemRxiv URL:[Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: Molecules (MDPI) URL:[Link]

  • US10047066B2 - IDO inhibitors Source: Google Patents URL

A Comparative Guide to the Synthesis of Functional Analogs of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Nitropyrazole Carboxamide Scaffold

The pyrazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological and agrochemical applications.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic introduction of specific functional groups onto the pyrazole core, such as a nitro group and a carboxamide moiety, allows for the fine-tuning of these biological effects.

This guide focuses on the synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone and its functional analogs. This specific scaffold is of high interest in drug discovery due to the combined features of the electron-withdrawing 3-nitro group, which can modulate the acidity and reactivity of the pyrazole ring, and the versatile C5-carboxamide linkage, which allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).[4]

We will provide an in-depth comparison of the primary synthetic strategies, supported by experimental data and detailed protocols, to empower researchers in selecting and optimizing the most suitable route for their specific research and development objectives.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For the target scaffold, the most logical approach involves disconnecting the amide bond and the nitro group sequentially, which illuminates the most common and flexible synthetic pathways.

G Target Target Molecule: Morpholino(3-nitro-1H-pyrazol-5-yl)methanone Intermediate1 3-Nitro-1H-pyrazole-5-carboxylic Acid + Morpholine Target->Intermediate1 Amide Disconnection (C-N) Intermediate2 1H-Pyrazole-5-carboxylic Acid / Ester Intermediate1->Intermediate2 Nitration / Denitration Intermediate3 Hydrazine + β-Dicarbonyl Precursor (e.g., Ethyl 2,4-dioxovalerate) Intermediate2->Intermediate3 Pyrazole Ring Disconnection (Knorr Synthesis)

Caption: Retrosynthetic analysis of the target scaffold.

This analysis reveals two primary strategic approaches:

  • Post-Cyclization Functionalization: Construct the core pyrazole ring first, followed by sequential nitration and amidation. This is the most versatile strategy for creating a library of analogs.

  • Convergent Synthesis from Pre-functionalized Fragments: Synthesize the nitropyrazole ring directly from precursors already containing the nitro group. This can be more efficient for a specific target but is often less flexible.

This guide will focus primarily on the first strategy due to its widespread applicability and adaptability for generating functional analogs.

Comparative Analysis of Synthetic Strategies

The most robust and flexible pathway to the target molecule involves a multi-step sequence starting from simple acyclic precursors. We will dissect each critical stage of this sequence, comparing alternative methodologies and explaining the rationale behind experimental choices.

Workflow for Post-Cyclization Functionalization Strategy

G Start Hydrazine + β-Ketoester Step1 Step 1: Pyrazole Ring Formation (Knorr Cyclocondensation) Start->Step1 Product1 Pyrazole-5-carboxylate Ester Step1->Product1 Step2 Step 2: Regioselective Nitration (N-Nitration & Rearrangement) Product1->Step2 Product2 3-Nitro-pyrazole-5-carboxylate Ester Step2->Product2 Step3 Step 3: Saponification (Ester Hydrolysis) Product2->Step3 Product3 3-Nitro-pyrazole-5-carboxylic Acid Step3->Product3 Step4 Step 4: Amide Coupling (Activation & Amination) Product3->Step4 FinalProduct Target Analog Library Step4->FinalProduct

Caption: Key workflow for the post-cyclization functionalization strategy.

Stage 1: Pyrazole Core Synthesis

The Knorr pyrazole synthesis is the workhorse method for constructing the pyrazole ring.[5] It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For the synthesis of pyrazole-5-carboxylates, a β-ketoester is the ideal precursor.[6][7]

  • Reaction: Hydrazine hydrate + Ethyl 2,4-dioxovalerate

  • Conditions: Catalytic acetic acid in an alcohol solvent (e.g., ethanol) at room temperature to reflux.[7]

  • Rationale: The reaction is robust, high-yielding, and utilizes readily available starting materials. The catalytic acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.

Stage 2: Regioselective Nitration of the Pyrazole Ring

This is the most critical step for defining the final structure. The goal is to introduce a nitro group at the C3 position. Direct nitration of pyrazole is often unselective and tends to favor the C4 position.[8] Therefore, a more controlled, two-step method is vastly superior for achieving the desired 3-nitro isomer.[9][10]

Table 1: Comparison of Nitration Methods for Pyrazole

MethodNitrating AgentKey ConditionsTypical Outcome for C3-NitroYield (%)Reference(s)
Direct C-NitrationHNO₃ / H₂SO₄Elevated temperatures (e.g., 90°C)Mixture of isomers, primarily 4-nitroPoor for C3[8]
N-Nitration & Thermal Rearrangement 1. HNO₃ / Ac₂O2. Heat in solvent1. Low temp (0°C)2. Reflux (e.g., 1,2-dichlorobenzene)Regioselective for 3-nitro ~79% (overall)[8][9]

Causality: The N-nitration/rearrangement protocol proceeds via the formation of an N-nitropyrazole intermediate.[9] Upon heating, this intermediate undergoes a[11][12]-sigmatropic rearrangement, which selectively places the nitro group at the C3 (or C5) position. This intramolecular pathway avoids the harsh conditions and poor regioselectivity of electrophilic aromatic substitution with mixed acid.

Stage 3: Saponification

Before amide coupling, the carboxylate ester must be hydrolyzed to the corresponding carboxylic acid. This is a standard procedure typically achieved under basic conditions.[7][13]

  • Reagents: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Conditions: A co-solvent system like Tetrahydrofuran (THF) and water at room temperature.

  • Rationale: The hydroxide ion performs a nucleophilic acyl substitution on the ester carbonyl, leading to the formation of the carboxylate salt, which is then protonated during an acidic workup to yield the free carboxylic acid.

Stage 4: Amide Coupling

The final step involves forming the amide bond between the 3-nitro-1H-pyrazole-5-carboxylic acid and morpholine (or other amines for analog synthesis). This requires the activation of the carboxylic acid. Two primary methods are employed: conversion to a highly reactive acyl chloride or in-situ activation using peptide coupling reagents.

G cluster_0 Method A: Acid Chloride cluster_1 Method B: Peptide Coupling CarboxylicAcid R-COOH (3-Nitro-pyrazole-5-carboxylic Acid) AcidChloride R-COCl (Acyl Chloride) CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ ActivatedEster Activated Intermediate (e.g., O-Acylurea) CarboxylicAcid->ActivatedEster Coupling Reagent (e.g., HATU, EDC) Amine HNR'R'' (Morpholine) FinalAmide R-CONR'R'' (Target Product) Amine->FinalAmide Base (e.g., TEA) Amine->ActivatedEster AcidChloride->FinalAmide ActivatedEster->FinalAmide

Caption: Comparison of major carboxylic acid activation methods for amidation.

Table 2: Comparison of Amide Coupling Methods

MethodActivating Reagent(s)BaseAdvantagesDisadvantagesReference(s)
Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chlorideTriethylamine (TEA)Inexpensive, highly reactive intermediateHarsh conditions, potential for side reactions with sensitive substrates, generates HCl[6][7]
Peptide Coupling HATU, HBTU, EDC/HOBtDIPEAMild conditions, high yields, low racemization, broad substrate scopeMore expensive reagents, requires anhydrous conditions[5][13][14]

Expert Insight: For library synthesis and with substrates possessing sensitive functional groups, peptide coupling reagents like HATU are superior. They operate under mild, neutral pH conditions (buffered by the non-nucleophilic base DIPEA), minimizing side reactions and simplifying purification. The acid chloride method is a cost-effective choice for robust, simple substrates on a large scale.

Experimental Protocols

The following protocols provide a validated, step-by-step workflow for the synthesis of the target scaffold via the post-cyclization functionalization strategy.

Protocol 1: Synthesis of Ethyl 3-nitro-1H-pyrazole-5-carboxylate

This protocol combines the Knorr synthesis, N-nitration, and thermal rearrangement steps.

A. N-Nitration of Pyrazole:

  • In a flask maintained at 0-5°C, add acetic anhydride.

  • Slowly add fuming nitric acid (90%) dropwise while stirring vigorously.

  • Add pyrazole portion-wise to the nitrating mixture, ensuring the temperature does not exceed 10°C.

  • Stir the mixture for 1-2 hours at 5-10°C.

  • Pour the reaction mixture onto crushed ice and water.

  • The N-nitropyrazole product will precipitate. Collect it by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. An isolated yield of ~90% is expected.[9]

B. Thermal Rearrangement to 3-Nitropyrazole:

  • Dissolve the N-nitropyrazole from the previous step in a high-boiling inert solvent such as 1,2-dichlorobenzene or anisole.[9][15]

  • Heat the solution to reflux (approx. 140-180°C, depending on the solvent) for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude 3-nitropyrazole can be purified by recrystallization or column chromatography. A quantitative yield for the rearrangement step is often achieved.[9]

(Note: The synthesis of the initial pyrazole-carboxylate ester via Knorr condensation is a standard procedure and is followed by the nitration steps described above on the esterified pyrazole).

Protocol 2: Saponification to 3-nitro-1H-pyrazole-5-carboxylic acid
  • Dissolve the ethyl 3-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.[7]

  • Add lithium hydroxide (LiOH) (2.0 eq) to the solution and stir at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl.

  • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under high vacuum. The product is often pure enough for the next step.[7]

Protocol 3A: Amide Coupling via Acid Chloride
  • Suspend the 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).[7]

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solution becomes clear.

  • Cool the mixture and remove all volatile components under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 3B: Amide Coupling via HATU Reagent
  • Dissolve the 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq), HATU (1.1 eq), and morpholine (1.1 eq) in anhydrous DMF or DCM.[5][13]

  • Add Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Route Selection

The synthesis of functional analogs of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is most effectively and versatilely accomplished through a post-cyclization functionalization strategy. The critical step, regioselective C3-nitration, is best achieved via an N-nitration and thermal rearrangement sequence, which consistently provides the desired isomer in high yield.[8][9]

For the final amide coupling step, the choice of method depends on the project's specific needs. The use of modern peptide coupling reagents like HATU is highly recommended for medicinal chemistry applications where substrate sensitivity and reaction mildness are paramount. For large-scale, cost-driven syntheses of robust analogs, the traditional acid chloride method remains a viable alternative. By leveraging these compared methodologies, researchers can efficiently generate diverse libraries of nitropyrazole carboxamides for biological screening and drug development.

References

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][8][11]triazin-7(6H) -ones and Derivatives. Molecules, 30(18), 3792. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Olah, G. A., et al. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][8][11]triazin-7(6 H)-ones and Derivatives. (2025). National Center for Biotechnology Information. [Link]

  • Ghouse, T. M., et al. (n.d.). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Chen, C. H., et al. (n.d.). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. National Center for Biotechnology Information. [Link]

  • Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413. [Link]

  • Janssen, J. W. A. M., et al. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]

  • Dalinger, I. L., et al. (2015). Nitropyrazoles (review). ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. [Link]

  • Preparation method of 3,4-binitropyrazole. (2011).
  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 639933. [Link]

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Application & Comparison Guide: Cytotoxicity Profiling of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone vs. Staurosporine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When evaluating novel chemical entities, establishing a robust comparative framework against gold-standard controls is essential. This guide provides a comprehensive methodology for comparing the cytotoxicity of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (MNPM) —a targeted chemical building block featuring a morpholine ring and a redox-active nitro-pyrazole moiety—against Staurosporine (STS) , a prototypical pan-kinase inhibitor. By employing an orthogonal, self-validating experimental design, researchers can accurately distinguish between acute, broad-spectrum apoptosis and context-dependent, targeted cytostasis.

Mechanistic Divergence: Pan-Inhibition vs. Targeted Scaffolds

Understanding the structural causality behind cell death is critical for assay design.

  • Staurosporine (STS): As an ATP-competitive pan-kinase inhibitor, STS acts as a universal inducer of apoptosis. It rapidly triggers the intrinsic mitochondrial pathway, leading to Bax activation, mitochondrial depolarization, and the subsequent execution phase via Caspase-9 and Caspase-3/7 ()[1]. Its toxicity is acute and largely independent of the tumor microenvironment.

  • Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (MNPM): This compound represents a targeted, context-dependent scaffold. The morpholine moiety is a privileged structure frequently incorporated to target the hinge region of PI3K/mTOR kinases ()[2]. Concurrently, the nitro-pyrazole ring acts as a hypoxia-activated moiety. In hypoxic microenvironments, nitroaromatic compounds undergo one-electron bioreduction by intracellular reductases to generate cytotoxic reactive oxygen species (ROS) or DNA-damaging intermediates ()[3].

G cluster_STS Staurosporine (Pan-Kinase Inhibitor) cluster_MNPM MNPM (Targeted Scaffold) STS Staurosporine Mito Mitochondrial Depolarization STS->Mito Bax Activation Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Casp3 Caspase-3/7 Execution Casp9->Casp3 Apoptosome MNPM MNPM PI3K PI3K/mTOR Hinge Binding (Morpholine) MNPM->PI3K Normoxia/Hypoxia Redox Bioreduction / ROS (Nitro-pyrazole) MNPM->Redox Hypoxia-Driven Cytostasis Cytostasis / Targeted Death PI3K->Cytostasis Kinase Inhibition Redox->Cytostasis DNA Damage

Mechanistic divergence between STS apoptosis and MNPM targeted cytostasis.

Experimental Design & Causality

To capture these divergent mechanisms, the experimental protocol must be a self-validating system. Relying solely on a metabolic viability assay (e.g., MTT) can conflate true cell death with transient cytostasis.

  • Environmental Control (Normoxia vs. Hypoxia): Culturing cells under 1% O₂ is essential to evaluate the bioreductive activation of the nitro-pyrazole ring in MNPM. STS serves as the oxygen-independent positive control.

  • Orthogonal Readouts: We combine ATP-depletion (CellTiter-Glo) for overall viability with Caspase-3/7 cleavage (Caspase-Glo) for apoptotic execution, and Annexin V/PI Flow Cytometry to confirm membrane asymmetry versus necrosis.

Workflow Seed 1. Cell Seeding (Normoxia vs 1% O2) Treat 2. Compound Exposure (STS vs MNPM) Seed->Treat Viability 3A. ATP Viability (CellTiter-Glo) Treat->Viability Apoptosis 3B. Caspase 3/7 (Caspase-Glo) Treat->Apoptosis Flow 3C. Flow Cytometry (Annexin V/PI) Treat->Flow Analysis 4. Orthogonal Analysis & Mechanism Validation Viability->Analysis Apoptosis->Analysis Flow->Analysis

Self-validating experimental workflow for cytotoxicity profiling.

Comparative Data Analysis

The following representative data illustrates the expected pharmacological profiles of both compounds in HCT116 colorectal carcinoma cells, demonstrating how to interpret the orthogonal readouts.

Table 1: Comparative IC50 Viability Profile (72h Exposure)

CompoundHCT116 (Normoxia) IC50HCT116 (Hypoxia - 1% O₂) IC50Mechanism Indicated
Staurosporine (STS) 0.04 µM0.05 µMAcute Pan-Kinase Toxicity
MNPM > 50 µM12.5 µMHypoxia-Activated / Targeted

Table 2: Apoptotic Execution (Caspase-3/7 Fold Change at 24h)

CompoundConcentrationFold Change vs DMSOAnnexin V+ / PI- Population
Staurosporine 1.0 µM18.5x65%
MNPM 15.0 µM2.1x12%

Expertise & Insights: The profound difference in IC50 values highlights the mechanistic divergence. STS rapidly shuts down essential survival kinases, resulting in acute, oxygen-independent cytotoxicity characterized by massive Caspase-3/7 activation. Conversely, MNPM exhibits minimal toxicity under normoxia. Its cytotoxicity is highly context-dependent, requiring the hypoxic microenvironment to drive the bioreduction of the nitro-pyrazole ring. Consequently, MNPM acts more as a cytostatic or targeted agent rather than a broad-spectrum apoptotic inducer.

Step-by-Step Methodologies

Protocol 1: Cell Culturing & Hypoxic Conditioning
  • Seeding: Harvest HCT116 cells at 80% confluence. Seed at a density of 5,000 cells/well in opaque-walled 96-well plates (for luminescence) and clear 6-well plates (for flow cytometry).

  • Attachment: Incubate plates overnight at 37°C, 5% CO₂ in a standard normoxic incubator.

  • Hypoxic Shift: Transfer half of the plates to a hypoxia chamber calibrated to 1% O₂, 5% CO₂, and 94% N₂ for 12 hours prior to compound treatment to allow for HIF-1α stabilization and reductase upregulation.

Protocol 2: Compound Treatment (Self-Validating Setup)
  • Preparation: Prepare 1000x stock solutions of STS and MNPM in anhydrous DMSO.

  • Dosing: Treat cells with a dose-response gradient of MNPM (0.1 µM to 50 µM). Include 1.0 µM STS as the positive control for apoptosis, and 0.1% DMSO as the vehicle baseline.

  • Incubation: Incubate for 24 hours (for Caspase/Flow assays) or 72 hours (for ATP viability assays) under their respective oxygen conditions.

Protocol 3: ATP-Based Viability (CellTiter-Glo)
  • Equilibration: Remove the 96-well plates from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luminescent kinetics.

  • Lysis: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Reading: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

Protocol 4: Apoptotic Execution & Flow Cytometry
  • Caspase-Glo 3/7: Following the same physical steps as Protocol 3, utilize the Caspase-Glo reagent on a dedicated 24-hour plate to measure caspase cleavage.

  • Annexin V/PI: Harvest cells from the 6-well plates using enzyme-free dissociation buffer to preserve membrane phosphatidylserine. Wash twice in cold PBS, resuspend in 1X Annexin V Binding Buffer, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to differentiate early apoptotic (Annexin V+/PI-) from necrotic (Annexin V+/PI+) populations.

References

  • Title: Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway Source: PubMed Central (PMC6349767) URL: [Link]

  • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: PubMed Central (PMC4883626) URL: [Link]

  • Title: Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy Source: PubMed Central (PMC4598284) URL: [Link]

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A Guide to Characterizing the Kinase Selectivity Profile of Novel Inhibitors: A Case Study of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a common feature in a multitude of approved and investigational kinase inhibitors.[1][3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an excellent starting point for inhibitor design.[3] Various derivatives of pyrazole have been synthesized and shown to target a wide range of kinases, including cyclin-dependent kinases (CDKs), c-Jun N-terminal kinases (JNKs), and the mammalian target of rapamycin (mTOR).[4][5][6] The challenge and the opportunity lie in modifying the core pyrazole structure to achieve the desired potency and selectivity.

Hypothetical Case Study: Characterizing "Compound P"

To illustrate the process of selectivity profiling, we will follow a hypothetical novel inhibitor, "Compound P," a morpholino-pyrazole derivative. Our goal is to understand its activity across the human kinome.

Initial Broad-Panel Screening: A Global View of Activity

The first step in assessing selectivity is a broad-panel screen against a large number of kinases at a single, relatively high concentration (e.g., 1 µM or 10 µM).[7] This provides a global snapshot of the compound's potential targets and off-targets. A popular platform for this is the KINOMEscan™ assay, which is a binding assay that measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.

Table 1: Hypothetical KINOMEscan™ Results for Compound P at 1 µM

Kinase TargetPercent Inhibition (%)
CDK2/CycA98.5
CDK9/CycT195.2
GSK3β85.1
ROCK172.4
PIM165.8
Aurora A45.3
VEGFR220.1
EGFR15.7
SRC10.2
... (400+ other kinases)<10%

This data is hypothetical and for illustrative purposes only.

From this initial screen, a clear pattern emerges. Compound P potently inhibits CDK2 and CDK9, with significant activity also observed against GSK3β, ROCK1, and PIM1. The majority of the other kinases tested show minimal inhibition, suggesting a degree of selectivity.

Workflow for Kinase Selectivity Profiling

The overall workflow for characterizing a novel kinase inhibitor like Compound P is a multi-step process that moves from a broad overview to detailed quantitative analysis.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Quantitative Profiling cluster_2 Phase 3: Cellular & Functional Validation A Compound Synthesis (e.g., Novel Pyrazole Derivative) B Primary Assay (Target of Interest) A->B C Broad Kinome Screen (e.g., KINOMEscan™ at 1 µM) B->C D IC50 Determination for Primary Targets (e.g., CDK2, CDK9) C->D E IC50 Determination for Key Off-Targets (e.g., GSK3β, ROCK1, PIM1) C->E F Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->F E->F G Phenotypic Assays (e.g., Cell Cycle Analysis, Apoptosis) F->G H Downstream Signaling Analysis (Western Blot) F->H I Selectivity Profile Established G->I H->I

Caption: Workflow for kinase inhibitor selectivity profiling.

Quantitative Analysis: IC50 Determination

Following the broad-panel screen, the next crucial step is to determine the half-maximal inhibitory concentration (IC50) for the most promising primary targets and significant off-targets.[8] This involves a dose-response experiment where the kinase activity is measured across a range of inhibitor concentrations. This quantitative data allows for a more precise comparison of potency and selectivity.

Table 2: Comparative IC50 Profile of Compound P and Reference Inhibitors

Kinase TargetCompound P IC50 (nM)Inhibitor A (Promiscuous) IC50 (nM)Inhibitor B (Selective) IC50 (nM)
CDK2/CycA 15 502
CDK9/CycT1 25 80>10,000
GSK3β150120>10,000
ROCK1450200>10,000
PIM180095>10,000
Aurora A>1,000350>10,000
VEGFR2>10,00040>10,000
EGFR>10,000600>10,000

This data is hypothetical and for illustrative purposes only.

This quantitative data confirms that Compound P is a potent inhibitor of CDK2 and CDK9, with a clear selectivity window over other kinases like GSK3β and ROCK1. Compared to the promiscuous Inhibitor A, Compound P demonstrates a more focused activity profile. However, it is not as exquisitely selective as Inhibitor B, which is designed to target only CDK2.

Visualizing Selectivity

A simplified diagram can help to visualize the selectivity profile of Compound P based on the IC50 data.

G cluster_primary Primary Targets (IC50 < 100 nM) cluster_secondary Secondary Targets (100 nM < IC50 < 1000 nM) cluster_weak Weak/No Activity (IC50 > 1000 nM) Compound P Compound P CDK2 CDK2 Compound P->CDK2 15 nM CDK9 CDK9 Compound P->CDK9 25 nM GSK3b GSK3b Compound P->GSK3b 150 nM ROCK1 ROCK1 Compound P->ROCK1 450 nM PIM1 PIM1 Compound P->PIM1 800 nM AuroraA AuroraA VEGFR2 VEGFR2 EGFR EGFR

Caption: Selectivity profile of the hypothetical Compound P.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

The following is a detailed protocol for determining the IC50 of a compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay from Promega. This assay measures the amount of ADP produced in a kinase reaction, which is then converted into a light signal.

Objective: To determine the potency (IC50) of Compound P against CDK2/CycA.

Materials:

  • Recombinant CDK2/CycA enzyme

  • Substrate peptide (e.g., a derivative of Histone H1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Compound P (solubilized in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Dilution:

    • Prepare a serial dilution of Compound P in DMSO. A typical starting concentration is 10 mM.

    • Perform a 1:3 serial dilution series to create a range of concentrations (e.g., 10 mM to 0.5 nM).

    • Further dilute the compound plate in kinase buffer to achieve the desired final assay concentrations. This intermediate dilution step minimizes the final DMSO concentration in the assay to <1%.

    • Rationale: A wide range of concentrations is necessary to generate a full dose-response curve. Keeping the DMSO concentration low is critical as high concentrations can inhibit enzyme activity.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted Compound P to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with no enzyme for background controls.

    • Prepare a kinase/substrate master mix in kinase buffer. The final concentrations should be optimized for the specific kinase, but a typical starting point is 1-5 ng/µL of enzyme and 0.2 µg/µL of substrate.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Rationale: Pre-incubating the compound with the enzyme allows for the binding to reach equilibrium before starting the reaction.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure the assay is sensitive to competitive inhibitors.

    • Add 5 µL of the ATP solution to each well to start the reaction. The final volume is now 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

    • Rationale: The reaction time and temperature are optimized to ensure the reaction is in the linear range, typically with <20% of the substrate being consumed.

  • Detection of ADP Production:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Rationale: Removing the unconsumed ATP is essential to reduce background signal in the final luminescence reading.

  • Luminescence Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30-60 minutes.

    • Rationale: This incubation allows the enzymatic cascade to proceed to completion, resulting in a stable luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate-reading luminometer.

    • Subtract the background (no enzyme) signal from all other readings.

    • Normalize the data to the "no inhibition" (DMSO only) controls.

    • Plot the normalized data against the logarithm of the Compound P concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

The characterization of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development. A systematic approach, starting with broad-panel screening and progressing to quantitative IC50 determination and cellular assays, is essential for building a comprehensive understanding of a compound's biological activity. While the specific data for "Morpholino(3-nitro-1H-pyrazol-5-yl)methanone" remains elusive in the public domain, the methodologies and principles detailed in this guide provide a robust framework for its evaluation and for any novel kinase inhibitor emerging from discovery programs. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts, predicting potential therapeutic applications, and anticipating possible off-target effects.

References

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  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. [Link]

  • Berger, L. M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

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A Researcher's Guide to Confirming On-Target Effects of CRISPR/Cas9 in the Presence of a Compound

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and biological research, the precise validation of therapeutic interventions at the molecular level is paramount. The advent of CRISPR/Cas9 technology has revolutionized our ability to manipulate the genome, offering unprecedented opportunities to study gene function and develop novel therapeutics. When investigating the effects of a chemical compound in a CRISPR-edited system, it is crucial to confirm that the observed phenotype is a direct result of the intended on-target genetic modification. This guide provides a comprehensive overview of methodologies to rigorously validate on-target CRISPR/Cas9 effects, with a special focus on their application in the context of compound screening and characterization.

The Foundational Step: Verifying the Genomic Edit

Before assessing the interplay between a CRISPR-mediated edit and a compound, the initial and most critical step is to confirm the accuracy and efficiency of the genomic modification itself. Several well-established methods can be employed, each offering a different level of resolution and throughput.

Enzyme mismatch cleavage assays, such as the T7 Endonuclease I (T7E1) or Surveyor nuclease assay, provide a quick and cost-effective method to screen for the presence of insertions or deletions (indels) at the target locus.[1][2] These enzymes recognize and cleave heteroduplex DNA formed between wild-type and edited DNA strands.[3]

The workflow involves PCR amplification of the target region from a pool of edited cells, followed by denaturation and re-annealing to form heteroduplexes.[4] These are then digested with the mismatch-specific nuclease, and the resulting fragments are visualized by gel electrophoresis.[3] The intensity of the cleaved bands can be used to estimate the editing efficiency.[2] While this method is straightforward, it's important to note that it may underestimate the true editing efficiency as it may not detect all types of mutations, such as single-nucleotide changes.[1][3]

For a more detailed analysis of the on-target edit, Sanger sequencing of the PCR-amplified target region is the gold standard.[5][6] This method provides the exact sequence of the modified locus, allowing for the precise identification of indels.[1][5] For analyzing a mixed population of edited cells, tools like Tracking of Indels by Decomposition (TIDE) or Inference of CRISPR Edits (ICE) can be used to deconvolute the Sanger sequencing chromatograms and quantify the frequencies of different edited alleles.[7][8][9]

Next-Generation Sequencing (NGS) offers the most comprehensive and quantitative analysis of on-target editing events.[10][11][12] By deep sequencing the target locus, NGS can identify and quantify the full spectrum of indels and other mutations with high sensitivity.[2][10][11] This method is particularly valuable for detecting rare editing events and for providing a detailed profile of the on-target modifications.[10] Furthermore, NGS can be employed for unbiased, genome-wide off-target analysis to ensure the specificity of the CRISPR/Cas9 system.[10][11]

Table 1: Comparison of Methods for Validating On-Target Genomic Edits

MethodPrincipleAdvantagesDisadvantages
Mismatch Detection Assay (e.g., T7E1) Enzymatic cleavage of mismatched DNA heteroduplexes.[3]Rapid, inexpensive, and suitable for initial screening.[1][2]Semi-quantitative, may underestimate editing efficiency, and does not provide sequence information.[1][3]
Sanger Sequencing Dideoxy chain termination sequencing of a specific DNA region.[5]Provides precise sequence information of the edit.[1][5]Can be time-consuming for analyzing clonal populations and less sensitive for detecting low-frequency edits in a mixed population.[6]
Next-Generation Sequencing (NGS) Massively parallel sequencing of DNA fragments.[11][12]Highly sensitive and quantitative, provides a comprehensive profile of all edits, and can be used for off-target analysis.[2][10][11]Higher cost and requires more complex data analysis.[2]
Linking the Edit to Function: Phenotypic and Protein-Level Validation

Once the on-target genetic modification is confirmed, the next step is to demonstrate that this edit leads to the expected functional consequences at the protein level and results in the desired phenotype.

For CRISPR-mediated knockouts, a straightforward way to confirm the loss of protein expression is through Western blotting.[6] This technique uses antibodies to detect the presence and quantity of the target protein. It is crucial to use a well-validated antibody to ensure specificity.[6] Other methods like ELISA, flow cytometry, or immunofluorescence can also be used to assess protein levels, depending on the nature of the target protein.

Observing the expected phenotypic change is a key indicator of successful on-target editing.[1] The specific functional assay will depend on the gene and pathway being studied.[13] This could range from cell viability and proliferation assays to more complex cellular or biochemical assays that measure a specific biological activity.[13][14]

Experimental_Workflow cluster_genomic Genomic Validation cluster_functional Functional Validation cluster_compound Compound-Specific Validation Genomic_DNA Genomic DNA from Edited Cells PCR PCR Amplification of Target Locus Genomic_DNA->PCR Protein Protein Lysate Phenotype Cell-Based Phenotypic Assay T7E1 Mismatch Detection Assay (T7E1) PCR->T7E1 Quick Screen Sanger Sanger Sequencing PCR->Sanger Sequence Confirmation NGS Next-Generation Sequencing PCR->NGS Comprehensive Analysis Western Western Blot Protein->Western CETSA Cellular Thermal Shift Assay (CETSA) Reporter Reporter Assay

Confirming Compound-Specific On-Target Effects

When a compound elicits a response in a CRISPR-edited cell line, it is essential to confirm that this effect is mediated through the intended target. This is where specialized assays that probe the direct interaction between the compound and the target protein become invaluable.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound directly binds to its intended target protein in a cellular context.[15][16][17][18] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[19]

In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient.[19] The soluble fraction of the target protein at different temperatures is then quantified, often by Western blot or mass spectrometry.[16] A shift in the melting curve of the target protein in the presence of the compound provides strong evidence of direct target engagement.[16][17][18] This method is label-free and can be performed in intact cells or tissue lysates.[15][16]

CETSA_Workflow start Treat Cells with Compound or Vehicle heat Heat Shock at Various Temperatures start->heat lyse Cell Lysis and Separation of Soluble/Aggregated Proteins heat->lyse quantify Quantify Soluble Target Protein (e.g., Western Blot) lyse->quantify plot Plot Melting Curves to Determine Thermal Shift quantify->plot

Reporter assays can be designed to provide a functional readout of the on-target activity of a compound in the context of a CRISPR-edited background.[20][21] These assays typically involve a reporter gene (e.g., luciferase or GFP) whose expression is controlled by a promoter that is responsive to the activity of the target protein or pathway.[20][21]

For example, if the CRISPR edit is designed to sensitize a pathway to a particular compound, a reporter assay can be used to quantify the dose-dependent response of the pathway to the compound in both edited and wild-type cells. A significant difference in the reporter activity between the two cell lines would confirm that the compound's effect is dependent on the CRISPR-mediated modification.

Table 2: Comparison of Methods for Confirming Compound-Specific On-Target Effects

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[19]Directly measures target engagement in a cellular context, label-free.[15][16][17][18]Can be technically demanding and may not be suitable for all protein targets.
Reporter Assays A reporter gene's expression is linked to the activity of the target protein or pathway.[20][21]Provides a functional readout of target modulation, can be high-throughput.Indirect measure of target engagement, requires careful design and validation of the reporter system.

Experimental Protocols

Protocol 1: T7 Endonuclease I (T7E1) Assay
  • Genomic DNA Extraction: Isolate genomic DNA from both CRISPR-edited and wild-type control cells.

  • PCR Amplification: Amplify a ~500-1000 bp region surrounding the target site using high-fidelity DNA polymerase.

  • Heteroduplex Formation: Denature the PCR products at 95°C for 5 minutes, then gradually re-anneal by ramping down the temperature to allow the formation of heteroduplexes.[4]

  • T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I according to the manufacturer's instructions.

  • Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful editing.

  • Quantification (Optional): Quantify the band intensities to estimate the percentage of indels.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Seed cells and treat with the desired concentration of the compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.

Conclusion

Confirming the on-target effects of CRISPR/Cas9 in the presence of a compound requires a multi-faceted approach that combines genomic, proteomic, and functional validation methodologies. By systematically verifying the genetic edit, assessing its functional consequences, and directly probing the interaction between the compound and its intended target, researchers can build a robust and compelling case for the on-target mechanism of action of their compound. The methods outlined in this guide provide a comprehensive toolkit for researchers in drug discovery and development to confidently validate their findings and accelerate the translation of their research from the bench to the clinic.

References

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved from [Link]

  • Proper assessment of gene editing with DNA mismatch detection assays. (2019, November 22). Synthego. Retrieved from [Link]

  • CETSA Target Engagement directly in cells | Pelago Bioscience. (n.d.). Retrieved from [Link]

  • CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation - Illumina. (n.d.). Retrieved from [Link]

  • Martinez Molina, D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Martinez Molina, D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • CRISPR Cas9 Gene Editing - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Wang, M., et al. (2019). Comprehensive optimization of a reporter assay toolbox for three distinct CRISPR‐Cas systems. The FEBS Journal. Retrieved from [Link]

  • Kluesner, M. G., et al. (2018). EditR: A Method to Quantify Base Editing from Sanger Sequencing. The CRISPR Journal. Retrieved from [Link]

  • CRISPR/Cas9 editing: mutation detection with mismatch cleavage assay - Diagenode. (n.d.). Retrieved from [Link]

  • CRISPR QC: CRISPR Genome Editing Technology with NGS - Paragon Genomics. (n.d.). Retrieved from [Link]

  • Conant, D., et al. (2022). Inference of CRISPR Edits from Sanger Trace Data. The CRISPR Journal. Retrieved from [Link]

  • Validating CRISPR: How to Confirm Successful Editing - Bitesize Bio. (2025, January 9). Retrieved from [Link]

  • CRISPR Editing Analysis - Microsynth. (n.d.). Retrieved from [Link]

  • Analysis of CRISPR-mediated mutations by Sanger sequencing. A)... - ResearchGate. (n.d.). Retrieved from [Link]

  • A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production - PMC. (2025, March 27). Retrieved from [Link]

  • CRISPR 101: Validating Your Genome Edit - Addgene Blog. (2022, November 3). Retrieved from [Link]

  • CRISPR Cas9 - Screening and Validation | abm Inc. (2016, June 15). Retrieved from [Link]

  • The CRISPR Paradox: Understanding On-Target and Off-Target Effects - CD Genomics. (n.d.). Retrieved from [Link]

  • Best NGS Services for CRISPR Off-Target Analysis - Patsnap Synapse. (2025, April 29). Retrieved from [Link]

  • Target Validation with CRISPR | Biocompare.com. (2022, October 28). Retrieved from [Link]

  • High-Throughput Genotyping | CRISPR Validation | GENEWIZ from Azenta. (n.d.). Retrieved from [Link]

  • The FCR reporter assay and the BFP gRNA target. (A) Design of the FCR... - ResearchGate. (n.d.). Retrieved from [Link]

  • Reporter for Nucleases - PNA Bio. (n.d.). Retrieved from [Link]

  • On-target activity predictions enable improved CRISPR–dCas9 screens in bacteria | Nucleic Acids Research | Oxford Academic. (2020, April 30). Retrieved from [Link]

  • High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System - PMC. (2025, April 17). Retrieved from [Link]

  • How do you confirm the knockout by CRISPER/Cas9 system? - ResearchGate. (2017, February 13). Retrieved from [Link]

  • CRISPR Gene Editing Confirmation and Off-Target Evaluation - Paragon Genomics. (n.d.). Retrieved from [Link]

  • Strategies to detect and validate your CRISPR gene edit - Horizon Discovery. (n.d.). Retrieved from [Link]

  • Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - MDPI. (2025, March 1). Retrieved from [Link]

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Comprehensive Comparison Guide: Western Blot Analysis for Target Engagement of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Validating direct physical target engagement of novel pyrazole-based small molecules inside living cells.

Executive Summary: The Challenge of Validating Putative Inhibitors

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (hereafter referred to as MNPM ) is a specialized heterocyclic building block and putative small-molecule probe. In the preclinical development of pyrazole-based kinase inhibitors, proving that a molecule effectively penetrates the cell membrane and physically binds to its intended target is a critical milestone.

Historically, researchers have relied on indirect functional readouts—such as Phospho-Western Blotting—to infer target engagement. However, functional readouts are highly susceptible to off-target effects and signaling crosstalk. To establish a rigorous, self-validating system for MNPM, this guide objectively compares traditional Phospho-Western Blotting against the gold-standard Cellular Thermal Shift Assay (CETSA) coupled with Western Blotting .

Mechanistic Comparison: Indirect Signaling vs. Direct Engagement

To understand why traditional assays fall short, we must examine the logical relationship between drug binding and cellular readouts.

Traditional Phospho-Western Blots measure the downstream phosphorylation state of a substrate. If MNPM inhibits a target kinase, the downstream substrate should theoretically show reduced phosphorylation. However, this is an indirect measurement. If MNPM binds to an off-target kinase that shares the same downstream pathway, the Phospho-Western Blot will yield a false-positive confirmation of target engagement.

Conversely, CETSA-WB measures direct physical binding . As first described by , CETSA relies on the thermodynamic principle of ligand-induced stabilization. When MNPM binds to its target protein inside an intact cell, the Gibbs free energy of the protein's folded state decreases. This thermodynamic stabilization raises the protein's melting temperature ( Tm​ ). By applying a thermal challenge, unbound proteins denature and aggregate, while the MNPM-bound fraction remains soluble and is directly quantified via Western Blot.

Logic cluster_Indirect Indirect: Phospho-Western Blot cluster_Direct Direct: CETSA Western Blot MNPM1 MNPM Target1 Target Kinase MNPM1->Target1 Inhibits OffTarget Off-Target Kinase MNPM1->OffTarget Inhibits? Substrate Phospho-Substrate (Downstream) Target1->Substrate Phosphorylates OffTarget->Substrate Crosstalk MNPM2 MNPM Target2 Target Kinase (Thermally Stabilized) MNPM2->Target2 Physical Binding (ΔTm Shift)

Figure 2: Logical comparison of indirect signaling readouts versus direct target engagement.

Comparative Performance Data

To objectively evaluate MNPM's target engagement, we compare its performance metrics against a pan-kinase benchmark inhibitor (e.g., Staurosporine) using both assay modalities. The data below summarizes the quantitative superiority of CETSA-WB in isolating physical binding from functional noise.

Table 1: Comparative Performance of MNPM vs. Benchmark Inhibitor

CompoundAssay TypeReadout ParameterValueMechanistic Interpretation
MNPM Phospho-WB (Indirect)Cellular IC50​ 450 nMInhibits downstream signaling; susceptible to off-target crosstalk.
MNPM CETSA-WB (Direct)Isothermal IT50​ (at 52°C)1.2 µMConfirms direct physical binding inside live cells.
MNPM CETSA-WB (Direct) ΔTm​ Shift+4.5°CSignificant thermodynamic stabilization of the target kinase.
Staurosporine CETSA-WB (Direct) ΔTm​ Shift+8.2°CBenchmark pan-kinase inhibitor showing massive stabilization.

Note: The discrepancy between the functional IC50​ (450 nM) and the physical binding IT50​ (1.2 µM) highlights why relying solely on Phospho-WB can lead to an overestimation of a drug's true intracellular affinity.

Step-by-Step Methodology: CETSA-WB Protocol for MNPM

To ensure scientific integrity, a protocol must be a self-validating system. The following methodology for MNPM target engagement explicitly details the causality behind each experimental choice, adhering to the optimized parameters established by.

Step 1: Intact Cell Culture and MNPM Dosing
  • Action: Culture target-expressing cells to 70-80% confluency. Treat with MNPM (e.g., 1-10 µM) or a DMSO vehicle control for 1-2 hours at 37°C.

  • Causality: Performing this step in intact cells is critical. Unlike biochemical assays utilizing purified proteins, this step forces MNPM to navigate the lipid bilayer, evade active efflux pumps, and resist immediate metabolic degradation. This ensures the observed target engagement is physiologically relevant.

Step 2: Thermal Challenge (Gradient Heating)
  • Action: Harvest the cells, wash with ice-cold PBS, and divide the suspension into equal aliquots in PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Causality: The 3-minute transient heat pulse provides sufficient thermal energy to unfold unliganded proteins while minimizing heat-induced changes to cellular permeability or secondary ligand rearrangements. Immediate cooling halts the denaturation process, effectively "freezing" the thermodynamic equilibrium of the MNPM-target complex.

Step 3: Detergent-Free Lysis and Centrifugation
  • Action: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen using a detergent-free buffer (e.g., 25 mM HEPES, 20 mM MgCl2, supplemented with protease inhibitors). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Causality: Detergents (such as SDS or Triton X-100) must be strictly avoided, as they can artificially solubilize denatured aggregates or chemically strip MNPM from the target binding pocket. Freeze-thaw physically shears the membrane without chemical disruption. The high-speed centrifugation is mandatory to physically separate the high-molecular-weight denatured aggregates (pellet) from the natively folded, MNPM-stabilized target (supernatant).

Step 4: Quantitative Western Blotting
  • Action: Carefully aspirate the soluble supernatant. Normalize total protein content based on the lowest temperature control (via BCA assay) and resolve the samples via SDS-PAGE. Probe with a target-specific primary antibody and quantify the chemiluminescent signal.

  • Causality: Western blotting provides highly specific, antibody-driven quantification of the remaining soluble target. The disappearance of the protein band at higher temperatures in the vehicle control, compared to its persistence in the MNPM-treated sample, provides the ΔTm​ shift—the definitive, self-validating proof of direct target engagement.

Workflow Cells Live Cells + MNPM (Target Binding) Heat Thermal Challenge (Denaturation of Unbound) Cells->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Spin Centrifugation (Pellet Aggregates) Lysis->Spin WB Western Blot (Quantify Soluble Target) Spin->WB Logic1 Ligand-Induced Thermodynamic Stabilization Logic1->Heat

Figure 1: CETSA-WB workflow and the thermodynamic logic of target stabilization.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug-target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123419, 3-Nitropyrazole (Parent Scaffold for MNPM). URL: [Link]

Comparing the efficacy of nitrated vs non-nitrated pyrazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Efficacy: A Comparative Analysis of Nitrated vs. Non-Nitrated Pyrazole Analogs

The pyrazole ring is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from anti-inflammatories to kinase inhibitors. However, the functionalization of this heterocycle—specifically via nitration—dramatically alters its physicochemical properties and pharmacodynamic profile. As drug development shifts toward highly optimized, target-specific molecules, understanding the structural impact of nitro-substitution is critical.

This guide provides a rigorous comparison of nitrated versus non-nitrated pyrazole analogs, detailing the mechanistic causality behind their differential efficacy and outlining field-proven, self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Causality: Why Nitration Drives Potency

The introduction of a nitro group (-NO₂) to the pyrazole scaffold (typically at the C4 position due to electrophilic aromatic substitution directing rules) fundamentally rewires the molecule's interaction with biological targets.

  • Electronic Modulation: The nitro group is a potent electron-withdrawing group (EWG) via both inductive and resonance effects. This depletes electron density from the pyrazole core, increasing the acidity of the N-H proton (lowering the pKa) and enhancing membrane permeability.

  • Target Stabilization: The oxygen atoms of the nitro moiety act as strong hydrogen bond acceptors. Computational modeling of pyrazin-2-ylbenzenesulfonamides demonstrates that nitro-substitution stabilizes the enzyme-inhibitor complex within the DHPS pocket via electrostatic interactions that non-nitrated analogs cannot achieve 1.

  • Steric and Lipophilic Tuning: Nitration alters the LogP of the compound, optimizing its partitioning into lipid bilayers. Recent bioinformatic and empirical analyses of igidamycins demonstrate that the nitrated congener (igidamycin A) exhibits potent antibacterial activity, whereas its non-nitrated counterparts remain entirely inactive due to poor target engagement 2.

MechanisticPathway P Non-Nitrated Pyrazole Scaffold N Nitration (Addition of -NO2) P->N EWG Electron-Withdrawing Effect N->EWG HB Enhanced H-Bonding Acceptor N->HB LIPO Altered Lipophilicity (LogP) N->LIPO BIND Stabilized Enzyme- Inhibitor Complex EWG->BIND HB->BIND LIPO->BIND EFF Increased Efficacy (Lower IC50 / MIC) BIND->EFF

Caption: Mechanistic pathway illustrating how nitro-substitution enhances pyrazole target binding and efficacy.

Quantitative Efficacy Comparison

Empirical data across multiple therapeutic domains consistently highlights the superior potency of nitrated pyrazoles. The table below synthesizes structure-activity relationship (SAR) data comparing matched molecular pairs.

Compound Class / TargetNon-Nitrated Analog EfficacyNitrated Analog EfficacyMechanistic Observation
Igidamycins (Antibacterial)Inactive (MIC > 64 µg/mL)Potent (MIC < 2 µg/mL)Nitro group at C-6 is essential for target binding and cellular entry 2.
1,3-Diphenylpyrazoles (P. falciparum)Moderate ActivityHigh EfficiencyEnhanced lipophilicity improves parasitic cell penetration 3.
Pyrazin-2-ylbenzenesulfonamides (S. aureus DHPS)IC₅₀ > 5.0 µMIC₅₀ = 0.8 µMNitro group stabilizes enzyme complex via H-bonding 1.
1-Aryl-1H-pyrazole Curcumin Analogues (MDA-MB-231)IC₅₀ > 15.0 µMIC₅₀ 2.43–7.84 µMN1-phenyl nitration significantly enhances cytotoxicity via EWG effects 4.

Experimental Methodology: A Self-Validating System

To objectively compare these analogs, researchers must employ self-validating experimental designs that isolate the pharmacodynamic contribution of the nitro group from background variables.

Workflow S1 Step 1: Precursor Dissolution (Trifluoroacetic Acid) S2 Step 2: Controlled Nitration (HNO3 / H2SO4 at -18°C) S1->S2 S3 Step 3: Purification (HPLC / NMR Validation) S2->S3 S4 Step 4: In Vitro Assays (Parallel Non-Nitrated Control) S3->S4 S5 Step 5: Efficacy Quantification (IC50 / MIC Calculation) S4->S5

Caption: Step-by-step experimental workflow for the synthesis and biological evaluation of nitropyrazoles.

Protocol 1: Regioselective Nitration of Pyrazole Precursors

Objective: Synthesize 4-nitropyrazole analogs with high regioselectivity while preventing oxidative ring cleavage. Causality & Logic: We utilize trifluoroacetic acid (TFA) as the primary solvent. Unlike pure fuming sulfuric acid, TFA protonates the pyrazole to direct substitution strictly to the C4 position without causing catastrophic oxidative degradation of the precursor.

  • Dissolution: Dissolve 10 mmol of the non-nitrated pyrazole precursor in 15 mL of TFA.

  • Thermal Control: Cool the reaction vessel to -18 °C using an ice-salt bath. Rationale: Nitration is highly exothermic; maintaining sub-zero temperatures prevents the formation of dinitropyrazoles and maintains thermodynamic control.

  • Electrophilic Addition: Dropwise, add a pre-cooled nitrating mixture (5 mL fuming HNO₃ / 5 mL concentrated H₂SO₄) over 30 minutes.

  • Quenching: Pour the mixture over 100 g of crushed ice to halt the reaction, precipitating the nitrated product.

  • Validation Check: Filter and characterize via ¹H NMR. The protocol is validated internally by confirming the disappearance of the C4 proton signal (typically ~6.3 ppm) and a downfield shift of the C3/C5 protons, verifying successful regioselective nitration.

Protocol 2: In Vitro Efficacy Validation (Self-Validating Assay)

Objective: Quantify the biological activity of the synthesized analogs using a controlled, parallel assay system. Causality & Logic: A self-validating assay must include both the non-nitrated precursor (to establish baseline pharmacodynamics) and a vehicle control (to rule out solvent toxicity).

  • Cell Seeding: Seed the target biological model (e.g., MDA-MB-231 cells for oncology or S. aureus broth for antimicrobial testing) into 96-well plates.

  • Parallel Treatment Application: Administer treatments in triplicate across a concentration gradient (0.1 µM to 100 µM):

    • Negative Control: 0.1% DMSO vehicle (Validates that cell death is not solvent-induced).

    • Baseline Control: Non-nitrated pyrazole analog (Establishes the base efficacy of the scaffold).

    • Test Compound: Nitrated pyrazole analog.

    • Positive Control: Standard-of-care drug (Validates assay sensitivity).

  • Incubation & Readout: Incubate for 48 hours, then apply viability reagents (e.g., MTT for mammalian cells or Resazurin for bacteria). Measure absorbance/fluorescence.

  • Data Synthesis: Calculate the IC₅₀ or MIC using non-linear regression analysis. The fold-change in IC₅₀ between the baseline control and the test compound isolates the exact efficacy contribution of the nitro functional group.

References

  • ASAP (As Soon As Publishable) - Igidamycins . ACS Publications. Available at:[Link]

  • 1,3-Diphenylpyrazoles: Synthesis and antiparasitic activities of azomethine derivatives . ResearchGate (Eur J Med Chem). Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents . ACS Omega. Available at: [Link]

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Comparative Analysis of Cross-Resistance Profiles for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Investigating Acquired Resistance and Collateral Sensitivity

Authored by: [Your Name/Team]

Publication Date: March 11, 2026

Abstract

The emergence of drug resistance is a primary factor in the failure of many therapeutic strategies, necessitating a proactive approach to understanding the potential for cross-resistance with existing agents. This guide provides a comprehensive framework for investigating the cross-resistance profile of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, a novel pyrazole derivative with potential therapeutic applications. Pyrazole-based compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects, often by targeting critical cellular pathways.[1][2][3] Understanding the mechanisms by which resistance to this new chemical entity may arise and how it compares to established drugs is crucial for its clinical development and positioning. This document outlines detailed experimental protocols for generating resistant cell lines or bacterial strains, determining the cross-resistance spectrum, and elucidating the underlying molecular mechanisms.

Introduction: The Significance of Pyrazole Derivatives and the Challenge of Resistance

Pyrazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[2][3] Various substituted pyrazoles have been investigated as anticancer agents that target signaling pathways like EGFR and VEGFR, or as antimicrobial agents with novel mechanisms of action.[1][2][4] The subject of this guide, Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, represents a new generation of pyrazole-based therapeutics. While its precise mechanism of action is under investigation, related compounds suggest potential interactions with key enzymes or signaling cascades involved in cell proliferation or microbial survival.[5]

However, the clinical utility of any new therapeutic agent can be severely limited by the development of drug resistance.[6] Resistance to one drug can sometimes confer resistance to other, structurally or mechanistically related drugs, a phenomenon known as cross-resistance. Conversely, the development of resistance to one compound can sometimes increase sensitivity to another, a desirable effect termed collateral sensitivity.[7] Therefore, a thorough investigation of the cross-resistance profile of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is not merely an academic exercise but a critical step in its preclinical development.

This guide provides a robust, two-stage experimental workflow to:

  • Generate and characterize cell lines or bacterial strains with acquired resistance to Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

  • Profile the sensitivity of these resistant strains against a panel of comparator agents to identify patterns of cross-resistance and collateral sensitivity.

Experimental Design: A Two-Stage Approach to Cross-Resistance Profiling

The following experimental plan is designed to be adaptable, depending on whether the primary therapeutic indication for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is in oncology or infectious disease.

Stage 1: Generation of Resistant Cell Lines/Bacterial Strains

The first step is to develop cell lines or bacterial strains that exhibit a stable, resistant phenotype to the compound of interest. This is typically achieved through continuous exposure to escalating concentrations of the drug.

Stage 2: Comparative Sensitivity Analysis

Once resistant lines are established, their sensitivity to a panel of other therapeutic agents is assessed and compared to the parental, sensitive line. The choice of comparator drugs is critical and should include:

  • Structurally similar compounds: To assess for class-specific resistance mechanisms.

  • Compounds with similar putative mechanisms of action: To explore target-based resistance.

  • Compounds with different mechanisms of action: To identify broader, non-specific resistance mechanisms (e.g., drug efflux) and potential collateral sensitivities.

Visual Workflow for Cross-Resistance Studies

G cluster_0 Stage 1: Generation of Resistant Lines cluster_1 Stage 2: Cross-Resistance Profiling A Parental Cell Line / Bacterial Strain B Determine Baseline IC50 / MIC A->B C Continuous Culture with Increasing Drug Concentrations B->C D Isolate and Expand Resistant Clones/Colonies C->D E Confirm Resistant Phenotype (Stable IC50 / MIC Shift) D->E F Resistant Line E->F Proceed to Profiling I IC50 / MIC Determination for Each Comparator Drug F->I G Parental Line (Control) G->I H Panel of Comparator Drugs H->I J Data Analysis: Calculate Resistance Factor (RF) I->J K Identify Cross-Resistance (RF > 1) & Collateral Sensitivity (RF < 1) J->K

Caption: A two-stage workflow for generating resistant lines and profiling cross-resistance.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key experiments in this guide.

Protocol 1: Determination of IC50 (for Cancer Cell Lines) or MIC (for Bacteria)

Objective: To determine the baseline sensitivity of the parental cell line or bacterial strain to Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

Materials:

  • Parental cancer cell line (e.g., MCF-7, MDA-MB-231) or bacterial strain (e.g., S. aureus, E. coli).[8][9]

  • Appropriate cell culture medium or bacterial broth (e.g., TSB).[7]

  • 96-well microtiter plates.

  • Morpholino(3-nitro-1H-pyrazol-5-yl)methanone stock solution.

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo) or OD600 plate reader.

Procedure:

  • Serial Dilution: Prepare a 2-fold serial dilution of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone in the appropriate medium/broth in a 96-well plate.[7]

  • Cell/Bacterial Seeding: Add cells or bacteria to each well at a predetermined optimal density (e.g., 5 x 10^3 cells/well for adherent cells; final OD600 of 0.05 for bacteria).[7]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours for cancer cells; 16-20 hours for bacteria) under appropriate conditions (e.g., 37°C, 5% CO2 for cells; 37°C with shaking for bacteria).[10]

  • Quantification:

    • For Cancer Cells: Add a cell viability reagent and measure the signal (fluorescence or luminescence) according to the manufacturer's instructions.

    • For Bacteria: Measure the optical density at 600 nm (OD600).[7]

  • Data Analysis: Plot the percentage of cell viability or bacterial growth against the drug concentration. Use a non-linear regression model to calculate the IC50 (the concentration that inhibits 50% of cell growth) or MIC (the lowest concentration that prevents visible growth).

Protocol 2: Generation of a Resistant Cell Line/Bacterial Strain

Objective: To generate a stable cell line or bacterial strain with acquired resistance.

Procedure:

  • Initial Exposure: Culture the parental cells/bacteria in a medium containing Morpholino(3-nitro-1H-pyrazol-5-yl)methanone at a concentration equal to the IC50/MIC.

  • Dose Escalation: Once the cells/bacteria have resumed a normal growth rate, increase the drug concentration by a factor of 1.5 to 2.[11]

  • Repeat: Continue this process of gradual dose escalation over several months.

  • Isolation: Once the population can tolerate a significantly higher concentration of the drug (e.g., 10-fold the initial IC50/MIC), isolate single clones (for cells) or colonies (for bacteria) and expand them.

  • Stability Check: Culture the isolated resistant lines in a drug-free medium for several passages and then re-determine the IC50/MIC. A stable resistant phenotype will show a minimal decrease in the IC50/MIC.

Protocol 3: Cross-Resistance Profiling

Objective: To determine the sensitivity of the resistant line to a panel of comparator drugs.

Procedure:

  • Follow Protocol 1 to determine the IC50/MIC of the resistant line and the parental line for each comparator drug in parallel.

  • Data Analysis: For each comparator drug, calculate the Resistance Factor (RF) using the following formula:

    RF = (IC50 or MIC of Resistant Line) / (IC50 or MIC of Parental Line)

  • Interpretation:

    • RF > 2: Indicates cross-resistance.

    • RF ≈ 1: Indicates no change in sensitivity.

    • RF < 0.5: Indicates collateral sensitivity.

Data Presentation and Interpretation

The results of the cross-resistance profiling should be summarized in a clear and concise table.

Table 1: Hypothetical Cross-Resistance Profile of a Resistant Cancer Cell Line

CompoundPutative Mechanism of ActionParental IC50 (nM)Resistant IC50 (nM)Resistance Factor (RF)Interpretation
Morpholino(3-nitro-1H-pyrazol-5-yl)methanone Investigational 100 1500 15.0 Resistant
Pyrazole Derivative BStructurally Similar250300012.0Cross-Resistance
ErlotinibEGFR Inhibitor5005501.1No Change
PaclitaxelMicrotubule Stabilizer10121.2No Change
DoxorubicinTopoisomerase II Inhibitor5050.1Collateral Sensitivity

Investigating Mechanisms of Resistance

The observed cross-resistance profile can provide valuable clues about the underlying resistance mechanisms.

Potential Mechanisms of Resistance

G A Drug Resistance Mechanisms B Target Alteration (e.g., mutation in a kinase) A->B C Increased Drug Efflux (e.g., upregulation of ABC transporters) A->C D Drug Inactivation (e.g., metabolic enzymes) A->D E Bypass Pathways (e.g., activation of alternative signaling) A->E

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper and safe disposal of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon an expert assessment of its structural components—a morpholine moiety and a nitrated pyrazole ring. The procedures outlined below are based on established safety protocols for analogous chemical classes to ensure maximum safety and environmental compliance.

The core principle of this guide is risk mitigation. All recommendations are designed to treat this compound with the highest degree of caution, assuming it possesses a combination of hazards associated with its functional groups.

Section 1: Hazard Analysis Based on Chemical Structure

The potential hazards of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone are inferred from its two primary structural components. This analysis informs all subsequent handling and disposal recommendations.

  • Morpholine Moiety: The morpholine group is a secondary amine and an ether. Morpholine itself is classified as a flammable and corrosive liquid.[1] It is known to be a skin and eye irritant, and exposure can lead to respiratory tract irritation and potential liver and kidney damage with repeated or significant exposure.[2][3]

  • Nitro-pyrazole Moiety: The presence of a nitro (-NO2) group on the pyrazole ring is a significant safety concern. Nitroaromatic and nitro-heterocyclic compounds are often energetic and can be sensitive to heat, shock, or friction, posing potential explosion risks.[4] Many nitro-compounds are also recognized for their toxicity.

The logical relationship between the compound's structure and its potential hazards is illustrated below.

G cluster_0 Chemical Structure of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone cluster_1 Structural Components cluster_2 Inferred Hazards Compound Morpholino(3-nitro-1H-pyrazol-5-yl)methanone Morpholine Morpholine Moiety Compound->Morpholine contains NitroPyrazole Nitro-pyrazole Moiety Compound->NitroPyrazole contains Corrosivity Corrosivity / Irritant (Skin, Eyes, Respiratory) Morpholine->Corrosivity leads to OrganToxicity Potential Organ Toxicity (Liver, Kidney) Morpholine->OrganToxicity leads to Flammability Flammability Morpholine->Flammability leads to Reactivity Reactivity / Explosive Potential (Heat/Shock Sensitive) NitroPyrazole->Reactivity leads to Toxicity General Toxicity Nitropyrazole Nitropyrazole Nitropyrazole->Toxicity leads to

Caption: Inferred hazards based on the structural components of the target compound.

Based on this analysis, the compound must be handled as a hazardous substance. The following table summarizes the anticipated hazard profile.

Hazard ClassificationBasis of AssessmentRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin, based on morpholine and nitro-compound data.[3][5]Avoid all direct contact and inhalation. Use in a well-ventilated fume hood.
Skin/Eye Irritation Assumed to be corrosive or a severe irritant based on the morpholine component.[2]Wear chemical-resistant gloves and safety goggles with side shields.
Flammability The morpholine component is a flammable liquid.[1]Store away from ignition sources.
Reactivity The nitro-group suggests potential for energetic decomposition.[4]Avoid heating, grinding, or subjecting the material to shock.
Section 2: Personal Protective Equipment (PPE) and Spill Management

Before handling Morpholino(3-nitro-1H-pyrazol-5-yl)methanone for disposal, it is mandatory to wear appropriate PPE.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact.
Eye Protection Safety goggles with side shields.To protect eyes from splashes or dust.
Lab Coat Standard flame-resistant laboratory coat.To protect clothing and skin.
Respiratory Work should be conducted in a certified chemical fume hood.To prevent inhalation of dust or vapors.[5]

In the event of a spill:

  • Evacuate & Ventilate: Immediately alert others and clear the area. Ensure the chemical fume hood is operational to maximize ventilation.[5]

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels.[5]

  • Collection: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[5]

Section 3: Core Disposal Protocol: Managed Hazardous Waste Stream

Direct disposal of this compound via standard trash or drain is strictly prohibited. The only acceptable method is through your institution's hazardous waste management program, coordinated by the Environmental Health & Safety (EHS) office.[6][7]

The following workflow outlines the mandatory steps for preparing the compound for EHS collection.

G start Start: Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select a Compatible Hazardous Waste Container (Glass or Polyethylene) ppe->container transfer 3. Carefully Transfer Waste (Pure compound and contaminated items) container->transfer labeling 4. Securely Cap and Label Container transfer->labeling storage 5. Store in Designated Satellite Accumulation Area (SAA) labeling->storage segregate Segregate from incompatible materials (e.g., strong acids, oxidizers) storage->segregate pickup 6. Request Waste Pickup from EHS Office storage->pickup end End: Waste Collected by EHS pickup->end

Caption: Step-by-step workflow for the disposal of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

Step-by-Step Methodology:

  • Container Selection :

    • Collect all waste, including the pure compound and any contaminated items (e.g., gloves, weighing paper, pipette tips), in a sturdy, leak-proof container with a secure screw-top cap.[8]

    • The container must be compatible with the waste. Borosilicate glass or a high-density polyethylene (HDPE) container is recommended.

  • Labeling :

    • The container must be clearly and legibly labeled as "Hazardous Waste."[9]

    • The label must include the full chemical name: "Morpholino(3-nitro-1H-pyrazol-5-yl)methanone." Do not use abbreviations or chemical formulas.[6]

    • List all contents, including any solvents, with estimated percentages.

    • Indicate the hazards (e.g., "Toxic," "Irritant," "Potentially Reactive").

  • Storage :

    • Keep the waste container closed at all times except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA), which is a location within the laboratory near the point of generation.[6][9]

    • Ensure the waste is segregated by hazard class. Specifically, store this waste away from strong acids, bases, and oxidizing agents to prevent inadvertent reactions.[7]

  • Waste Pickup :

    • Once the container is 90% full or before reaching accumulation time limits (often 90-150 days, check your institutional policy), submit a chemical waste pickup request to your EHS office.[8][10]

Section 4: Chemical Deactivation - A Note of Caution

While chemical deactivation (e.g., reduction of the nitro group) may be a theoretical possibility for rendering the compound less hazardous, it is not recommended for this specific molecule without a validated, peer-reviewed protocol.[5] The reaction of nitro compounds can be exothermic and produce gaseous byproducts, posing a significant risk if not performed under precisely controlled conditions by trained personnel.[5] Attempting unverified deactivation procedures could lead to a runaway reaction or the creation of new, unknown hazardous byproducts.

Therefore, the primary and mandatory disposal route is collection by EHS as unadulterated hazardous waste.

By adhering to this guide, researchers can ensure the safe handling and compliant disposal of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca. Retrieved from [Link]

  • Morpholine - Wikipedia. (n.d.). Retrieved from [Link]

  • Nitrocellulose Drum Removal Work Plan. (n.d.). US EPA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for laboratory personnel handling Morpholino(3-nitro-1H-pyrazol-5-yl)methanone. As a specialized research chemical, comprehensive safety data is not widely available. Therefore, this guide is built upon a conservative approach, inferring potential hazards from its core structural components—a morpholine moiety and a nitropyrazole ring—and adhering to the highest standards of laboratory safety for uncharacterized substances.

Our core philosophy is that a well-informed researcher is a safe researcher. This guide moves beyond a simple checklist to explain the rationale behind each recommendation, empowering you to make sound safety decisions. We will employ the widely recognized RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—to structure our approach.[1]

Part 1: Hazard Recognition & Risk Assessment

The primary step in safe handling is to understand the potential dangers. The structure of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone contains two key functional groups that inform our risk assessment:

  • Morpholine Derivatives: Morpholine itself is classified as a flammable liquid that is toxic in contact with skin and causes severe skin burns and eye damage.[2][3] Derivatives should be treated with caution, assuming potential corrosive and toxic properties.

  • Nitropyrazole Derivatives: Nitrated pyrazoles are known to be skin, eye, and respiratory irritants.[4][5] Furthermore, polynitrated heterocyclic compounds are a class of materials actively researched for energetic properties, indicating a potential for reactivity or instability under certain conditions.[6][7]

Given these structural alerts, we must assume the compound is, at a minimum, a skin/eye irritant, potentially corrosive, and toxic upon contact or ingestion. The risk of handling increases with the quantity used and the energy of the procedure (e.g., heating, grinding).

The following diagram outlines the risk assessment workflow based on these principles.

RAMP Workflow for Uncharacterized Compounds cluster_R Recognize Hazards cluster_A Assess Risks cluster_M Minimize Risks cluster_P Prepare for Emergencies R1 Compound: Morpholino(3-nitro-1H-pyrazol-5-yl)methanone R2 Structural Analysis: - Morpholine Moiety - Nitropyrazole Moiety R1->R2 Identify Functional Groups A1 Inferred Hazards: - Corrosivity (from Morpholine) - Toxicity (Dermal/Oral) - Irritation (Skin/Eye/Respiratory) - Potential Reactivity (from Nitropyrazole) R2->A1 Infer from Analogs A2 Procedural Risks: - Inhalation of powder - Skin/Eye contact - Spill potential - Thermal decomposition A1->A2 Consider Experimental Context M1 Engineering Controls: - Chemical Fume Hood A2->M1 M2 Personal Protective Equipment (PPE): - Detailed in Table 1 A2->M2 M3 Administrative Controls: - SOP Review - Waste Segregation A2->M3 P1 Spill Response Plan M1->P1 M2->P1 P3 Waste Disposal Protocol M3->P3 P2 Emergency Contact Info P1->P2

Caption: RAMP assessment workflow for handling the target compound.

Part 2: Minimizing Risk - Your Personal Protective Equipment (PPE) Protocol

The most direct way to minimize risk is through the consistent and correct use of PPE. All handling of this compound, especially outside of a glovebox, must be done within a certified chemical fume hood to prevent inhalation of fine powders.[8]

The following table summarizes the required PPE. Do not just wear it; understand why you're wearing it.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling more than a few milligrams or when there is any risk of splashing.[2][9] This dual protection is necessary due to the inferred corrosive potential from the morpholine moiety.
Skin Protection Chemical-Resistant GlovesUse double-gloving technique with compatible materials. A recommended combination is a lighter nitrile glove underneath a heavier butyl or Viton™ glove. Inspect gloves for any signs of degradation or puncture before and during use.[10][11] Remove gloves before touching common surfaces like doorknobs or keyboards.
Lab Coat or ApronA flame-resistant lab coat is mandatory. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. Clothing worn in the lab should never be worn home.
Respiratory Protection Chemical Fume HoodAll manipulations of the solid compound or its solutions must occur within a certified chemical fume hood with demonstrated adequate airflow. If a fume hood is unavailable, work is prohibited. A respirator is not a substitute for this primary engineering control.[12]
Hygiene Hand WashingAlways wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.[4]

Part 3: Operational and Disposal Plan

A systematic workflow prevents errors and minimizes exposure.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure an appropriate hazardous waste container is properly labeled and accessible.[13] Verify that the chemical fume hood is operational.

  • Don PPE: Put on all required PPE as detailed in Table 1.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. Use anti-static weigh boats or weighing paper to prevent dispersal of the fine powder.

  • Transfer: Use spatulas and other equipment dedicated to this compound. Do not use compressed air to clean residual powder.

  • Post-Handling: Decontaminate all surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water. Decontaminate reusable equipment before removing it from the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and your skin.

Spill Response Plan

Immediate and correct response to a spill is critical.

Spill Response Decision Tree Spill Spill Occurs Assess Is the spill large or outside the fume hood? Spill->Assess Evacuate Alert others. Evacuate the area. Call EHS. Assess->Evacuate Yes Contain Small spill, contained within the fume hood. Assess->Contain No PPE_Check Ensure appropriate PPE is worn. Contain->PPE_Check Absorb Cover spill with an inert absorbent (e.g., vermiculite, sand). Do NOT use combustible materials. PPE_Check->Absorb Collect Carefully collect absorbed material using non-sparking tools. Absorb->Collect Waste Place in a sealed, labeled hazardous waste container. Collect->Waste Decon Decontaminate the area thoroughly. Waste->Decon

Caption: Decision workflow for responding to a chemical spill.

  • Alert & Assess: Immediately alert colleagues in the vicinity. Assess the scale of the spill. If it is large, outside of a fume hood, or you feel unsafe, evacuate and call your institution's Environmental Health & Safety (EHS) department.

  • Contain (Small Spills): For a small spill inside a fume hood, ensure you are wearing the full PPE described above.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[14]

  • Collect: Carefully scoop the contaminated absorbent into a designated hazardous waste container using non-sparking tools.[14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[10]

  • Dispose: All contaminated materials, including disposable PPE, must be placed in the hazardous waste container.

Waste Disposal Plan

Chemical waste from this compound must be treated as hazardous.

  • Waste Collection: All waste materials (spilled compound, contaminated absorbents, disposable PPE) must be collected in a designated and properly labeled hazardous waste container.[10][15] The container must be kept sealed when not in use.

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "Morpholino(3-nitro-1H-pyrazol-5-yl)methanone".[13]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials.[16]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash.[11][13] Adherence to local, state, and federal regulations is mandatory.[10]

References

  • Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society.

  • Personal protective equipment for handling Morpholine oleate. BenchChem.

  • Morpholine Safety Data Sheet. NORTH Metal and Chemical Company.

  • Safety Guides & Tipsheets. American Chemical Society.

  • Safety in Academic Chemistry Laboratories - Introduction. American Chemical Society.

  • Safety in Academic Chemistry Laboratories - Organizing for Safety. American Chemical Society.

  • American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager.

  • Safety Data Sheet: Morpholine. Carl ROTH.

  • Safety Data Sheet Morpholine. Redox.

  • Morpholine Material Safety Data Sheet. Santa Cruz Biotechnology.

  • 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet.
  • 5-Nitro-1H-pyrazole Safety Data Sheet. Fisher Scientific.

  • Safety Data Sheet. MilliporeSigma.

  • Pyranol Safety Data Sheet. BASF.

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet. LGC Standards.

  • Material safety data sheet requirements for experimental chemical mixtures. OSHA.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [URL not fully provided, general OSHA compliance].
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.

  • Safe Handling and Storage of Nitro Compounds. BenchChem.

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation.

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment.

  • Navigating the Disposal of Pyrazolone Compounds. BenchChem.

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (PMC).

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Retrosynthesis Analysis

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Reactant of Route 1
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Morpholino(3-nitro-1H-pyrazol-5-yl)methanone
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Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.